molecular formula C11H21N B1196802 1-Cyclohexylpiperidine CAS No. 3319-01-5

1-Cyclohexylpiperidine

Cat. No.: B1196802
CAS No.: 3319-01-5
M. Wt: 167.29 g/mol
InChI Key: DSSKLTAHHALFRW-UHFFFAOYSA-N
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Description

N-cyclohexylpiperidine is a member of piperidines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H21N/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DSSKLTAHHALFRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60186839
Record name Piperidine, 1-cyclohexyl-
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Molecular Weight

167.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3319-01-5
Record name Cyclohexylpiperidine
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Record name Piperidine, 1-cyclohexyl-
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Record name 1-Cyclohexylpiperidine
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Record name Piperidine, 1-cyclohexyl-
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Record name 1-cyclohexylpiperidine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Cyclohexylpiperidine: Pathways and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-cyclohexylpiperidine, a versatile intermediate in the development of pharmaceuticals and other bioactive molecules.[1] The document details the core reaction mechanisms, offers structured quantitative data for comparative analysis, and provides detailed experimental protocols for key methodologies.

Introduction

This compound is a disubstituted amine featuring a cyclohexane ring attached to a piperidine moiety at the nitrogen atom. Its structural motif is a key component in a variety of biologically active compounds, including analgesics and antidepressants.[1] A thorough understanding of its synthesis is crucial for researchers and professionals involved in medicinal chemistry and drug development. This guide focuses on the two most prevalent and practical synthetic routes: Reductive Amination of Cyclohexanone with Piperidine and N-Alkylation of Piperidine with a Cyclohexyl Halide.

Core Synthesis Pathways

The synthesis of this compound is primarily achieved through two distinct and effective chemical transformations. Each pathway offers unique advantages and considerations in terms of starting materials, reaction conditions, and overall yield.

Reductive Amination of Cyclohexanone with Piperidine

Reductive amination is a widely employed and efficient method for the synthesis of this compound. This one-pot reaction involves the formation of an intermediate, either an enamine or an iminium ion, from the reaction of cyclohexanone and piperidine, which is then reduced in situ to the final product.[2]

Reaction Mechanism:

The reaction proceeds in two main stages:

  • Nucleophilic Attack and Dehydration: The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. This is often catalyzed by an acid. The initial adduct then undergoes dehydration to form an enamine intermediate.[3]

  • Reduction: The enamine intermediate is subsequently reduced to form the stable tertiary amine, this compound. This reduction can be achieved using various reducing agents, including catalytic hydrogenation (e.g., with H₂ gas and a metal catalyst like Pt or Pd) or hydride reagents.[2][4]

G cluster_0 Reductive Amination Pathway Cyclohexanone Cyclohexanone Protonation Protonation Cyclohexanone->Protonation H+ Piperidine Piperidine Nucleophilic_Attack Nucleophilic_Attack Piperidine->Nucleophilic_Attack Protonation->Nucleophilic_Attack Hemiaminal_Intermediate Hemiaminal_Intermediate Nucleophilic_Attack->Hemiaminal_Intermediate Proton_Transfer_Dehydration Proton_Transfer_Dehydration Hemiaminal_Intermediate->Proton_Transfer_Dehydration Enamine_Intermediate Enamine_Intermediate Proton_Transfer_Dehydration->Enamine_Intermediate -H2O Reduction Reduction Enamine_Intermediate->Reduction [H] This compound This compound Reduction->this compound

Reductive Amination of Cyclohexanone with Piperidine.

Quantitative Data:

CatalystReductantSolventTemperature (°C)Time (h)Yield (%)Reference
Pt NPs on CharcoalH₂ (9 bar)Methanol252High[2]
Rh/SiO₂H₂ (2 bar)Cyclohexane1005~83[5]
2 wt.% Ni-Rh/SiO₂H₂ (2 bar)Cyclohexane1005~96[5]

Experimental Protocol: Catalytic Hydrogenation

  • To a high-pressure reactor, add cyclohexanone (1 mmol) and the desired catalyst (e.g., 0.02 g of Pt NPs on charcoal).[4]

  • Add the solvent (3 mL, e.g., methanol) and piperidine (1.1 mmol).[4]

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 9 bar).[4]

  • Stir the reaction mixture at the specified temperature (e.g., 25°C) for the required duration (e.g., 2 hours).[4]

  • After the reaction is complete, cool the reactor, carefully release the pressure, and filter the catalyst.

  • The filtrate is then concentrated under reduced pressure, and the crude product is purified by a suitable method like distillation or chromatography to yield this compound.

N-Alkylation of Piperidine with a Cyclohexyl Halide

The N-alkylation of piperidine with a cyclohexyl halide is a classical and straightforward approach for synthesizing this compound. This method involves a nucleophilic substitution reaction where piperidine displaces the halide from the cyclohexyl ring.

Reaction Mechanism:

This reaction follows a typical SN2 mechanism. The nitrogen atom of piperidine, with its lone pair of electrons, acts as a nucleophile and attacks the carbon atom bonded to the halogen in the cyclohexyl halide. The halide ion is displaced as a leaving group. The presence of a base is often required to neutralize the hydrogen halide formed during the reaction, which would otherwise protonate the piperidine, rendering it non-nucleophilic.[6][7]

G cluster_1 N-Alkylation Pathway Piperidine Piperidine SN2_Transition_State SN2_Transition_State Piperidine->SN2_Transition_State Cyclohexyl_Halide Cyclohexyl_Halide Cyclohexyl_Halide->SN2_Transition_State Protonated_Product Protonated_Product SN2_Transition_State->Protonated_Product - Halide This compound This compound Protonated_Product->this compound Salt_Byproduct Salt_Byproduct Protonated_Product->Salt_Byproduct Base Base Base->this compound Deprotonation Base->Salt_Byproduct

N-Alkylation of Piperidine with a Cyclohexyl Halide.

Quantitative Data:

Cyclohexyl HalideBaseSolventTemperatureTimeYield (%)Reference
Cyclohexyl BromideK₂CO₃AcetonitrileRefluxSeveral hoursModerate to Good[7]
Cyclohexyl IodideDIPEADMFRoom Temp to 70°C1-24 hoursModerate to Good[6][7]
Cyclohexyl HalideInorganic BaseOrganic SolventReflux--[8]

Experimental Protocol: N-Alkylation

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (1.0 eq.) in an anhydrous solvent such as acetonitrile or DMF.[6]

  • Add a suitable base (1.5-2.0 eq.), for instance, finely powdered and dry potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA).[6]

  • Slowly add the cyclohexyl halide (1.1 eq., e.g., cyclohexyl bromide or iodide) to the stirred mixture.[7] To minimize the formation of quaternary ammonium salts, the alkylating agent can be added slowly over several hours using a syringe pump.[6][7]

  • The reaction mixture is then stirred at the appropriate temperature (ranging from room temperature to reflux) and monitored for completion using TLC or LC-MS.[6]

  • Upon completion, the reaction is quenched, typically with water or a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).[6]

  • The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified, for example, by column chromatography or distillation, to obtain pure this compound.

Logical Workflow for Synthesis Route Selection

The choice between reductive amination and N-alkylation depends on several factors, including the availability of starting materials, desired reaction conditions, and scalability.

G cluster_2 Synthesis Route Decision Start Start Assess_Starting_Materials Assess_Starting_Materials Start->Assess_Starting_Materials Reductive_Amination_Route Reductive_Amination_Route Assess_Starting_Materials->Reductive_Amination_Route Cyclohexanone Available N_Alkylation_Route N_Alkylation_Route Assess_Starting_Materials->N_Alkylation_Route Cyclohexyl Halide Available Consider_Reaction_Conditions Consider_Reaction_Conditions Reductive_Amination_Route->Consider_Reaction_Conditions N_Alkylation_Route->Consider_Reaction_Conditions Mild_Conditions Mild_Conditions Consider_Reaction_Conditions->Mild_Conditions Catalytic Hydrogenation at RT Standard_Conditions Standard_Conditions Consider_Reaction_Conditions->Standard_Conditions Reflux Conditions

Decision workflow for selecting a synthesis pathway.

Conclusion

The synthesis of this compound can be effectively achieved through either reductive amination of cyclohexanone with piperidine or N-alkylation of piperidine with a cyclohexyl halide. Reductive amination offers a one-pot approach that can be performed under mild conditions with high atom economy, especially when employing catalytic hydrogenation. N-alkylation, on the other hand, is a classic and reliable method, though it may require careful control to avoid side reactions. The choice of synthetic route will ultimately be guided by the specific requirements of the research or development project, including scale, cost, and available equipment. This guide provides the foundational knowledge for making an informed decision and for the successful synthesis of this important chemical intermediate.

References

An In-Depth Technical Guide on the Physicochemical Properties of N-Cyclohexylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-cyclohexylpiperidine. The information herein is intended to support research and development activities by offering detailed data, experimental protocols, and visual representations of key concepts and workflows.

Core Physicochemical Properties

N-cyclohexylpiperidine, a member of the piperidine chemical class, possesses a unique set of properties that make it a significant intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs).[1][2][3] Its molecular structure consists of a piperidine ring bonded to a cyclohexyl group at the nitrogen atom.

A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₁N[1][4][5][6][7][8][9][10]
Molecular Weight 167.29 g/mol [1][4][5][6][7][8]
Melting Point 73-74 °C[4][5][6][11]
Boiling Point 231-234 °C (at 760 Torr) 110-111 °C (at 12 Torr)[4][5][8]
Density 0.914 g/cm³ 0.9135 g/cm³ (at 15.5 °C)[4][5][8]
Water Solubility Immiscible[11]
pKa (Predicted) 10.07 ± 0.20[11]
logP (Octanol/Water Partition Coefficient) 3.10[12]

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are crucial for reproducible research. The following sections outline standard experimental protocols that can be applied to N-cyclohexylpiperidine.

The pKa, or acid dissociation constant, is a critical parameter for understanding the ionization state of a molecule at different pH levels. Potentiometric titration is a widely used and reliable method for its determination.[13]

Principle: A solution of the compound is titrated with a strong acid or base, and the pH is measured as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of N-cyclohexylpiperidine (e.g., 1 mM) in a suitable solvent system (e.g., water or a water-cosolvent mixture).

    • Prepare standardized titrant solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[14]

    • Prepare a solution to maintain constant ionic strength, such as 0.15 M KCl.[14]

  • Instrumentation and Calibration:

    • Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate measurements.[14]

  • Titration Procedure:

    • Place a known volume of the N-cyclohexylpiperidine solution into a reaction vessel equipped with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • To ensure an inert atmosphere, purge the solution with nitrogen gas before and during the titration.[14]

    • For a basic compound like N-cyclohexylpiperidine, first, acidify the solution with 0.1 M HCl to a pH of approximately 1.8-2.0.

    • Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.

    • Record the pH reading after each addition, allowing the reading to stabilize (e.g., drift of less than 0.01 pH units per minute).[14]

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • The inflection point of the sigmoid curve corresponds to the equivalence point. The pKa is determined from the pH at the half-equivalence point.[13]

G Experimental Workflow: pKa Determination cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_sample Prepare 1 mM N-cyclohexylpiperidine Solution calibrate Calibrate pH Meter (pH 4, 7, 10) prep_sample->calibrate prep_titrant Prepare 0.1 M HCl and 0.1 M NaOH prep_titrant->calibrate prep_ionic Prepare 0.15 M KCl (Ionic Strength) prep_ionic->calibrate acidify Acidify Sample with HCl (to pH ~2) calibrate->acidify titrate Titrate with 0.1 M NaOH acidify->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot determine_pka Determine pKa at Half-Equivalence Point plot->determine_pka G Experimental Workflow: logP Determination cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis & Calculation saturate Mutually Saturate Octanol and Water/Buffer add_sample Add Sample to Octanol-Water Mixture saturate->add_sample prep_sample Prepare Stock Solution of N-cyclohexylpiperidine prep_sample->add_sample equilibrate Shake/Rotate to Achieve Equilibrium add_sample->equilibrate separate Centrifuge to Separate Phases equilibrate->separate quantify Quantify Concentration in Each Phase (e.g., HPLC) separate->quantify calculate Calculate logP = log([Octanol]/[Water]) quantify->calculate G Logical Workflow: Synthesis of N-cyclohexylpiperidine cluster_reaction Reaction cluster_purification Workup & Purification start Start: Piperidine & Cyclohexanone mix Mix Reactants in Solvent start->mix reduce Add Reducing Agent (e.g., NaBH4) mix->reduce monitor Monitor Reaction (e.g., TLC) reduce->monitor workup Quench & Extract with Organic Solvent monitor->workup purify Purify by Chromatography or Distillation workup->purify end_product Final Product: N-cyclohexylpiperidine purify->end_product G Relationship to NMDA Receptor Antagonists ncp N-cyclohexylpiperidine precursor Is a Precursor/Structural Moiety for ncp->precursor pcp Phencyclidine (PCP) and Analogs precursor->pcp target Act as Antagonists at pcp->target nmdar NMDA Receptors target->nmdar application Therapeutic Target for nmdar->application disorders Neurological Disorders application->disorders

References

An In-depth Technical Guide to the Spectral Data of 1-Cyclohexylpiperidine (CAS 3319-01-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for the compound 1-Cyclohexylpiperidine (CAS 3319-01-5). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical analysis by presenting detailed spectral information, experimental methodologies, and a workflow for spectral data analysis.

Introduction to this compound

This compound is a saturated heterocyclic compound with the molecular formula C₁₁H₂₁N.[1] It consists of a piperidine ring bonded to a cyclohexyl group via the nitrogen atom. Understanding its spectral characteristics is crucial for its identification, characterization, and quality control in various research and development applications.

Spectral Data Summary

The following sections present the key spectral data for this compound in a structured tabular format for ease of reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
2.40 - 2.80m4HPiperidine-Hα
2.10 - 2.40m1HCyclohexyl-H1
1.00 - 1.90m16HPiperidine-Hβ,γ & Cyclohexyl-H2,3,4,5,6

Data sourced from the Spectral Database for Organic Compounds (SDBS). Please note that spectral details may vary slightly based on the solvent and instrument used.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
64.1Cyclohexyl-C1
52.0Piperidine-Cα
31.8Cyclohexyl-C2,6
26.8Cyclohexyl-C4
26.4Piperidine-Cβ
25.1Piperidine-Cγ
25.0Cyclohexyl-C3,5

Data sourced from the Spectral Database for Organic Compounds (SDBS). Please note that spectral details may vary slightly based on the solvent and instrument used.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2925StrongC-H stretch (aliphatic)
2851StrongC-H stretch (aliphatic)
1448MediumC-H bend (scissoring)
1106MediumC-N stretch

Data sourced from the Spectral Database for Organic Compounds (SDBS). The spectrum was acquired from a liquid film.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which aids in determining the molecular weight and structure. The data presented here is from electron ionization (EI) mass spectrometry.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
16730[M]⁺ (Molecular Ion)
16625[M-H]⁺
124100[M-C₃H₇]⁺ (Base Peak)
9865[C₆H₁₂N]⁺
8450[C₅H₁₀N]⁺
5540[C₄H₇]⁺

Data sourced from the NIST WebBook.[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized for the instrument and sample being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for either ¹H or ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: For a standard ¹H spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is commonly used in ¹³C NMR to simplify the spectrum.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Liquid Film Method

  • Sample Preparation: A drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

  • Background Spectrum: A background spectrum of the clean, empty salt plates is recorded. This is used to subtract the absorbance of the plates and the atmosphere from the sample spectrum.

  • Sample Spectrum: The salt plates with the sample are placed in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: The infrared spectrum is recorded by passing a beam of infrared radiation through the sample and measuring the absorbance at different wavenumbers. Typically, multiple scans are averaged to improve the signal-to-noise ratio. The background spectrum is then automatically subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or as the eluent from a gas chromatograph. The sample is vaporized in the ion source.

  • Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and also induces fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates the general workflow from sample preparation to the final interpretation of spectral data.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Prep Prepare this compound Sample NMR NMR Spectroscopy (¹H & ¹³C) Prep->NMR Introduce to Spectrometer IR IR Spectroscopy Prep->IR Introduce to Spectrometer MS Mass Spectrometry Prep->MS Introduce to Spectrometer Proc_NMR Fourier Transform & Phasing NMR->Proc_NMR Proc_IR Background Subtraction IR->Proc_IR Proc_MS Peak Detection & Integration MS->Proc_MS Analysis Correlate Spectral Data with Molecular Structure Proc_NMR->Analysis Proc_IR->Analysis Proc_MS->Analysis Report Generate Final Report Analysis->Report

Caption: Workflow for spectral data acquisition and analysis.

This guide provides a foundational understanding of the key spectral characteristics of this compound. For more detailed analysis and interpretation, it is recommended to consult specialized literature and spectral databases.

References

Solubility of 1-Cyclohexylpiperidine in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-cyclohexylpiperidine, a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on the predicted solubility based on the physicochemical properties of the molecule and the known behavior of its parent compound, piperidine. Furthermore, this guide presents a detailed experimental protocol for the accurate determination of this compound's solubility in various organic solvents, enabling researchers to generate reliable data tailored to their specific applications.

Introduction

This compound (CAS No. 3319-01-5) is a tertiary amine with a molecular formula of C₁₁H₂₁N.[1][2][3] Its structure, featuring a polar piperidine ring and a nonpolar cyclohexyl group, dictates its solubility in different solvent systems. A thorough understanding of its solubility is critical for various applications, including reaction optimization, purification processes, formulation development, and drug delivery systems. This guide aims to provide a foundational understanding of its expected solubility and a practical framework for its empirical determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its solubility behavior.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₂₁N
Molecular Weight 167.29 g/mol [1]
Appearance Colorless to light yellow liquid
Boiling Point 231-234 °C[4]
Density 0.914 g/cm³[4]
pKa (Predicted) 10.07 ± 0.20[4]
logP (Octanol/Water) 2.805 (Crippen Calculated Property)[5]
Water Solubility Immiscible[4]

Predicted Solubility Profile

While specific quantitative data for this compound is scarce, a qualitative solubility profile can be predicted based on the principle of "like dissolves like" and by comparing it to its parent compound, piperidine. Piperidine is miscible with water and soluble in a wide range of organic solvents, including alcohols, ethers, and chloroform; however, its solubility is limited in nonpolar solvents like hexane.[6][7]

Given that this compound possesses a large, nonpolar cyclohexyl group, its water solubility is expected to be significantly lower than that of piperidine, which is consistent with reports of it being immiscible with water.[4] Conversely, the presence of the nonpolar substituent should enhance its solubility in nonpolar organic solvents.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Methanol, Ethanol, IsopropanolHigh to MiscibleThe nitrogen atom can act as a hydrogen bond acceptor.
Aprotic Polar Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)HighFavorable dipole-dipole interactions are expected.
Nonpolar Aromatic Toluene, BenzeneHigh to MiscibleThe nonpolar cyclohexyl group and the overall molecular structure suggest good compatibility.
Nonpolar Aliphatic Hexane, Cyclohexane, HeptaneModerate to HighThe significant nonpolar character should promote solubility in these solvents.
Chlorinated Dichloromethane, ChloroformHighPiperidine exhibits high solubility in these solvents.

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental procedure is essential. The following protocol is based on the well-established shake-flask method, which is considered the gold standard for determining equilibrium solubility.[8]

Materials and Equipment
  • This compound (purity ≥98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with tight-fitting caps (e.g., 4 mL glass vials)

  • Constant temperature shaker or incubator

  • Syringes and syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument (e.g., HPLC).

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a pre-weighed vial. The goal is to have a visible excess of the liquid amine after equilibration.

    • Add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for at least 4 hours to allow for the separation of the two phases (the saturated solvent phase and the excess this compound).

  • Sampling and Dilution:

    • Carefully withdraw an aliquot of the supernatant (the saturated solvent phase) using a syringe.

    • Immediately filter the aliquot through a chemically compatible syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-droplets.

    • Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted sample using a pre-calibrated GC-FID or other suitable analytical method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

  • Calculation:

    • Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the determined concentration and the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility.

G A Add excess this compound and a known amount of solvent to a vial B Seal vial and place in a constant temperature shaker A->B C Agitate for 24-48 hours to reach equilibrium B->C D Allow phases to separate (at least 4 hours) C->D E Withdraw aliquot of the supernatant (saturated solution) D->E F Filter the aliquot through a syringe filter E->F G Accurately dilute the filtered sample F->G H Analyze the diluted sample by GC-FID or other suitable method G->H I Calculate solubility from the concentration and dilution factor H->I

Caption: Workflow for the experimental determination of solubility.

Signaling Pathways and Logical Relationships

While signaling pathways are not directly applicable to the topic of solubility, a logical diagram illustrating the factors influencing the solubility of this compound can be constructed.

G Solubility Solubility of This compound Solute Solute Properties (this compound) Solubility->Solute Solvent Solvent Properties Solubility->Solvent System System Conditions Solubility->System Polarity_Solute Polarity (Piperidine Ring) Solute->Polarity_Solute NonPolarity_Solute Nonpolarity (Cyclohexyl Group) Solute->NonPolarity_Solute H_Bonding Hydrogen Bond Acceptor (N atom) Solute->H_Bonding Polarity_Solvent Polarity Solvent->Polarity_Solvent H_Bonding_Solvent Hydrogen Bonding Capacity Solvent->H_Bonding_Solvent Temperature Temperature System->Temperature Pressure Pressure System->Pressure

Caption: Factors influencing the solubility of this compound.

Conclusion

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Cyclohexylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive search of scientific literature and chemical databases did not yield specific experimental data on the thermal stability and decomposition of 1-Cyclohexylpiperidine. The following guide is based on the analysis of structurally similar compounds and established principles of thermal analysis and organic chemistry. The presented data and decomposition pathways are hypothetical and should be confirmed by experimental analysis.

Introduction

This compound is a saturated heterocyclic amine with applications in pharmaceutical synthesis and as a chemical intermediate. Understanding its thermal stability and decomposition profile is critical for ensuring safety, optimizing reaction conditions, and assessing its shelf-life in various formulations. This guide provides a comprehensive overview of the theoretical aspects of its thermal behavior, detailed experimental protocols for its analysis, and a plausible decomposition pathway.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is essential for designing and interpreting thermal analysis experiments.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₂₁N--INVALID-LINK--
Molecular Weight167.29 g/mol --INVALID-LINK--
Boiling Point231-234 °C--INVALID-LINK--
Density0.914 g/mL--INVALID-LINK--
AppearanceColorless to slightly yellow clear liquid--INVALID-LINK--

Hypothetical Thermal Analysis Data

While specific experimental data is unavailable, this section presents hypothetical thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound. These values are extrapolated from the analysis of similar N-alkylated piperidines and cyclic amines and should be considered as estimates.

Table 2: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound

ParameterValue (Nitrogen Atmosphere)Value (Oxygen Atmosphere)
Onset of Decomposition (T_onset)250 - 280 °C230 - 260 °C
Temperature of Maximum Decomposition Rate (T_peak)290 - 320 °C270 - 300 °C
Residual Mass at 600 °C< 5%< 2%

Table 3: Hypothetical Differential Scanning Calorimetry (DSC) Data for this compound

ParameterValue
Glass Transition Temperature (T_g)Not expected (crystalline solid at low temperatures)
Melting Point (T_m)Not available (liquid at room temperature)
Decomposition Enthalpy (ΔH_d)-150 to -250 J/g

Experimental Protocols

To determine the actual thermal stability and decomposition of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature range of this compound by measuring its mass change as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert sample pan (e.g., alumina or platinum).

  • Atmosphere: The analysis should be performed under both an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) and an oxidative atmosphere (e.g., air or oxygen at a flow rate of 50 mL/min) to assess the influence of oxygen on decomposition.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (T_onset), the temperature of maximum decomposition rate (T_peak), and the percentage of residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound, such as melting and decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Atmosphere: The analysis is typically performed under an inert nitrogen atmosphere (flow rate of 50 mL/min).

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., -50 °C).

    • Heat the sample to a temperature beyond its expected decomposition range (e.g., 400 °C) at a constant heating rate of 10 °C/min.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic events. The melting point (T_m) will appear as an endothermic peak, while decomposition is typically an exothermic process. The enthalpy change (ΔH) associated with these transitions can be calculated from the peak areas.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile decomposition products of this compound.

Methodology:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

  • Sample Preparation: A small amount (typically < 1 mg) of this compound is placed in a pyrolysis sample holder.

  • Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 300 °C, 400 °C, and 500 °C) in an inert atmosphere (e.g., helium).

  • GC Separation: The volatile pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.

  • MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the chemical structure of the decomposition products by comparison with spectral libraries.

Plausible Decomposition Pathway

The thermal decomposition of N-alkylated cyclic amines can proceed through several pathways. For this compound, a plausible initial step is the homolytic cleavage of the C-N bond between the cyclohexyl and piperidine rings, as this bond is likely the weakest. This would generate a cyclohexyl radical and a piperidinyl radical. These highly reactive species can then undergo a variety of subsequent reactions, including hydrogen abstraction, disproportionation, and fragmentation.

The following Graphviz diagram illustrates a potential decomposition pathway.

DecompositionPathway cluster_initial Initial Compound cluster_radicals Radical Formation cluster_products Decomposition Products This compound This compound Cyclohexyl Radical Cyclohexyl Radical This compound->Cyclohexyl Radical C-N Bond Cleavage Piperidinyl Radical Piperidinyl Radical This compound->Piperidinyl Radical C-N Bond Cleavage Cyclohexane Cyclohexane Cyclohexyl Radical->Cyclohexane H Abstraction Cyclohexene Cyclohexene Cyclohexyl Radical->Cyclohexene Disproportionation Piperidine Piperidine Piperidinyl Radical->Piperidine H Abstraction Lower MW Amines Lower MW Amines Piperidinyl Radical->Lower MW Amines Ring Opening/Fragmentation Hydrocarbons Hydrocarbons Piperidinyl Radical->Hydrocarbons Fragmentation

Plausible thermal decomposition pathway of this compound.

Workflow for Thermal Stability Assessment

The following diagram outlines a logical workflow for the comprehensive thermal stability assessment of this compound.

Workflow cluster_planning Phase 1: Planning & Preparation cluster_analysis Phase 2: Thermal Analysis cluster_interpretation Phase 3: Data Interpretation & Reporting Literature Review Literature Review Sample Procurement & Characterization Sample Procurement & Characterization Literature Review->Sample Procurement & Characterization Method Development Method Development Sample Procurement & Characterization->Method Development TGA Analysis TGA Analysis Method Development->TGA Analysis DSC Analysis DSC Analysis Method Development->DSC Analysis Py-GC-MS Analysis Py-GC-MS Analysis Method Development->Py-GC-MS Analysis Data Compilation Data Compilation TGA Analysis->Data Compilation DSC Analysis->Data Compilation Py-GC-MS Analysis->Data Compilation Decomposition Pathway Elucidation Decomposition Pathway Elucidation Data Compilation->Decomposition Pathway Elucidation Final Report Final Report Decomposition Pathway Elucidation->Final Report

Workflow for assessing the thermal stability of this compound.

Conclusion

1-Cyclohexylpiperidine as a phencyclidine (PCP) analog

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-Cyclohexylpiperidine as a Phencyclidine (PCP) Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chemical compound that shares a core structure with phencyclidine (PCP), a well-known dissociative anesthetic with significant psychoactive effects. As an analog of PCP, this compound is of interest to the scientific community for its potential pharmacological properties, which are presumed to be mediated primarily through the N-methyl-D-aspartate (NMDA) receptor and the dopamine transporter (DAT). This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, pharmacology, and the experimental methodologies used to characterize it and its analogs. Due to the limited availability of specific data for this compound, this guide draws upon data from closely related PCP analogs to provide a predictive framework for its biological activity.

Introduction

Phencyclidine (PCP) and its analogs, a class of arylcyclohexylamines, have a complex pharmacology that has been the subject of extensive research. These compounds are primarily known for their antagonist activity at the NMDA receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and excitatory neurotransmission in the central nervous system.[1] By blocking the NMDA receptor channel, PCP and its analogs induce a state of dissociative anesthesia, characterized by analgesia, amnesia, and catalepsy. Furthermore, many of these compounds also inhibit the reuptake of dopamine, a key neurotransmitter in the brain's reward pathways, which contributes to their abuse potential.[2]

This compound, lacking the aromatic ring of PCP, represents a structural simplification within this class. Understanding its pharmacological profile is crucial for elucidating the structure-activity relationships (SAR) of NMDA receptor antagonists and dopamine reuptake inhibitors. This guide will delve into the synthetic routes for producing such compounds, their expected pharmacological targets, and the in vitro and in vivo methods used to evaluate their effects.

Synthesis of this compound and Analogs

The synthesis of this compound and other arylcyclohexylamines can be achieved through several established chemical routes. A common method involves the reaction of a cyclohexanone with piperidine to form an enamine, which then reacts with an organometallic reagent.

A representative synthetic scheme for a PCP analog is illustrated below. The synthesis of this compound would follow a similar pathway, likely involving the reaction of cyclohexanone and piperidine followed by reduction.

G cluster_0 Synthesis of Arylcyclohexylamines Cyclohexanone Cyclohexanone Enamine Enamine Intermediate Cyclohexanone->Enamine Piperidine, Toluene, Reflux Piperidine Piperidine Piperidine->Enamine PCP Phencyclidine (PCP) Enamine->PCP Grignard Reagent Grignard Phenylmagnesium Bromide Grignard->PCP Acid Acid Workup PCP->Acid H+ G cluster_0 NMDA Receptor Antagonism by PCP Analogs Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to GluN2 Glycine Glycine/D-Serine Glycine->NMDAR Binds to GluN1 Ion_Channel Ion Channel Pore NMDAR->Ion_Channel Channel Opening PCP_analog This compound (PCP Analog) PCP_analog->Ion_Channel Binds inside pore Ca_Influx Ca2+ Influx Blocked Ion_Channel->Ca_Influx Prevents ion flow G cluster_0 Radioligand Binding Assay Workflow Receptor_Prep Receptor Preparation (e.g., brain homogenate) Incubation Incubation Receptor_Prep->Incubation Filtration Filtration Incubation->Filtration Separate bound from free ligand Counting Scintillation Counting Filtration->Counting Measure radioactivity Analysis Data Analysis (Ki, Kd, Bmax) Counting->Analysis Radioligand Radiolabeled Ligand (e.g., [3H]TCP) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation G cluster_0 Simplified Downstream Signaling of PCP Analogs PCP_analog This compound (PCP Analog) NMDAR NMDA Receptor PCP_analog->NMDAR Antagonism DAT Dopamine Transporter PCP_analog->DAT Inhibition Ca_Influx Decreased Ca2+ Influx NMDAR->Ca_Influx Dopamine Increased Synaptic Dopamine DAT->Dopamine Akt_Pathway Akt Pathway Ca_Influx->Akt_Pathway Modulation ERK_Pathway ERK Pathway Dopamine->ERK_Pathway Activation via D1R CREB CREB ERK_Pathway->CREB Akt_Pathway->CREB Gene_Expression Changes in Gene Expression CREB->Gene_Expression

References

An In-depth Technical Guide on the Mechanism of Action of 1-Cyclohexylpiperidine on NMDA Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively details the mechanism of action of Phencyclidine (PCP) on N-methyl-D-aspartate (NMDA) receptors. 1-Cyclohexylpiperidine is a close structural analog of PCP, lacking the phenyl group. Due to a scarcity of direct research on this compound, this guide infers its mechanism of action based on the well-established pharmacology of PCP and related analogs. This approach is grounded in the principle of structure-activity relationships for this class of compounds.

Executive Summary

This compound is presumed to act as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. Its mechanism of action is analogous to that of Phencyclidine (PCP), involving an open-channel block. This guide provides a comprehensive overview of this mechanism, including the binding site characteristics, the voltage-dependent nature of the antagonism, and the downstream consequences for neuronal signaling. Furthermore, it presents quantitative binding affinity data for PCP and related compounds, details key experimental protocols for studying these interactions, and visualizes the relevant pathways and workflows.

The NMDA Receptor: A Brief Overview

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in excitatory synaptic transmission in the central nervous system.[1][2] Its activation is unique in that it requires the binding of two agonists: glutamate and a co-agonist, typically glycine or D-serine.[3][4] A key feature of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential.[2] Depolarization of the postsynaptic membrane is necessary to relieve this block, allowing for the influx of cations, including Na⁺ and a significant amount of Ca²⁺.[2] This influx of Ca²⁺ acts as a second messenger, triggering various intracellular signaling cascades essential for synaptic plasticity, learning, and memory.[2][5]

Mechanism of Action of this compound

Based on the extensive research on its parent compound, Phencyclidine (PCP), this compound is categorized as a non-competitive, uncompetitive, open-channel blocker of the NMDA receptor.[1][6]

3.1 Binding Site and Molecular Interaction

This compound is thought to bind to a specific site located deep within the ion channel pore of the NMDA receptor, known as the "PCP binding site".[1] This site is distinct from the agonist binding sites for glutamate and glycine.[6] The binding of this compound within the channel physically obstructs the passage of ions, thereby preventing the influx of Ca²⁺ and Na⁺ and inhibiting the downstream signaling cascades.[1]

The interaction at the PCP binding site is mediated by non-covalent forces, including hydrophobic interactions and hydrogen bonding.[1] Studies involving site-directed mutagenesis on NMDA receptor subunits have identified key amino acid residues within the M2 transmembrane segment as critical determinants for the binding and blocking action of PCP-like compounds.[7]

3.2 Use- and Voltage-Dependent Antagonism

The antagonism of NMDA receptors by this compound is both use-dependent and voltage-dependent:

  • Use-Dependence: The PCP binding site is only accessible when the NMDA receptor channel is in its open conformation.[6] This means that the receptor must first be activated by the binding of both glutamate and glycine, leading to the opening of the ion channel, before this compound can enter and exert its blocking effect.[6]

  • Voltage-Dependence: Similar to the block by Mg²⁺, the block by PCP and its analogs is more pronounced at negative membrane potentials. Depolarization of the membrane can facilitate the unbinding and expulsion of the blocking molecule from the channel.

Quantitative Data: Binding Affinities

CompoundReceptor/SiteKᵢ (nM)IC₅₀ (µM)Brain RegionSpeciesReference
Phencyclidine (PCP)NMDA Receptor (MK-801 site)59Rat[1]
Phencyclidine (PCP)NMDA Receptor0.23CortexRat[8]
(+)-MK-801NMDA Receptor0.0071Rat[9]
KetamineNMDA Receptor0.3Rat[9]

Downstream Signaling Consequences

By blocking the influx of Ca²⁺ through the NMDA receptor channel, this compound effectively uncouples the receptor from its downstream signaling pathways. This disruption can have profound effects on neuronal function. The influx of Ca²⁺ through NMDA receptors is a critical trigger for the activation of numerous intracellular signaling cascades, including those involving calmodulin, Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), protein kinase C (PKC), and the Ras-ERK pathway.[5][10] These pathways are integral to the induction of long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms thought to underlie learning and memory.[5] By preventing the initial Ca²⁺ signal, this compound can inhibit these forms of synaptic plasticity.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR_closed NMDA Receptor (Channel Closed) Glutamate->NMDAR_closed Binds Glycine Glycine / D-Serine Glycine->NMDAR_closed Binds CHP This compound NMDAR_open NMDA Receptor (Channel Open) CHP->NMDAR_open Enters Open Channel NMDAR_closed->NMDAR_open Channel Opens NMDAR_blocked NMDA Receptor (Channel Blocked) NMDAR_open->NMDAR_blocked Binds to PCP Site Ca_ion Ca²⁺ NMDAR_open->Ca_ion Influx Block_node Signaling Blocked NMDAR_blocked->Block_node Signaling Downstream Signaling (e.g., CaMKII, PKC, ERK) Ca_ion->Signaling Activates Plasticity Synaptic Plasticity (LTP/LTD) Signaling->Plasticity Induces

NMDA Receptor Activation and Blockade by this compound.

Key Experimental Protocols

The characterization of compounds like this compound at the NMDA receptor relies on several key experimental techniques.

6.1 Competitive Radioligand Binding Assay

This assay measures the affinity of a test compound by quantifying its ability to displace a known radiolabeled ligand from the receptor. For the PCP site on the NMDA receptor, [³H]MK-801 is a commonly used radioligand.[3][4]

Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[11]

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction containing the NMDA receptors.[11]

    • Wash the membranes by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in the assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[11]

  • Binding Assay:

    • In a multi-well plate, combine the prepared membranes, a fixed concentration of the radioligand (e.g., [³H]MK-801), and varying concentrations of the unlabeled test compound (this compound).[11]

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled ligand (e.g., unlabeled PCP or MK-801).[9]

    • Incubate the mixture to allow the binding to reach equilibrium.[11]

  • Separation and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.[11]

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.[11]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value from this curve, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.[12]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Separation & Analysis Tissue Brain Tissue Homogenization Centrifuge1 Low-Speed Centrifugation Tissue->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Wash Membrane Washing Centrifuge2->Wash Resuspend Final Resuspension in Assay Buffer Wash->Resuspend Incubate Incubate: Membranes + [3H]MK-801 + Test Compound Resuspend->Incubate Filter Vacuum Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50 / Ki determination) Count->Analyze

Workflow for a Competitive Radioligand Binding Assay.

6.2 Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents flowing through the NMDA receptor channel in response to agonist application and its modulation by antagonists.[13][14]

Methodology:

  • Cell Preparation:

    • Use either primary neuronal cultures or a heterologous expression system (e.g., HEK293 cells) transfected with the desired NMDA receptor subunits.[13]

    • Place the coverslip with adherent cells into a recording chamber on a microscope stage and perfuse with an external physiological solution.[15]

  • Establishing a Whole-Cell Recording:

    • Fabricate a glass micropipette and fill it with an internal solution that mimics the intracellular ionic environment.[13]

    • Under microscopic guidance, approach a cell with the micropipette and form a high-resistance "gigaohm" seal with the cell membrane.[15]

    • Apply gentle suction to rupture the patch of membrane under the pipette tip, establishing electrical and physical access to the cell's interior (whole-cell configuration).[15]

  • Data Acquisition:

    • Clamp the cell's membrane potential at a desired holding potential (e.g., -70 mV) using a patch-clamp amplifier.[15]

    • Evoke NMDA receptor-mediated currents by rapidly perfusing the cell with a solution containing glutamate and a co-agonist (glycine or D-serine).[13]

    • Record the baseline current, then co-apply the agonist solution with the test compound (this compound) at various concentrations.[13]

    • To assess voltage-dependency, repeat the current measurements at different holding potentials.[13]

  • Data Analysis:

    • Measure the amplitude of the NMDA receptor-mediated current in the absence and presence of the antagonist.

    • Plot the percentage of current inhibition against the antagonist concentration to determine the IC₅₀.

    • Analyze the current-voltage (I-V) relationship to characterize the voltage-dependent nature of the block.[13]

Patch_Clamp_Workflow cluster_setup Setup cluster_recording Recording cluster_data Data Analysis Cell_Prep Cell Preparation (Neurons or Transfected Cells) Giga_Seal Approach Cell & Form Giga-Seal Cell_Prep->Giga_Seal Pipette_Prep Micropipette Fabrication & Filling Pipette_Prep->Giga_Seal Whole_Cell Rupture Membrane (Whole-Cell Configuration) Giga_Seal->Whole_Cell Voltage_Clamp Voltage Clamp Cell Whole_Cell->Voltage_Clamp Agonist_App Apply Agonists (Glutamate + Glycine) Voltage_Clamp->Agonist_App Antagonist_App Co-apply Antagonist (this compound) Agonist_App->Antagonist_App Measure_Current Measure Ionic Current Antagonist_App->Measure_Current Analyze_Data Analyze Inhibition (IC50) & Voltage-Dependence Measure_Current->Analyze_Data

Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Conclusion

The mechanism of action of this compound at the NMDA receptor is best understood through the extensive research conducted on its close analog, Phencyclidine. It acts as a potent non-competitive, open-channel blocker, binding to the PCP site within the ion channel pore in a use- and voltage-dependent manner. This action effectively inhibits the influx of calcium, thereby disrupting downstream signaling pathways crucial for synaptic plasticity. The detailed experimental protocols provided herein offer a robust framework for the further characterization of this compound and other novel NMDA receptor modulators, which is of significant interest to researchers in neuroscience and professionals in drug development.

References

The Neuropharmacological Profile of 1-Cyclohexylpiperidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Cyclohexylpiperidine is a synthetic compound belonging to the arylcyclohexylamine class of chemicals. Structurally, it is a close analog of phencyclidine (PCP), a well-known dissociative anesthetic with significant psychoactive effects. Due to this structural similarity, this compound is presumed to share a comparable neuropharmacological profile with PCP, primarily acting as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the neuropharmacology of this compound, with a focus on its receptor binding affinities, mechanisms of action, and the experimental protocols used to elucidate these properties. Given the limited availability of specific data for this compound, data for its close and extensively studied analog, phencyclidine (PCP), is utilized as a proxy throughout this guide. This information is intended for researchers, scientists, and drug development professionals engaged in the study of NMDA receptor modulators and related compounds.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and functional potencies of phencyclidine (PCP) at its key molecular targets. This data is essential for understanding the compound's polypharmacology and for designing further experimental studies.

Table 1: Receptor Binding Affinities of Phencyclidine (PCP)

Receptor/TransporterRadioligandTissue SourceKᵢ (nM)Reference
NMDA Receptor (dizocilpine site)[³H]MK-801Rat Cortical Membranes59[1]
Sigma-2 Receptor[³H]DTGPC12 Cells136[1]
Dopamine Transporter (DAT)Not specifiedHuman>10,000[1]
Serotonin Transporter (SERT)Not specifiedHuman2,234[1]
Norepinephrine Transporter (NET)Not specifiedHuman>10,000[1]
Sigma-1 ReceptorNot specifiedHuman>10,000[1]
Opioid Receptors (μ, δ, κ)Not specifiedHuman>10,000[1]
Dopamine D₂ ReceptorNot specifiedHuman>10,000[1]

Table 2: Functional Activity of Phencyclidine (PCP) Analogues

AssayCompoundIC₅₀ (nM)Reference
[³H]Dopamine Uptake InhibitionBTCP5[2]
[³H]Cocaine Binding DisplacementBTCP39[2]

Note: BTCP (1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine) is a high-affinity PCP analog for the dopamine transporter.

Mechanism of Action and Signaling Pathways

Primary Mechanism: Non-competitive NMDA Receptor Antagonism

The principal mechanism of action of this compound, like PCP, is the non-competitive antagonism of the NMDA receptor, a subtype of ionotropic glutamate receptor.[1][3] The NMDA receptor plays a critical role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[4] It functions as a ligand-gated ion channel that is permeable to Ca²⁺, Na⁺, and K⁺.[4] For the channel to open, it requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium (Mg²⁺) block through depolarization of the postsynaptic membrane.[4]

PCP and its analogs bind to a specific site within the ion channel pore of the NMDA receptor, physically obstructing the flow of ions.[1] This blockade is non-competitive because it does not compete with glutamate or glycine for their binding sites. The binding of PCP-like compounds is use-dependent, meaning the channel must be open for the drug to access its binding site.[1]

The downstream consequences of NMDA receptor blockade are complex and lead to disruptions in normal glutamatergic neurotransmission. This can result in a cascade of effects, including alterations in the release of other neurotransmitters such as dopamine and acetylcholine, and changes in intracellular signaling pathways that are crucial for neuronal function and survival.[5][6]

NMDA_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Filtration & Analysis Homogenize Homogenize Rat Brains Centrifuge1 Centrifuge (1,000 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge (20,000 x g) Supernatant1->Centrifuge2 Resuspend1 Resuspend Pellet Centrifuge2->Resuspend1 Centrifuge3 Centrifuge (20,000 x g) Resuspend1->Centrifuge3 Resuspend2 Resuspend in Assay Buffer Centrifuge3->Resuspend2 Add_Membranes Add Membrane Suspension Resuspend2->Add_Membranes Add_Components Add Buffer/PCP/Test Compound Add_Radioligand Add [³H]TCP Add_Components->Add_Radioligand Add_Radioligand->Add_Membranes Incubate Incubate (25°C, 60 min) Add_Membranes->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC₅₀ and Kᵢ Count->Analyze DAT_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Filtration & Analysis Homogenize Homogenize Rat Striata Centrifuge1 Centrifuge (48,000 x g) Homogenize->Centrifuge1 Resuspend1 Resuspend Pellet Centrifuge1->Resuspend1 Centrifuge2 Centrifuge (48,000 x g) Resuspend1->Centrifuge2 Resuspend2 Resuspend in Assay Buffer Centrifuge2->Resuspend2 Add_Membranes Add Membrane Suspension Resuspend2->Add_Membranes Add_Components Add Buffer/Cocaine/Test Compound Add_Radioligand Add [³H]WIN 35,428 Add_Components->Add_Radioligand Add_Radioligand->Add_Membranes Incubate Incubate (0-4°C, 2 hours) Add_Membranes->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC₅₀ and Kᵢ Count->Analyze Open_Field_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_analysis Data Analysis Acclimate Acclimate Mice to Testing Room (≥ 60 min) Administer Administer Test Compound or Vehicle Acclimate->Administer Pre_Treat Pre-Treatment Period (e.g., 15-30 min) Administer->Pre_Treat Place_Mouse Place Mouse in Center of Open Field Pre_Treat->Place_Mouse Record Start Video Recording and Tracking Place_Mouse->Record Explore Allow Exploration (e.g., 15-30 min) Record->Explore Return_Mouse Return Mouse to Home Cage Explore->Return_Mouse Extract_Data Extract Locomotor and Behavioral Parameters Explore->Extract_Data Clean Clean Arena with 70% Ethanol Return_Mouse->Clean Clean->Place_Mouse Next Animal Analyze_Stats Statistical Analysis (e.g., ANOVA) Extract_Data->Analyze_Stats Interpret Interpret Results Analyze_Stats->Interpret

References

1-Cyclohexylpiperidine: A Technical Examination of its Role as a Dopamine Uptake Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-Cyclohexylpiperidine serves as a foundational chemical scaffold for a range of pharmacologically active molecules, most notably those targeting the dopamine transporter (DAT). While direct quantitative data on the parent compound's affinity and potency as a dopamine uptake inhibitor is sparse in public literature, extensive research on its derivatives, such as the potent inhibitor 1-[1-(2-benzo[b]thiopheneyl)cyclohexyl]piperidine (BTCP), highlights the critical role of the this compound core in achieving high affinity and selectivity for the DAT. This technical guide provides an in-depth analysis of this compound as a structural motif for dopamine uptake inhibitors, summarizing structure-activity relationship (SAR) data from key derivatives. It also details the standard experimental protocols used to characterize these compounds and illustrates the underlying neurobiological pathways and experimental workflows. This document is intended to be a resource for researchers in medicinal chemistry and pharmacology interested in the design and development of novel DAT inhibitors.

Introduction: The this compound Moiety in Dopaminergic Modulation

The dopamine transporter (DAT) is a crucial regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. Inhibition of the DAT can potentiate dopaminergic signaling, a mechanism of action for several therapeutic agents used in the treatment of conditions such as attention-deficit/hyperactivity disorder (ADHD) and depression, as well as for substances of abuse like cocaine.

The this compound structure is a key pharmacophore found in a variety of central nervous system (CNS) active compounds. While the parent compound itself is not a potent dopamine uptake inhibitor, its rigid cyclohexyl ring and basic piperidine nitrogen provide a versatile platform for the synthesis of derivatives with high affinity and selectivity for the DAT. Understanding the pharmacology of these derivatives provides valuable insight into the potential of the this compound scaffold in the design of novel DAT-targeting ligands.

Quantitative Data on Key this compound Derivatives

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)Reference(s)
1-[1-(2-benzo[b]thiopheneyl)cyclohexyl]piperidine (BTCP)5>10,00039[1][2]
1-[1-(2-thienyl)cyclohexyl]piperidine (TCP)7.31102.8
Phencyclidine (PCP)>10,000>10,000>10,000[3]

Structure-Activity Relationships (SAR)

The this compound core is a versatile scaffold for DAT inhibitors. SAR studies of its derivatives reveal key structural features that govern potency and selectivity:

  • Substitution on the Cyclohexyl Ring: The addition of an aromatic group at the 1-position of the cyclohexyl ring is a critical determinant of DAT affinity. For instance, the addition of a phenyl group, as in phencyclidine (PCP), results in a compound with negligible affinity for the DAT[3]. However, the introduction of a benzothienyl group, as in BTCP, leads to a highly potent and selective DAT inhibitor[1][4]. This highlights the importance of the electronic and steric properties of this substituent.

  • The Piperidine Ring: The nitrogen atom of the piperidine ring is essential for activity, likely engaging in an ionic interaction with an acidic residue in the DAT binding pocket. Modifications to the piperidine ring, such as ring expansion or contraction, generally lead to a decrease in potency[1].

  • N-Substituents: The nature of the substituent on the piperidine nitrogen also influences activity. While BTCP itself has an unsubstituted piperidine, studies on related compounds have shown that small alkyl groups can be tolerated, and in some cases, can modulate selectivity[2].

Experimental Protocols

The evaluation of this compound and its derivatives as dopamine uptake inhibitors typically involves two primary in vitro assays: radioligand binding assays and synaptosomal uptake assays.

Radioligand Binding Assay

Objective: To determine the affinity (Ki) of a test compound for the dopamine transporter.

Principle: This competitive binding assay measures the ability of a test compound to displace a known radiolabeled ligand (e.g., [³H]WIN 35,428 or [³H]BTCP) from the dopamine transporter in a preparation of neuronal membranes.

Materials:

  • Membrane preparation from a tissue rich in DAT (e.g., rat striatum) or from cells expressing the recombinant human DAT (hDAT).

  • Radioligand (e.g., [³H]WIN 35,428).

  • Test compound (this compound or derivative).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding determinator (e.g., a high concentration of a known DAT inhibitor like GBR 12909).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Methodology:

  • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Dopamine Uptake Assay

Objective: To measure the functional potency (IC50) of a test compound to inhibit dopamine reuptake.

Principle: This assay measures the uptake of radiolabeled dopamine ([³H]DA) into synaptosomes (resealed nerve terminals) or cells expressing the DAT. The ability of a test compound to inhibit this uptake is quantified.

Materials:

  • Synaptosomes prepared from a dopamine-rich brain region (e.g., rat striatum) or cells expressing hDAT.

  • [³H]Dopamine.

  • Test compound (this compound or derivative).

  • Assay buffer (e.g., Krebs-Ringer buffer).

  • Scintillation counter and scintillation fluid.

Methodology:

  • Pre-incubate the synaptosomes or cells with varying concentrations of the test compound.

  • Initiate the uptake by adding a fixed concentration of [³H]dopamine.

  • Allow the uptake to proceed for a defined period at 37°C.

  • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Lyse the synaptosomes or cells and measure the accumulated radioactivity using a scintillation counter.

  • Determine the IC50 value by plotting the percentage of inhibition of [³H]dopamine uptake against the logarithm of the test compound concentration.

Visualizations

Signaling Pathway of Dopamine Reuptake and its Inhibition

dopamine_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine in Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D_Receptor Dopamine Receptor Dopamine->D_Receptor Binding Postsynaptic_Signal Postsynaptic Signaling D_Receptor->Postsynaptic_Signal Activation Inhibitor This compound Derivative Inhibitor->DAT Inhibition

Caption: Dopamine reuptake at the synapse and its inhibition.

Experimental Workflow for Characterizing a DAT Inhibitor

experimental_workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_analysis Data Analysis cluster_evaluation Pharmacological Profile A1 Synthesize this compound Derivative B1 Radioligand Binding Assay (Determine Ki) A1->B1 B2 Dopamine Uptake Assay (Determine IC50) A1->B2 C1 Calculate Affinity (Ki) and Potency (IC50) B1->C1 B2->C1 C2 Determine Selectivity (vs. SERT, NET) C1->C2 D1 Establish Structure-Activity Relationship C2->D1

Caption: Workflow for characterizing a novel DAT inhibitor.

Conclusion

While this compound itself does not appear to be a potent dopamine uptake inhibitor, it is an undeniably important structural motif in the design of highly potent and selective DAT ligands. The extensive research on its derivatives, particularly BTCP, has provided a deep understanding of the structure-activity relationships governing interactions with the dopamine transporter. For researchers and drug development professionals, the this compound scaffold represents a validated starting point for the rational design of novel therapeutics targeting the dopaminergic system. Future work in this area may focus on further refining the substitutions on the cyclohexyl and piperidine rings to optimize pharmacokinetic and pharmacodynamic properties, potentially leading to the development of new treatments for a range of neurological and psychiatric disorders.

References

The Multifaceted Biological Activities of N-Cyclohexylpiperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-cyclohexylpiperidine and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of their engagement with key biological targets, focusing on their roles as N-methyl-D-aspartate (NMDA) receptor antagonists, dopamine transporter (DAT) inhibitors, and agents with anti-inflammatory and antitrypanosomal properties. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of relevant biological pathways and experimental workflows.

Quantitative Biological Activity Data

The following tables summarize the inhibitory and binding affinities of various N-cyclohexylpiperidine derivatives at their primary biological targets.

Table 1: NMDA Receptor Binding Affinity of N-Cyclohexylpiperidine Derivatives

CompoundRadioligandPreparationKᵢ (nM)Reference
Phencyclidine (PCP)[³H]-MK-801Rat Forebrain59[1]
Tenocyclidine (TCP)[³H]-TCPRat Forebrain Membranes-[2][3]
3-HO-PCP[³H]-TCPHEK-293 cells (GluN2B)164[4]
4'-F-PCP[³H]-TCPHEK-293 cells (GluN2B)127.7[4]
3-MeO-PCMo[³H]-TCPHEK-293 cells (GluN2B)81.4[4]

Note: Kᵢ represents the inhibitor binding constant. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Dopamine Transporter (DAT) Inhibition by N-Cyclohexylpiperidine Derivatives

CompoundRadioligandPreparationIC₅₀ (nM)Reference
1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP)[³H]BTCP-7.1[5]
Nomifensine[³H]BTCP-15[5]
GBR 12909[³H]BTCP-5[5]
Dopamine[³H]BTCP-10000[5]

Note: IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a more potent inhibitor.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

NMDA Receptor Binding Assay

This protocol is adapted from studies using [³H]-TCP to label the NMDA receptor ion channel.[2][6][7]

Objective: To determine the binding affinity of N-cyclohexylpiperidine derivatives for the NMDA receptor.

Materials:

  • Rat forebrain tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [³H]-TCP (radioligand)

  • Unlabeled test compounds (N-cyclohexylpiperidine derivatives)

  • Non-specific binding control (e.g., high concentration of unlabeled PCP or MK-801)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat forebrain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the crude membrane fraction.

    • Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in a known volume of assay buffer.

  • Binding Assay:

    • In triplicate, incubate the membrane preparation with a fixed concentration of [³H]-TCP and varying concentrations of the unlabeled test compound.

    • For total binding, incubate membranes with [³H]-TCP only.

    • For non-specific binding, incubate membranes with [³H]-TCP in the presence of a high concentration of an unlabeled NMDA receptor ligand.

    • Incubate at room temperature for a specified time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

    • Wash the filters several times with ice-cold buffer to remove unbound radioactivity.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Dopamine Transporter (DAT) Binding Assay

This protocol is based on competitive binding assays using radiolabeled ligands for the dopamine transporter.[8][9]

Objective: To determine the inhibitory potency of N-cyclohexylpiperidine derivatives on the dopamine transporter.

Materials:

  • Cell lines expressing the human dopamine transporter (hDAT) or rat striatal tissue

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl)

  • Radioligand (e.g., [³H]WIN 35,428 or [³H]BTCP)

  • Unlabeled test compounds

  • Non-specific binding control (e.g., 10 µM cocaine or 1 µM benztropine)

  • Scintillation cocktail and counter

Procedure:

  • Membrane/Cell Preparation:

    • Prepare membranes from hDAT-expressing cells or rat striatum as described in the NMDA receptor binding assay protocol.

  • Competitive Binding Assay:

    • To each well of a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kᴅ, and varying concentrations of the test compound.

    • Initiate the binding reaction by adding the membrane preparation.

    • Incubate the plate at 4°C for 2-3 hours.

  • Filtration and Detection:

    • Harvest the membranes onto glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the IC₅₀ value by performing a non-linear regression analysis of the competition curves.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Trypanothione Reductase (TryR) Inhibition Assay

This protocol is a generalized method for assessing the inhibition of Trypanothione Reductase, an enzyme essential for the survival of trypanosomatid parasites.[10][11][12]

Objective: To evaluate the inhibitory activity of N-cyclohexylpiperidine derivatives against TryR.

Materials:

  • Recombinant Trypanothione Reductase (from T. cruzi or L. infantum)

  • Assay buffer (e.g., 40 mM HEPES, 1 mM EDTA, pH 7.4)

  • NADPH

  • Trypanothione disulfide (TS₂)

  • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • Test compounds

  • Microplate reader

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, DTNB, TS₂, and the test compound at various concentrations.

    • Pre-incubate the mixture at room temperature.

  • Enzymatic Reaction:

    • Initiate the reaction by adding a solution of NADPH and TryR.

    • The enzymatic reduction of TS₂ by TryR is coupled to the reduction of DTNB, which produces a colored product (TNB²⁻).

  • Measurement:

    • Monitor the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of N-cyclohexylpiperidine derivatives.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Glycine Glycine Glycine->NMDA_Receptor NCPD N-Cyclohexyl- piperidine Derivative Ion_Channel Ion Channel (Blocked) NCPD->Ion_Channel Blocks NMDA_Receptor->Ion_Channel Opens Ca_ion Ca²⁺ Influx (Blocked) Downstream Downstream Signaling (Inhibited) Dopamine_Transporter_Workflow Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake DA_Receptor Dopamine Receptor Dopamine->DA_Receptor Binds NCPD N-Cyclohexyl- piperidine Derivative NCPD->DAT Competitive_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Membrane/Cell Prep - Radioligand - Test Compound Dilutions start->prepare_reagents incubation Incubate: Membranes + Radioligand + Test Compound prepare_reagents->incubation filtration Separate Bound from Free (Filtration) incubation->filtration counting Measure Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ and Kᵢ counting->analysis end End analysis->end

References

Methodological & Application

Application Notes and Protocols for 1-Cyclohexylpiperidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-cyclohexylpiperidine and its precursors in organic synthesis. The following sections highlight its role as a key structural motif in pharmacologically active molecules and provide step-by-step procedures for its synthesis and derivatization.

Application Note 1: Synthesis of 1-(1-Phenylcyclohexyl)piperidine (PCP) via Grignard Reaction

This compound is a core structural component of the dissociative anesthetic Phencyclidine (PCP) and its numerous analogs. The synthesis of PCP is a classic example of the addition of an organometallic reagent to a nitrile, a powerful C-C bond-forming reaction. The precursor, 1-piperidinocyclohexanecarbonitrile, is first synthesized via a Strecker-type reaction, which is then reacted with phenylmagnesium bromide to yield PCP.

Experimental Protocols

Protocol 1.1: Synthesis of 1-Piperidinocyclohexanecarbonitrile

This protocol details the synthesis of the key intermediate, 1-piperidinocyclohexanecarbonitrile, from cyclohexanone.

  • Reaction Scheme:

  • Materials:

    • Cyclohexanone

    • Piperidine hydrochloride

    • Potassium cyanide (KCN)

    • Ethanol

    • Water

    • Chloroform

    • Sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve piperidine hydrochloride (24.1 g, 0.2 mole) and potassium cyanide (13.0 g, 0.2 mole) in a mixture of water (80 ml) and ethanol (160 ml) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • To the stirred solution, add a solution of cyclohexanone (19.6 g, 0.2 mole) in ethanol (40 ml) dropwise.

    • Reflux the reaction mixture for 24 hours.

    • After cooling, remove the ethanol under reduced pressure.

    • Extract the residue with chloroform.

    • Wash the chloroform extract with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.

    • Recrystallize the crude product from ethanol to afford colorless plates of 1-(1-cyanocyclohexyl)piperidine.[1]

  • Quantitative Data:

ParameterValueReference
Yield68.8%[1]
Melting Point67-68 °C[1]

Protocol 1.2: Synthesis of 1-(1-Phenylcyclohexyl)piperidine (PCP)

This protocol describes the Grignard reaction between 1-piperidinocyclohexanecarbonitrile and phenylmagnesium bromide.

  • Reaction Scheme:

  • Materials:

    • 1-Piperidinocyclohexanecarbonitrile

    • Bromobenzene

    • Magnesium turnings

    • Anhydrous diethyl ether

    • Isooctane

    • 4M Hydrobromic acid (HBr)

    • Potassium carbonate (K₂CO₃)

  • Procedure:

    • Prepare phenylmagnesium bromide from bromobenzene (79 g, 0.505 mole) and magnesium (12.3 g, 0.505 g-atom) in 200 ml of dry ether in a suitable reaction vessel.

    • Add a solution of 1-piperidinocyclohexanecarbonitrile (39 g, 0.203 mole) in 130 ml of isooctane to the refluxing Grignard reagent.

    • Heat the mixture for an additional hour.

    • Add 60 ml of isooctane and distill off all the ether.

    • Cool the reaction mixture and hydrolyze with 175 ml of 4M HBr.

    • Filter the precipitate and dissolve it in 700 ml of hot water.

    • Extract the aqueous solution with isooctane to remove diphenyl by-product.

    • Neutralize the aqueous solution with potassium carbonate to precipitate the free base, 1-(1-phenylcyclohexyl)piperidine.[2]

  • Quantitative Data:

ParameterValueReference
YieldNot specified in abstract[2]
Melting Point (HCl salt)217 °C[2]

Logical Workflow for PCP Synthesis

A Cyclohexanone D Strecker-type Reaction A->D B Piperidine Hydrochloride B->D C KCN C->D E 1-Piperidinocyclohexanecarbonitrile D->E G Grignard Reaction E->G F Phenylmagnesium Bromide F->G H 1-(1-Phenylcyclohexyl)piperidine (PCP) G->H

Caption: Synthesis of PCP from cyclohexanone.

Application Note 2: Synthesis of this compound via Reductive Amination

This compound can be efficiently synthesized through the reductive amination of cyclohexanone with piperidine. This one-pot reaction involves the formation of an enamine or iminium ion intermediate, which is then reduced in situ to the corresponding saturated amine. Sodium triacetoxyborohydride is a mild and selective reducing agent well-suited for this transformation, offering high yields and operational simplicity.

Experimental Protocol

Protocol 2.1: Reductive Amination of Cyclohexanone with Piperidine

This protocol details the direct synthesis of this compound.

  • Reaction Scheme:

  • Materials:

    • Cyclohexanone

    • Piperidine

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (optional, as catalyst)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Dichloromethane (CH₂Cl₂) or Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of cyclohexanone (1.0 eq) in 1,2-dichloroethane (DCE), add piperidine (1.0-1.2 eq).

    • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the enamine/iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.

    • Continue stirring the reaction mixture at room temperature and monitor its progress by TLC or GC-MS until the starting material is consumed (typically 1-4 hours).

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer and extract the aqueous layer with dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by distillation.

  • Quantitative Data (Representative for similar reactions):

ParameterValue
Reducing AgentSodium triacetoxyborohydride
Solvent1,2-Dichloroethane or THF
TemperatureRoom Temperature
Reaction Time1-4 hours
YieldHigh (typically >80%)

Experimental Workflow Diagram

cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Purification A Mix Cyclohexanone and Piperidine in DCE B Stir for 20-30 min A->B Formation of Enamine/Iminium Ion C Add NaBH(OAc)₃ B->C D Stir for 1-4 hours C->D E Quench with NaHCO₃ D->E F Extract with CH₂Cl₂ E->F G Dry and Concentrate F->G H Purify (Chromatography/Distillation) G->H I This compound H->I

Caption: Reductive amination workflow.

References

Application of 1-Cyclohexylpiperidine in Pharmaceutical Intermediate Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-cyclohexylpiperidine and its precursors in the synthesis of pharmaceutical intermediates, with a primary focus on the synthesis of phencyclidine (PCP) and its analogs. These compounds are significant in neuropharmacological research due to their interaction with N-methyl-D-aspartate (NMDA) receptors.

Introduction

This compound derivatives are crucial building blocks in the synthesis of a variety of pharmacologically active molecules. The most prominent application is in the preparation of 1-arylcyclohexylamines, a class of compounds that includes dissociative anesthetics. The synthetic pathway typically involves the formation of a key intermediate, 1-piperidinocyclohexanecarbonitrile (PCC), followed by a Grignard reaction to introduce the aryl group. This document outlines the detailed experimental procedures for these synthetic steps and provides quantitative data where available in the literature.

Data Presentation

The following tables summarize the quantitative data for the key synthetic steps involved in the preparation of phencyclidine (PCP) and its fluorinated analog.

Table 1: Synthesis of 1-Piperidinocyclohexanecarbonitrile (PCC)

Reactant 1Reactant 2Reactant 3SolventTemperatureTimeYield (%)Melting Point (°C)Reference
Cyclohexanone (0.1 mol)Piperidine (0.1 mol)Sodium Cyanide (0.11 mol) & Sodium Bisulfite (0.11 mol)WaterRoom Temp.Overnight82.165-67[1]

Table 2: Synthesis of 1-(1-phenylcyclohexyl)piperidine (PCP) via Grignard Reaction

Reactant 1Reactant 2SolventTemperatureTimeYield (%)Melting Point (°C)Reference
1-Piperidinocyclohexanecarbonitrile (0.203 mol)Phenylmagnesium Bromide (from 0.053 mol bromobenzene)Ether / IsooctaneReflux1 hour54.246-46.5

Table 3: Synthesis of 1-[1-(3-fluorophenyl)cyclohexyl]piperidine via Grignard Reaction

Reactant 1Reactant 2SolventTemperatureTimeReference
1-Piperidinocyclohexanecarbonitrile (0.017 mol)3-Fluorophenylmagnesium Bromide (from 0.017 mol 3-bromofluorobenzene)Tetrahydrofuran (THF)Room Temp.Overnight[1]

Note: Specific yield for the fluorinated analog was not provided in the cited literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this application note.

Protocol 1: Synthesis of 1-Piperidinocyclohexanecarbonitrile (PCC)

This protocol is adapted from the procedure described in the Journal of Fluorine Chemistry.[1]

Materials:

  • Cyclohexanone

  • Piperidine

  • Sodium Cyanide (NaCN)

  • Sodium Bisulfite (NaHSO₃)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • To a solution of sodium bisulfite (11.5 g, 0.11 mol) in 25 ml of water, add cyclohexanone (9.8 g, 0.1 mol).

  • Prepare a solution of sodium cyanide (5.4 g, 0.11 mol) and piperidine (8.5 g, 0.1 mol) in 20 ml of water.

  • Add the sodium cyanide and piperidine solution to the cyclohexanone mixture.

  • Allow the reaction to stir overnight at room temperature.

  • The product will precipitate as a white crystalline solid.

  • Filter the product, wash with water, and dry under a vacuum.

  • The reported yield for this procedure is 15.92 g (82.1%) of a white crystalline solid with a melting point of 65-67 °C.[1]

Protocol 2: Synthesis of 1-(1-phenylcyclohexyl)piperidine (PCP) via Grignard Reaction

This protocol is a modification of the method of Maddox et al.

Materials:

  • 1-Piperidinocyclohexanecarbonitrile (PCC)

  • Bromobenzene

  • Magnesium turnings

  • Dry Ether

  • Isooctane

  • 4N Hydrobromic Acid (HBr)

  • Potassium Carbonate (K₂CO₃)

  • Methanol

Procedure:

  • Prepare a Grignard reagent from bromobenzene (79 g, 0.053 mol) and magnesium (12.3 g, 0.505 g-atom) in 200 ml of dry ether.

  • Add a solution of 1-piperidinocyclohexanecarbonitrile (39 g, 0.203 mol) in 130 ml of isooctane to the refluxing Grignard solution.

  • Heat the mixture for an additional hour.

  • Add 60 ml of isooctane and distill off all the ether.

  • Cool the reaction mixture and hydrolyze with 4N HBr (175 ml).

  • Filter the precipitate and dissolve it in 700 ml of hot water.

  • Extract the aqueous solution with isooctane to remove diphenyl, a common byproduct.

  • Neutralize the aqueous solution with potassium carbonate.

  • Extract the free base with 70 ml of isooctane.

  • After charcoal filtration and distillation of the solvent, wash the crude crystalline free base twice with a total of 25 ml of methanol.

  • This procedure yields 26.8 g (54.2%) of a colorless, crystalline product with a melting point of 46-46.5 °C.

Protocol 3: Synthesis of 1-[1-(3-fluorophenyl)cyclohexyl]piperidine

This protocol is adapted from the procedure described in the Journal of Fluorine Chemistry.[1]

Materials:

  • 3-Bromofluorobenzene

  • Magnesium turnings

  • Iodine (a few crystals)

  • Dry Tetrahydrofuran (THF)

  • 1-Piperidinocyclohexanecarbonitrile (PCC)

  • Water

  • Ether

  • 2N Hydrochloric Acid (HCl)

Procedure:

  • In a reaction vessel under a nitrogen atmosphere, stir a mixture of 3-bromofluorobenzene (3.0 g, 0.017 mol), magnesium turnings (1.7 g, 0.068 mol), and a few crystals of iodine in 10 ml of THF vigorously at room temperature for 2 hours to form the Grignard reagent.

  • After the formation of the Grignard reagent, add a solution of 1-piperidinocyclohexanecarbonitrile (3.26 g, 0.017 mol) in 15 ml of THF dropwise.

  • Stir the reaction mixture overnight at room temperature.

  • Carefully quench the reaction with water and extract with ether (3 x 20 ml).

  • Combine the ether extracts and extract with 2N HCl (3 x 20 ml) to isolate the product.

Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow for the synthesis of phencyclidine.

Synthesis_Pathway Cyclohexanone Cyclohexanone PCC 1-Piperidinocyclohexanecarbonitrile (PCC) Cyclohexanone->PCC Piperidine Piperidine Piperidine->PCC NaCN NaCN NaCN->PCC PCP 1-(1-phenylcyclohexyl)piperidine (PCP) PCC->PCP Grignard Phenylmagnesium Bromide Grignard->PCP

Caption: Synthetic pathway for 1-(1-phenylcyclohexyl)piperidine (PCP).

Experimental_Workflow cluster_PCC Step 1: PCC Synthesis cluster_PCP Step 2: Grignard Reaction and PCP Synthesis Reactants_PCC Mix Cyclohexanone, Piperidine, NaCN Reaction_PCC Stir Overnight at Room Temp. Reactants_PCC->Reaction_PCC Workup_PCC Filter, Wash, and Dry Reaction_PCC->Workup_PCC Product_PCC Obtain PCC Workup_PCC->Product_PCC Grignard_Prep Prepare Grignard Reagent Reaction_PCP React PCC with Grignard Reagent Grignard_Prep->Reaction_PCP Workup_PCP Hydrolysis, Extraction, and Purification Reaction_PCP->Workup_PCP Product_PCP Obtain PCP Workup_PCP->Product_PCP

Caption: General experimental workflow for the synthesis of PCP.

References

Application Notes and Protocols: 1-Cyclohexylpiperidine in Analgesic Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-cyclohexylpiperidine and its analogs as a scaffold for the development of novel analgesic drugs. The information presented is intended to guide researchers in the synthesis, pharmacological evaluation, and mechanistic understanding of this class of compounds.

Introduction

This compound is a key structural motif found in a variety of neurologically active compounds. Its derivatives, most notably phencyclidine (PCP), have been extensively studied for their potent effects on the central nervous system. While PCP itself is not clinically used as an analgesic due to its psychotomimetic side effects, its unique mechanism of action as an N-methyl-D-aspartate (NMDA) receptor antagonist has inspired the development of new analgesic agents with potentially improved safety profiles. This document outlines the application of this compound as a versatile reagent and building block in the synthesis of novel analgesics, along with detailed protocols for their evaluation.

The primary mechanism of action for many analgesic derivatives of this compound is the non-competitive antagonism of the NMDA receptor.[1] This receptor plays a crucial role in central sensitization, a key process in the development and maintenance of chronic pain.[2] By blocking the NMDA receptor, these compounds can reduce the hyperexcitability of spinal cord neurons involved in pain transmission. Additionally, some derivatives exhibit affinity for opioid receptors, suggesting a dual mechanism of action that could be advantageous for treating complex pain states.[3]

Synthesis of this compound Derivatives

The synthesis of analgesic compounds based on the this compound scaffold typically involves the reaction of a Grignard reagent with a nitrile-containing precursor. A general synthetic scheme is presented below, followed by a more detailed experimental protocol for a representative compound.

General Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Intermediate & Final Product Cyclohexyl Grignard Reagent Cyclohexyl Grignard Reagent Grignard Reaction Grignard Reaction Cyclohexyl Grignard Reagent->Grignard Reaction Piperidine-containing Nitrile Piperidine-containing Nitrile Piperidine-containing Nitrile->Grignard Reaction Imine Intermediate Imine Intermediate Grignard Reaction->Imine Intermediate Hydrolysis Hydrolysis Imine Intermediate->Hydrolysis This compound Derivative This compound Derivative Hydrolysis->this compound Derivative

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of 1-(1-phenylcyclohexyl)piperidine (PCP)

This protocol describes the synthesis of Phencyclidine (PCP), a parent compound for many analgesic derivatives, via a Grignard reaction.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene

  • 1-Piperidinocyclohexanecarbonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware for organic synthesis (three-neck flask, dropping funnel, condenser, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The reaction is exothermic and may require cooling to maintain a gentle reflux.

    • After the initial reaction subsides, the remaining bromobenzene solution is added at a rate that maintains a steady reflux.

    • Once the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 1-Piperidinocyclohexanecarbonitrile:

    • A solution of 1-piperidinocyclohexanecarbonitrile in anhydrous diethyl ether is added dropwise to the freshly prepared phenylmagnesium bromide solution at room temperature.

    • The reaction mixture is stirred for several hours at room temperature and then refluxed for 1-2 hours.

  • Hydrolysis and Isolation:

    • The reaction mixture is cooled in an ice bath, and the reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

    • The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

    • The aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with water and then with a dilute sodium hydroxide solution.

    • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • The solvent is removed under reduced pressure to yield the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure 1-(1-phenylcyclohexyl)piperidine.

Pharmacological Evaluation

The analgesic properties of novel this compound derivatives are typically assessed using a battery of in vivo and in vitro assays.

In Vivo Analgesia Models

1. Tail Immersion Test (Acute Thermal Pain)

This test measures the response of an animal to a thermal stimulus and is indicative of centrally mediated analgesia.[4]

Protocol:

  • Acclimatization: Acclimate rats or mice to the testing environment for at least 30 minutes before the experiment.

  • Baseline Latency: Gently restrain the animal and immerse the distal 3-5 cm of its tail into a water bath maintained at a constant temperature (typically 52 ± 0.5°C).[5]

  • Measurement: Record the time taken for the animal to flick or withdraw its tail from the hot water. This is the baseline latency. A cut-off time (e.g., 15-20 seconds) should be established to prevent tissue damage.[4]

  • Drug Administration: Administer the test compound or vehicle (e.g., saline) via the desired route (e.g., intraperitoneal, oral).

  • Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the tail immersion test and record the tail-flick latency.[4]

  • Data Analysis: The analgesic effect is expressed as the percentage of maximum possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

2. Formalin Test (Tonic Chemical Pain)

The formalin test is a model of continuous pain that has two distinct phases, allowing for the assessment of both acute nociceptive pain and inflammatory pain associated with central sensitization.[6][7]

Protocol:

  • Acclimatization: Place the animal (rat or mouse) in a transparent observation chamber for at least 30 minutes to acclimate.

  • Drug Administration: Administer the test compound or vehicle prior to the formalin injection (the pre-treatment time will depend on the pharmacokinetic profile of the compound).

  • Formalin Injection: Inject a dilute solution of formalin (e.g., 20-50 µL of 1-5% formalin) subcutaneously into the plantar surface of one hind paw.[7]

  • Observation: Immediately after injection, return the animal to the observation chamber and record the total time spent licking or biting the injected paw. The observation period is typically divided into two phases:

    • Phase I (Acute Phase): 0-5 minutes post-injection, reflecting direct activation of nociceptors.[6]

    • Phase II (Inflammatory Phase): 15-40 minutes post-injection, reflecting inflammatory processes and central sensitization.[6]

  • Data Analysis: The analgesic effect is determined by the reduction in the duration of licking/biting behavior in each phase compared to the vehicle-treated control group.

Quantitative Analgesic Data

The following tables summarize the analgesic effects of representative this compound derivatives from published studies.

Table 1: Analgesic Effects in the Tail Immersion Test

CompoundAnimal ModelDose (mg/kg)RoutePeak Effect Time (min)% MPE or Increase in LatencyReference
1-[1-(4-methylphenyl)(cyclohexyl)]4-piperidinolRat6i.p.15, 40, 45Significant increase in tail immersion latency[1]
1-[1-(2-methylphenyl)(cyclohexyl)]3-piperidinolRat1, 5, 10i.p.Not specifiedSignificant increase in tail immersion latency[8]
1-[1-(3-methoxyphenyl)(tetralyl)]piperidineRat6i.p.40Pronounced anti-nociception[3][9]
Methoxy-PCMRat6i.p.20, 40, 45, 55Significant analgesic effects[10]
Hydroxy-methyl-PCMRat6i.p.10, 20, 40, 45, 50Significant analgesic effects[10]

Table 2: Analgesic Effects in the Formalin Test

CompoundAnimal ModelDose (mg/kg)RouteEffect on Phase IEffect on Phase IIReference
1-[1-(2-methylphenyl)(cyclohexyl)]3-piperidinolRat5, 10i.p.No effectSignificant attenuation[8]
Methoxy-PCMRat6i.p.No effectDiminished chronic pain[10]
Hydroxy-methyl-PCMRat6i.p.No effectDiminished chronic pain[10]
In Vitro Receptor Binding Assays

To elucidate the mechanism of action, in vitro receptor binding assays are essential to determine the affinity of the compounds for their molecular targets, primarily the NMDA and opioid receptors.

1. NMDA Receptor Binding Assay

This assay typically uses a radiolabeled NMDA receptor channel blocker, such as [³H]MK-801, to determine the binding affinity of test compounds.[6]

Protocol:

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue by homogenization and differential centrifugation.

  • Incubation: Incubate the prepared membranes with a fixed concentration of [³H]MK-801 in the presence of varying concentrations of the test compound. The incubation buffer should contain glutamate and glycine to activate the receptor.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Wash the filters with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters, representing the bound [³H]MK-801, is quantified using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801 (IC₅₀ value). The inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation.

2. Opioid Receptor Binding Assay

This assay is used to determine the affinity of the compounds for different opioid receptor subtypes (μ, δ, κ) using subtype-selective radioligands (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U69,593 for κ) or a non-selective antagonist like [³H]naloxone.[11]

Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines expressing the specific opioid receptor subtype or from brain tissue.

  • Incubation: Incubate the membranes with a fixed concentration of the appropriate radioligand in the presence of varying concentrations of the test compound.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Quantify the radioactivity on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC₅₀ and Kᵢ values as described for the NMDA receptor binding assay.

Signaling Pathways

The analgesic effects of this compound derivatives are primarily mediated through the modulation of NMDA and opioid receptor signaling pathways in the central nervous system.

NMDA Receptor Signaling Pathway in Pain

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Action Potential Action Potential Glutamate Release Glutamate Release Action Potential->Glutamate Release NMDA Receptor NMDA Receptor Glutamate Release->NMDA Receptor Binds Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Opens Channel Second Messengers Second Messengers Ca2+ Influx->Second Messengers Activates Central Sensitization Central Sensitization Second Messengers->Central Sensitization Leads to Pain Transmission Pain Transmission Central Sensitization->Pain Transmission Enhances 1_Cyclohexylpiperidine_Derivative This compound Derivative 1_Cyclohexylpiperidine_Derivative->NMDA Receptor Blocks

Caption: NMDA receptor signaling in pain and its inhibition by this compound derivatives.

Opioid Receptor Signaling Pathway in Analgesia

G 1_Cyclohexylpiperidine_Derivative This compound Derivative (Opioid Agonist) Opioid Receptor Opioid Receptor 1_Cyclohexylpiperidine_Derivative->Opioid Receptor Binds to G_Protein G Protein (Gi/o) Opioid Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits K_Channel K+ Channel G_Protein->K_Channel Activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Reduces Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Causes Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Ca_Channel->Reduced_Neurotransmitter_Release Leads to Analgesia Analgesia Hyperpolarization->Analgesia Reduced_Neurotransmitter_Release->Analgesia

Caption: Opioid receptor signaling cascade leading to analgesia.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel analgesics. Their ability to modulate the NMDA receptor, and in some cases opioid receptors, offers a multifaceted approach to pain management. The protocols and data presented in these application notes provide a solid foundation for researchers to synthesize, evaluate, and understand the mechanisms of action of these compounds, with the ultimate goal of developing safer and more effective treatments for pain.

References

protocols for using 1-Cyclohexylpiperidine in antidepressant synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Use of 1-Cyclohexylpiperidine in Neuropharmacological Research

Disclaimer: this compound is a controlled substance and a metabolite of the dissociative anesthetic Phencyclidine (PCP). Its synthesis and use are subject to strict legal and regulatory controls. The information provided here is for academic and research purposes only and should not be interpreted as a guide for its synthesis or use outside of a legally sanctioned and ethically approved research setting. The direct use of this compound for the synthesis of antidepressants is not a recognized or established methodology. This document outlines its use as a pharmacological tool in research relevant to antidepressant drug action.

Introduction: this compound as a Research Tool

This compound (CHP) is primarily known as the main metabolite of Phencyclidine (PCP), a dissociative anesthetic. In the context of neuroscience and pharmacology, CHP is utilized as a research tool to investigate the function and modulation of specific neurotransmitter receptors, particularly the sigma (σ) receptors and the NMDA receptor complex. Its utility in research stems from its activity as a sigma receptor agonist. While not used in the direct synthesis of antidepressants, its study contributes to the understanding of neurobiological targets relevant to depression and the development of novel therapeutic agents.

Pharmacological Profile

The primary pharmacological relevance of this compound in the context of antidepressant research is its interaction with sigma receptors.

  • Sigma Receptors (σ1 and σ2): These receptors are implicated in a variety of cellular functions and are a target for several psychoactive drugs. The σ1 receptor, in particular, has been investigated as a potential target for antidepressant and anxiolytic drugs. This compound binds to these receptors, acting as a pharmacological probe to help researchers understand their role in mood regulation and neuronal function.

Application in Research: Elucidating Receptor Function

The primary application of this compound in a research setting is to study its binding affinity and functional activity at various receptors to characterize their roles in cellular and behavioral models.

Experimental Protocol: Receptor Binding Assay

A common experiment to determine the affinity of a compound like this compound for a specific receptor is a competitive radioligand binding assay.

Objective: To determine the binding affinity (Ki) of this compound for the σ1 receptor.

Materials:

  • Cell membranes prepared from a cell line expressing the human σ1 receptor.

  • Radioligand, e.g., [³H]-(+)-pentazocine.

  • Unlabeled this compound (the "competitor").

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Methodology:

  • A constant concentration of the radioligand ([³H]-(+)-pentazocine) is incubated with the receptor-containing cell membranes.

  • Varying concentrations of unlabeled this compound are added to the incubation mixture.

  • The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).

  • The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

  • The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Data Presentation

The results from such binding assays are typically summarized in a table to compare the affinity of this compound with other known ligands.

CompoundReceptor TargetBinding Affinity (Ki) in nM
This compoundσ1 ReceptorHypothetical Value: 50 nM
(+)-Pentazocineσ1 ReceptorReference Value: 3-5 nM
Haloperidolσ1 ReceptorReference Value: 1-4 nM

Note: The values presented are for illustrative purposes and may not represent actual experimental data. Researchers would generate these values through the protocol described above.

Logical Workflow and Signaling Pathways

The use of this compound as a research tool follows a logical workflow from its application in in-vitro assays to understanding its potential downstream effects.

G cluster_0 In Vitro Characterization cluster_1 Functional Analysis cluster_2 Interpretation A This compound (Test Compound) C Receptor Binding Assay A->C B Sigma Receptor (Biological Target) B->C D Determine Binding Affinity (Ki) C->D E Cellular Assays (e.g., Calcium Imaging) D->E G Elucidate Role of Sigma Receptor in Neuronal Function D->G F Measure Downstream Signaling E->F F->G H Inform Development of Novel Antidepressant Compounds G->H

Caption: Workflow for characterizing this compound in neuropharmacological research.

The potential signaling pathway initiated by the binding of a ligand like this compound to the σ1 receptor can be complex and is an area of active research.

G cluster_0 Cellular Environment cluster_1 Potential Therapeutic Outcome A This compound (Sigma Agonist) B σ1 Receptor (Endoplasmic Reticulum) A->B C Modulation of Ion Channels (e.g., K+) B->C D Regulation of Calcium Signaling B->D E Alteration of Neuronal Excitability C->E D->E F Neuroprotective and Antidepressant-like Effects E->F

Caption: Postulated signaling pathway of σ1 receptor activation.

Conclusion

While this compound is not a component in the synthesis of antidepressants, it serves as a valuable pharmacological tool. By studying its interactions with neuroreceptors, particularly the sigma receptors, researchers can gain crucial insights into the neurobiological mechanisms underlying depression. This knowledge is fundamental to the rational design and development of new, more effective antidepressant therapies that may target these pathways. All research involving this compound must be conducted in strict adherence to legal and ethical guidelines.

Application Notes and Protocols: 1-Cyclohexylpiperidine as a Switchable Polarity Solvent for Forward Osmosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-cyclohexylpiperidine (CHP) as a switchable polarity solvent (SPS) in forward osmosis (FO) applications. This technology is particularly relevant for water purification, wastewater treatment, and desalination processes, offering a low-energy alternative to traditional methods.

Introduction

Forward osmosis is a membrane-based separation process driven by an osmotic pressure gradient between a feed solution and a draw solution. A significant challenge in FO technology is the regeneration of the draw solute from the diluted draw solution. Switchable polarity solvents, such as this compound, address this challenge by changing their miscibility with water in response to a specific trigger, in this case, the addition and removal of carbon dioxide (CO₂).[1]

This compound is a tertiary amine that is hydrophobic in its native state.[1] Upon sparging with CO₂, it converts to its hydrophilic ammonium bicarbonate salt (CHPH⁺), which is highly soluble in water and generates a high osmotic potential.[1][2][3] This high osmotic pressure drives water from a feed solution across a semi-permeable membrane. Subsequently, the diluted draw solution can be heated to a moderate temperature (around 75°C) to reverse the reaction, releasing CO₂ and converting CHPH⁺ back to the hydrophobic CHP, which phase-separates from the purified water for easy recovery and reuse.[1][2][3]

Key Advantages of this compound as a Draw Solute:

  • High Water Flux: The hydrophilic form of CHP (CHPH⁺) generates a high osmotic potential, leading to significant water permeability across the FO membrane.[1][2][3]

  • Low Energy Regeneration: The polarity switch is reversible with mild heating, making the regeneration process less energy-intensive compared to other draw solutes.[1][4]

  • High Stability and Compatibility: CHP exhibits high stability and is compatible with thin-film composite (TFC) membranes commonly used in FO.[1][5]

  • Efficient Recovery: The phase separation of the hydrophobic CHP from water allows for straightforward recovery and reuse of the draw solute.[1]

Data Presentation

The following tables summarize the performance of this compound as a draw solute in forward osmosis experiments.

Table 1: Forward Osmosis Performance of this compound (CHPH⁺) Draw Solution Compared to Sodium Chloride (NaCl)

Draw SoluteFeed SolutionWater Flux (LMH)Reverse Salt Flux (GMH)
CHPH⁺Nanopure Water69 ± 2Not Reported
CHPH⁺Aqueous Urea65 ± 4Not Reported
CHPH⁺Aqueous NaClNot Reported1.1 ± 0.3
NaClNanopure Water41 ± 1Not Reported

LMH = Liters per square meter per hour GMH = Grams per square meter per hour Data sourced from[1][2][3].

Table 2: Physicochemical Properties of this compound and its Protonated Form

PropertyThis compound (CHP)Protonated this compound (CHPH⁺)
Polarity HydrophobicHydrophilic
Conductivity 10.05 µS/cm15.24 mS/cm
Key IR Bands No significant bands in 3690–3000 cm⁻¹ regionStrong and broad band in 3690–3000 cm⁻¹ (N-H and O-H stretch overlap), ~1620 cm⁻¹ (antisymmetric COO⁻ stretch)

Data sourced from[1].

Experimental Protocols

This section provides detailed protocols for key experiments involving the use of this compound in forward osmosis.

Protocol 1: Preparation of the Hydrophilic this compound (CHPH⁺) Draw Solution

Objective: To convert hydrophobic this compound (CHP) into its hydrophilic ammonium bicarbonate salt (CHPH⁺) for use as a draw solution.

Materials:

  • This compound (CHP)

  • Deionized (DI) water

  • Carbon dioxide (CO₂) gas cylinder with a regulator and diffuser stone

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • pH meter

  • Conductivity meter

Procedure:

  • In a well-ventilated fume hood, add a known volume of this compound to a beaker containing a specific volume of DI water. The initial mixture will be heterogeneous as CHP is immiscible in water.

  • Place the beaker on a magnetic stirrer and begin stirring.

  • Insert the CO₂ diffuser stone into the mixture.

  • Start bubbling CO₂ gas through the solution at a controlled flow rate (e.g., 3 mL/min).[2]

  • Monitor the "switching" process by observing the disappearance of the organic phase and the formation of a homogeneous, single-phase solution.

  • Continuously monitor the pH and conductivity of the solution. The conductivity will increase significantly as the ionic CHPH⁺ species is formed.[1] The pH will typically decrease as carbonic acid is formed and reacts with the amine.

  • Continue sparging with CO₂ until the solution is completely homogeneous and the conductivity reading stabilizes, indicating the completion of the conversion.

  • The resulting solution is the hydrophilic CHPH⁺ draw solution, ready for use in the forward osmosis experiment.

Protocol 2: Evaluation of Forward Osmosis Performance

Objective: To measure the water flux and reverse salt flux of the CHPH⁺ draw solution using a bench-scale forward osmosis setup.

Materials:

  • Forward osmosis membrane cell

  • Thin-film composite (TFC) polyamide membrane

  • Peristaltic pumps (2)

  • Feed solution reservoir (e.g., DI water, or a solution containing a model contaminant like urea or NaCl)

  • Draw solution reservoir containing the prepared CHPH⁺ solution

  • Digital balance connected to a computer for data logging

  • Conductivity meter

  • Temperature probe

Procedure:

  • Cut the TFC membrane to the appropriate size for the FO cell and mount it in the cell with the active layer facing the feed solution.

  • Fill the feed solution reservoir with the desired feed solution and the draw solution reservoir with the prepared CHPH⁺ draw solution.

  • Circulate the feed and draw solutions on their respective sides of the membrane using peristaltic pumps at a constant flow rate.

  • Place the feed solution reservoir on a digital balance and record the change in mass over time. The rate of mass decrease corresponds to the water flux from the feed to the draw solution.

  • Calculate the water flux (Jw) using the following equation:

    • Jw = (Δm / (ρ * A * Δt))

    • Where Δm is the change in mass of the feed solution, ρ is the density of water, A is the effective membrane area, and Δt is the time interval.

  • To measure the reverse salt flux (Js), monitor the conductivity of the feed solution over time. An increase in conductivity indicates the diffusion of the draw solute (CHPH⁺) into the feed.

  • Calculate the reverse salt flux (Js) using the following equation:

    • Js = (Δ(C * V)) / (A * Δt)

    • Where ΔC is the change in concentration of the draw solute in the feed solution, V is the volume of the feed solution, A is the effective membrane area, and Δt is the time interval.

  • Conduct the experiment for a set duration, ensuring that the temperature of both solutions is monitored and maintained.

Protocol 3: Regeneration of this compound from the Diluted Draw Solution

Objective: To recover the hydrophobic this compound from the diluted CHPH⁺ draw solution after the forward osmosis process.

Materials:

  • Diluted CHPH⁺ draw solution

  • Heating mantle or water bath with temperature control

  • Condenser

  • Round-bottom flask

  • Separatory funnel

  • Nitrogen or air gas source

Procedure:

  • Transfer the diluted CHPH⁺ draw solution to a round-bottom flask.

  • Set up a heating and condensation apparatus.

  • Heat the solution to approximately 75°C.[1][2][3]

  • As the solution is heated, the equilibrium will shift, causing the release of CO₂ gas and the conversion of CHPH⁺ back to the hydrophobic CHP.

  • Optionally, purge the solution with an inert gas like nitrogen or air to facilitate the removal of dissolved CO₂ and drive the reaction to completion.

  • Upon cooling, the hydrophobic CHP will phase-separate from the water, forming a distinct organic layer.

  • Transfer the biphasic mixture to a separatory funnel.

  • Allow the layers to fully separate and then drain the lower aqueous layer (purified water).

  • The upper organic layer is the recovered this compound, which can be reused in subsequent forward osmosis cycles.

Visualizations

Polarity Switching Mechanism of this compound

cluster_0 Hydrophobic State cluster_1 Hydrophilic State CHP This compound (CHP) (Immiscible in Water) CHPH Cyclohexylpiperidinium Bicarbonate (CHPH⁺) (Miscible in Water) CHP->CHPH + CO₂ + H₂O CHPH->CHP - CO₂ (Heat, ~75°C)

Caption: Reversible polarity switching of this compound.

Forward Osmosis Workflow using this compound

cluster_0 Forward Osmosis Process cluster_1 Draw Solute Regeneration Feed Feed Solution (e.g., Wastewater) Membrane Semi-permeable Membrane Feed->Membrane Product_Water Concentrated Feed Feed->Product_Water Contaminants Retained DS Draw Solution (Hydrophilic CHPH⁺) DS->Membrane Diluted_DS Diluted Draw Solution Membrane->Diluted_DS Water Flux Heating Heating (~75°C) & CO₂ Removal Diluted_DS->Heating Separation Phase Separation Heating->Separation Recovered_CHP Recovered CHP (Hydrophobic) Separation->Recovered_CHP Purified_Water Purified Water Separation->Purified_Water Recovered_CHP->DS Recycle + CO₂

Caption: Workflow of the forward osmosis process with CHP regeneration.

References

Application Notes and Protocols for the Quantification of 1-Cyclohexylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cyclohexylpiperidine is a chemical compound that can be found as a precursor or impurity in the synthesis of various substances. Its accurate quantification in different sample matrices is crucial for quality control in pharmaceutical manufacturing, forensic analysis of seized drug samples, and research in drug development. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods

Two primary analytical methods are presented for the quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of volatile and semi-volatile compounds. This method is particularly suitable for the analysis of seized drug samples and in chemical synthesis quality control.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the analysis of compounds in complex biological matrices such as plasma and urine. This makes it the preferred method for pharmacokinetic and toxicological studies.

Method 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is designed for the quantification of this compound in solid or liquid samples, such as seized drug materials or chemical reaction mixtures.

Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction

  • For Solid Samples (e.g., powders):

    • Accurately weigh approximately 10 mg of the homogenized sample into a 15 mL centrifuge tube.

    • Add 5 mL of methanol and vortex for 2 minutes to dissolve the sample.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer the supernatant to a new 15 mL centrifuge tube.

  • For Liquid Samples:

    • Pipette 1 mL of the liquid sample into a 15 mL centrifuge tube.

  • Extraction:

    • To the methanolic solution or liquid sample, add 5 mL of 0.1 M hydrochloric acid.

    • Add 5 mL of diethyl ether and vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Discard the upper organic layer.

    • Make the aqueous layer alkaline by adding 1 mL of 5 M sodium hydroxide solution (pH > 10).

    • Add 5 mL of fresh diethyl ether and vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes.

    • Carefully transfer the upper organic layer (containing this compound) to a clean glass tube.

    • Evaporate the diethyl ether to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp to 280°C at a rate of 20°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion: m/z 124

    • Qualifier Ions: m/z 167, 98

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in ethyl acetate (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject the calibration standards and the prepared samples.

  • Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Quantitative Data Summary (Representative)
ParameterValue
Linearity Range 1 - 100 µg/mL (R² > 0.995)
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 10%

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample (Solid or Liquid) dissolve Dissolve in Methanol (if solid) sample->dissolve extract_acid Acidic LLE (0.1M HCl / Diethyl Ether) dissolve->extract_acid basify Basify Aqueous Layer (NaOH) extract_acid->basify extract_base Basic LLE (Diethyl Ether) basify->extract_base evaporate Evaporate to Dryness extract_base->evaporate reconstitute Reconstitute in Ethyl Acetate evaporate->reconstitute inject Inject 1 µL into GC-MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Caption: GC-MS analysis workflow for this compound.

Method 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is suitable for the quantification of this compound in biological matrices such as human plasma.

Experimental Protocol

1. Sample Preparation: Protein Precipitation

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., d11-1-Cyclohexylpiperidine at 10 ng/mL).

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject directly into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent.

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.0 min: 5% to 95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95% to 5% B

    • 2.6-3.5 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • This compound:

      • Precursor Ion (Q1): m/z 168.2

      • Product Ion (Q3) for Quantification: m/z 124.1

      • Product Ion (Q3) for Confirmation: m/z 98.1

    • d11-1-Cyclohexylpiperidine (Internal Standard):

      • Precursor Ion (Q1): m/z 179.3

      • Product Ion (Q3): m/z 135.2

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in blank plasma (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Process the calibration standards and samples as described in the sample preparation section.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

  • Determine the concentration of this compound in the plasma samples from the calibration curve.

Quantitative Data Summary (Representative)
ParameterValue
Linearity Range 0.1 - 100 ng/mL (R² > 0.998)
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 92 - 108%
Precision (% RSD) < 15%

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) precipitate Protein Precipitation (Acetonitrile + IS) plasma->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject 5 µL into LC-MS/MS supernatant->inject separate Chromatographic Separation (Gradient) inject->separate detect Tandem MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve (Analyte/IS Ratio) integrate->calibrate quantify Quantification calibrate->quantify

Caption: LC-MS/MS analysis workflow for this compound.

Method Validation

Both presented methods should be validated according to international guidelines (e.g., ICH Q2(R1)) to ensure they are suitable for their intended purpose. The validation should assess the following parameters:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a defined range.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Signaling Pathway of Method Validation

Validation_Pathway cluster_validation Validation Parameters method Analytical Method specificity Specificity method->specificity linearity Linearity & Range method->linearity lod LOD method->lod loq LOQ method->loq accuracy Accuracy method->accuracy precision Precision method->precision robustness Robustness method->robustness result Validated Method specificity->result linearity->result lod->result loq->result accuracy->result precision->result robustness->result

Caption: Key parameters for analytical method validation.

Troubleshooting & Optimization

optimizing reaction conditions for 1-Cyclohexylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-Cyclohexylpiperidine

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound. The primary focus is on the most common synthetic route: the reductive amination of cyclohexanone with piperidine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Q1: My reaction suffers from very low yield. What are the potential causes and solutions?

A1: Low yield is a common issue in reductive amination and can stem from several factors. The key is to ensure the efficient formation of the intermediate enamine/iminium ion, followed by its effective reduction.

  • Incomplete Imine/Enamine Formation: The initial condensation between cyclohexanone and piperidine is a reversible equilibrium.

    • Solution: Add a catalytic amount of acid (e.g., acetic acid) to protonate the ketone's carbonyl oxygen, making it more electrophilic and accelerating the initial nucleophilic attack. For reactions sensitive to water, using molecular sieves can help drive the equilibrium forward by removing the water byproduct.[1]

  • Premature Reduction of Ketone: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting cyclohexanone to cyclohexanol, consuming the reagent and lowering the potential yield.[2]

    • Solution: Use a milder, more selective reducing agent that preferentially reduces the iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose.[2][3] If using NaBH₄, it is best to first allow the imine to form completely before adding the reducing agent at a lower temperature.[1]

  • Poor Reagent Quality or Stoichiometry: Old reagents or incorrect molar ratios can hinder the reaction.

    • Solution: Use freshly opened or purified starting materials. Ensure piperidine is not carbonated from air exposure. A slight excess (1.1-1.2 equivalents) of the amine can help drive the reaction to completion.

  • Catalyst Inactivity (for Catalytic Hydrogenation): If you are using catalytic hydrogenation (e.g., Pd/C, PtNPs), the catalyst may be poisoned or deactivated.[2][4][5]

    • Solution: Amines can sometimes act as catalyst poisons.[2] Ensure the catalyst is fresh and handled properly under an inert atmosphere. Pre-reducing the catalyst in the reactor before adding the reactants can improve activity.[6]

Q2: My final product is contaminated with significant impurities. How can I identify and prevent them?

A2: Impurities typically arise from unreacted starting materials or side reactions.

  • Unreacted Cyclohexanone/Piperidine: The most common impurities are the starting materials themselves.

    • Solution: Monitor the reaction by TLC or GC-MS to ensure the consumption of the limiting reagent. Extending the reaction time or slightly increasing the temperature may be necessary. An efficient aqueous workup can remove unreacted piperidine hydrochloride and other water-soluble species.

  • Formation of Dicyclohexylamine: If ammonia is present as a contaminant or if side reactions occur, dicyclohexylamine can form.

    • Solution: This is more common when using ammonia for primary amine synthesis but highlights the importance of using pure piperidine.[7] Proper stoichiometry is crucial.

  • Over-alkylation (Formation of Tertiary Amines): While not an issue for this specific synthesis (as piperidine is a secondary amine), it's a critical consideration in other reductive aminations and is avoided by using the correct class of amine.[8]

Q3: The reaction seems to be very slow or has stalled completely. What should I do?

A3: A stalled reaction points to an issue with the reaction conditions or reagents.

  • Suboptimal pH: Imine formation is pH-dependent. The reaction is typically fastest under weakly acidic conditions (pH 4-6).[9]

    • Solution: As mentioned, adding a catalytic amount of acetic acid is standard practice.[1] However, avoid making the solution too acidic, as this will fully protonate the amine, rendering it non-nucleophilic.

  • Insufficient Mixing/Mass Transfer: In heterogeneous catalytic hydrogenation, efficient stirring is critical for the interaction between the hydrogen gas, the liquid phase, and the solid catalyst.[2]

    • Solution: Increase the stirring rate to ensure the reaction is not limited by mass transfer.

  • Low Temperature: While some reducing agents are effective at room temperature, others may require gentle heating to achieve a reasonable reaction rate.[9]

    • Solution: Consider moderately increasing the temperature (e.g., to 40-50 °C), but be mindful of potential side reactions or solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound? A1: The most prevalent and versatile method is the reductive amination of cyclohexanone with piperidine.[4][10][11] This reaction typically involves two key steps that can be performed sequentially or in one pot:

  • Imine/Enamine Formation: Cyclohexanone reacts with piperidine to form an enamine intermediate (or its corresponding iminium ion in the presence of acid).

  • Reduction: The intermediate is then reduced to form the final this compound product.

Q2: How do I choose the best reducing agent for the reaction? A2: The choice of reducing agent is critical for yield and purity. Several options are available, each with distinct advantages and disadvantages.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often the preferred reagent. It is mild and selectively reduces the iminium ion in the presence of the ketone, allowing for a simple one-pot procedure where all reagents can be mixed at the start.[2][3]

  • Sodium Cyanoborohydride (NaBH₃CN): Also selective for imines under mildly acidic conditions. However, it is highly toxic and can generate hydrogen cyanide gas if the reaction becomes too acidic, requiring careful handling.[2]

  • Catalytic Hydrogenation (e.g., H₂ with Pd/C or Pt): This is a "green" method as the only byproduct is water. It can provide very high yields.[12] However, it requires specialized equipment (hydrogenator) and the catalyst can be sensitive to poisoning.[5][6]

  • Sodium Borohydride (NaBH₄): A cheaper but less selective reagent. It can reduce the starting ketone. To use it effectively, the enamine should be formed first before the portion-wise addition of NaBH₄.[1][2]

Q3: How can I monitor the reaction's progress effectively? A3: Monitoring the reaction is crucial to determine the optimal reaction time and ensure completion.

  • Thin-Layer Chromatography (TLC): This is a simple and rapid method. Spot the reaction mixture against the cyclohexanone starting material. The reaction is complete when the cyclohexanone spot has disappeared. Use a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and visualize with a potassium permanganate stain.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This provides more detailed information, allowing you to monitor the disappearance of starting materials and the appearance of the product peak (m/z = 167.29). It can also help identify potential side products.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for different synthetic approaches to provide a basis for optimization.

Table 1: Comparison of Reducing Agents for this compound Synthesis

Reducing AgentStoichiometry (Rel. to Ketone)SolventCatalystTemperature (°C)Typical Time (h)Approx. Yield (%)Notes
NaBH(OAc)₃1.2 - 1.5 eq.Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Acetic Acid (cat.)20 - 2512 - 2485 - 95Preferred one-pot method due to high selectivity and mild conditions.[3]
NaBH₃CN1.2 - 1.5 eq.Methanol (MeOH)Acetic Acid (cat.)20 - 2512 - 2480 - 90Effective but highly toxic; requires careful pH control.[2]
H₂ / Pd/CN/AEthanol or Methanol5-10 mol% Pd/C25 - 506 - 1890 - 98Clean method but requires pressure equipment; catalyst can be sensitive.[12]
NaBH₄1.5 - 2.0 eq.Methanol (MeOH)None0 - 252 - 460 - 75Less selective; risk of ketone reduction. Best used after pre-forming the enamine.[1]

Table 2: Effect of Catalyst on Catalytic Hydrogenation Route

CatalystCatalyst Loading (wt%)H₂ Pressure (bar)Temperature (°C)Conversion (%) (after 5h)Selectivity (%)
Rh/SiO₂1 mol%210083.499.1
2% NiRh/SiO₂1 mol% Rh210099.896.6
5% Cu/SBA-155 wt%0.1250~80~36 (to cyclohexylamine)

Data adapted from studies on reductive amination of cyclohexanone, illustrating catalytic trends.[5][7]

Detailed Experimental Protocol

Synthesis of this compound via One-Pot Reductive Amination using NaBH(OAc)₃

This protocol describes a standard laboratory-scale synthesis.

Materials:

  • Cyclohexanone (1.0 eq)

  • Piperidine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial Acetic Acid (catalytic, ~0.1 eq)

  • 1,2-Dichloroethane (DCE)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM) for extraction

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add cyclohexanone (1.0 eq) and 1,2-dichloroethane (DCE, approx. 5 mL per mmol of cyclohexanone).

  • Add piperidine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (~0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the enamine intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. Note: The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction's completion by TLC or GC-MS.

  • Once the reaction is complete, carefully quench it by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer two times with dichloromethane (DCM).

  • Combine the organic layers and wash them sequentially with saturated NaHCO₃ solution and then with brine.

  • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Visualizations

Workflow General Workflow for this compound Synthesis A 1. Reagent Addition (Cyclohexanone, Piperidine, Solvent, cat. Acid) B 2. Enamine Formation (Stir at RT for 30-60 min) A->B C 3. Reductant Addition (e.g., NaBH(OAc)₃) B->C D 4. Reduction Reaction (Stir at RT for 12-24h) C->D E 5. Aqueous Quench (e.g., sat. NaHCO₃) D->E F 6. Extraction (with DCM or EtOAc) E->F G 7. Drying & Concentration (MgSO₄ & Rotary Evaporation) F->G H 8. Purification (Vacuum Distillation) G->H I Final Product: This compound H->I

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Troubleshooting Logic for Low Yield Start Problem: Low Product Yield Check_SM Check for unreacted starting material (TLC/GC-MS) Start->Check_SM Check_Side_Products Check for side products (e.g., Cyclohexanol) Start->Check_Side_Products SM_Present Starting Material Remains Check_SM->SM_Present Analysis Result SP_Present Side Product (Cyclohexanol) Detected Check_Side_Products->SP_Present Analysis Result Sol_Time Solution: - Increase reaction time - Add cat. acid for imine formation SM_Present->Sol_Time Possible Cause: Incomplete Reaction Sol_Reagent Solution: - Check reagent quality - Adjust stoichiometry SM_Present->Sol_Reagent Possible Cause: Reagent Issue Sol_Reductant Solution: - Switch to a milder reductant (e.g., NaBH(OAc)₃) - Pre-form imine before reduction SP_Present->Sol_Reductant Cause: Non-selective Reduction

Caption: A decision tree for troubleshooting low yield in reductive amination.

References

Technical Support Center: Purification of Crude 1-Cyclohexylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 1-Cyclohexylpiperidine. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound is highly dependent on its synthetic route. A prevalent method for its synthesis is the reductive amination of cyclohexanone with piperidine. Impurities from this process can include:

  • Unreacted Starting Materials: Cyclohexanone and piperidine.

  • Intermediate Species: The enamine intermediate, 1-(cyclohex-1-en-1-yl)piperidine, may be present if the reduction step is incomplete.

  • Byproducts: Small amounts of dicyclohexylpiperidine from side reactions.

  • Catalyst Residues: If catalytic hydrogenation is used for the reduction step, traces of the catalyst (e.g., Palladium, Platinum) may be present.

  • Solvent Residues: Residual solvents from the synthesis and workup.

Q2: My purified this compound has a yellow or brownish tint. What is the cause and how can I remove it?

A2: A yellow or brownish discoloration is typically due to the presence of oxidized impurities or residual starting materials. To remove these colored impurities, fractional vacuum distillation is often the most effective method. If the discoloration persists, a column chromatography step may be necessary. To prevent future discoloration, store the purified product under an inert atmosphere (e.g., nitrogen or argon) and away from light.

Q3: The boiling point of this compound is quite high. What is the best way to distill it?

A3: this compound has a boiling point of 231-234 °C at atmospheric pressure, which can lead to decomposition if distilled under these conditions.[1] Therefore, vacuum distillation is the recommended method for purification.[2][3] By reducing the pressure, the boiling point is significantly lowered, allowing for a safer and more efficient purification process.

Q4: My product seems to co-distill with an impurity. How can I improve the separation?

A4: If an impurity has a boiling point close to that of this compound, simple vacuum distillation may not be sufficient. In this case, fractional vacuum distillation using a column with a higher number of theoretical plates (e.g., a Vigreux or packed column) is recommended to enhance separation.[4] Alternatively, converting the crude product to its hydrochloride salt and purifying it by recrystallization can be a highly effective method to remove non-basic impurities.

Q5: Is it better to purify this compound as a free base or as a salt?

A5: The choice between purifying the free base or its salt depends on the nature of the impurities.

  • Free Base Purification (Distillation/Chromatography): This is suitable for removing other basic or neutral impurities with different boiling points or polarities.

  • Salt Purification (Recrystallization): Converting the free base to its hydrochloride salt is an excellent method for removing non-basic or neutral impurities. The salt is typically a crystalline solid, which can be purified to a high degree by recrystallization. This can then be converted back to the free base if required.

Troubleshooting Guides

Issue 1: Low Purity After Vacuum Distillation
Possible CauseSuggested Solution
Inefficient Distillation Column Use a longer or more efficient fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates and improve separation.[4]
Incorrect Vacuum Pressure Optimize the vacuum pressure. A lower pressure will decrease the boiling points of the components, which may improve the boiling point difference and enhance separation. Use a nomograph to estimate the boiling point at different pressures.[3]
Distillation Rate is Too Fast Reduce the heating rate to ensure a slow and steady distillation. A rate of 1-2 drops per second for the distillate is a good target.
Azeotrope Formation with an Impurity Consider an alternative purification method such as conversion to the hydrochloride salt followed by recrystallization, or column chromatography.
Issue 2: Poor Separation During Column Chromatography
Possible CauseSuggested Solution
Peak Tailing The basic nature of the piperidine moiety can cause strong interaction with the acidic silica gel, leading to peak tailing. Add a small amount (0.5-2%) of a basic modifier, such as triethylamine or a few drops of ammonium hydroxide, to the mobile phase to improve peak shape.
Co-elution of Product and Impurities The mobile phase polarity may be too high. Start with a less polar solvent system (e.g., hexane or petroleum ether) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or diethyl ether).
Improper Column Packing Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling of the eluent and to ensure good separation.
Issue 3: Difficulty in Recrystallizing this compound Hydrochloride
Possible CauseSuggested Solution
"Oiling Out" Instead of Crystallization This can happen if the solution is cooled too quickly or if the solvent is not ideal. Allow the solution to cool slowly to room temperature to promote crystal growth before placing it in an ice bath. Try a different solvent system.
High Concentration of Impurities If the crude material is very impure, it can inhibit crystallization. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel or an acid-base extraction, before attempting recrystallization.
Inappropriate Solvent System Experiment with different solvent/anti-solvent combinations. Good solvent systems for amine hydrochlorides often include an alcohol (like ethanol or methanol) to dissolve the salt, followed by the slow addition of a less polar solvent (like diethyl ether or ethyl acetate) as an anti-solvent to induce precipitation.

Data Presentation

Table 1: Comparison of Purification Techniques for Crude this compound

Purification MethodTypical Purity AchievedTypical YieldAdvantagesDisadvantages
Fractional Vacuum Distillation >99%70-90%Excellent for removing impurities with different boiling points; scalable.May not be effective for azeotropes or impurities with very close boiling points; potential for thermal degradation if not performed correctly.
Recrystallization of Hydrochloride Salt >99.5%60-85%Highly effective for removing non-basic impurities; yields a stable, crystalline solid.Requires an additional step to form the salt and to liberate the free base if needed; some product loss is inevitable during crystallization.
Column Chromatography >98%50-80%Good for separating impurities with similar boiling points but different polarities.Can be time-consuming and requires larger volumes of solvent; may not be ideal for large-scale purifications.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation
  • Preparation: Ensure the crude this compound is free of any low-boiling solvents by using a rotary evaporator. The material should also be dry. If water is present, dry with an anhydrous salt like MgSO₄ or Na₂SO₄ and filter.

  • Apparatus Setup: Assemble a fractional vacuum distillation apparatus. This should include a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum adapter connected to a cold trap and vacuum pump. Use a magnetic stir bar in the distilling flask.

  • Distillation:

    • Charge the distilling flask with the crude this compound (no more than half full).

    • Begin stirring and apply vacuum slowly.

    • Once a stable vacuum is achieved, gently heat the distilling flask.

    • Collect any low-boiling impurities as a forerun in a separate receiving flask.

    • When the temperature stabilizes at the expected boiling point for the applied pressure, switch to a clean receiving flask to collect the pure this compound.

    • Do not distill to dryness.

  • Shutdown: Allow the system to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
  • Salt Formation:

    • Dissolve the crude this compound in a suitable solvent such as diethyl ether or ethyl acetate.

    • Cool the solution in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise until precipitation is complete.

  • Isolation of Crude Salt: Collect the precipitated this compound hydrochloride by vacuum filtration and wash with a small amount of cold solvent.

  • Recrystallization:

    • Dissolve the crude salt in a minimum amount of a hot solvent (e.g., ethanol or isopropanol).

    • If there are insoluble impurities, perform a hot filtration.

    • Slowly add a less polar anti-solvent (e.g., diethyl ether or ethyl acetate) until the solution becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation of Pure Salt: Collect the purified crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

  • Liberation of Free Base (Optional):

    • Dissolve the purified salt in water.

    • Make the solution basic by adding a strong base (e.g., NaOH or K₂CO₃ solution) until the pH is >10.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the pure this compound.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase Selection: Determine an optimal solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a small amount of a more polar solvent (e.g., ethyl acetate), with the addition of ~1% triethylamine to prevent peak tailing.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pack the column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin elution with the least polar solvent mixture and gradually increase the polarity (gradient elution) to elute the product.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Analysis Analyze Purity (GC-MS, TLC) Crude->Analysis Decision Purity Acceptable? Analysis->Decision Pure_Product Pure this compound Decision->Pure_Product Yes Distillation Fractional Vacuum Distillation Decision->Distillation No, Impurities have different B.P. Recrystallization Convert to HCl Salt & Recrystallize Decision->Recrystallization No, Non-basic impurities Chromatography Column Chromatography Decision->Chromatography No, Impurities have similar B.P. & polarity Distillation->Analysis Free_Base Liberate Free Base Recrystallization->Free_Base Chromatography->Analysis Free_Base->Analysis

Caption: Decision workflow for selecting a purification method.

Caption: Troubleshooting guide for vacuum distillation issues.

References

overcoming challenges in the N-alkylation of piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the N-alkylation of piperidines.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield of the desired N-alkylated piperidine is a frequent challenge. This can be attributed to several factors, from reactant inactivity to suboptimal reaction conditions.

Possible Causes and Solutions

Cause Troubleshooting Step Expected Outcome
Low Reactivity of Alkylating Agent Switch to a more reactive alkylating agent (e.g., from alkyl chloride to alkyl iodide or triflate).Increased reaction rate and higher yield.
Steric Hindrance For sterically hindered piperidines or alkylating agents, increase the reaction temperature and/or use a stronger, non-nucleophilic base (e.g., DBU, Proton Sponge).Overcomes steric barriers, leading to improved product formation.
Poor Nucleophilicity of Piperidine If the piperidine nitrogen is deactivated by electron-withdrawing groups, use a more forcing reaction condition, such as higher temperatures or a more polar aprotic solvent (e.g., DMF, DMSO).Enhances the nucleophilicity of the piperidine nitrogen, promoting the reaction.
Decomposition of Reactants or Products Monitor the reaction by TLC or LC-MS to check for the appearance of side products. If decomposition is observed, consider lowering the reaction temperature or using a milder base.Minimizes side reactions and improves the isolated yield of the desired product.

Logical Troubleshooting Workflow

low_yield_troubleshooting start Low/No Yield check_reactants Check Reactant Quality & Stoichiometry start->check_reactants check_conditions Review Reaction Conditions check_reactants->check_conditions analyze_reaction Analyze Reaction Mixture (TLC/LC-MS) check_conditions->analyze_reaction no_reaction No Reaction Observed analyze_reaction->no_reaction Starting material remains side_products Side Products Observed analyze_reaction->side_products New spots/ peaks appear increase_reactivity Increase Reactivity: - More reactive alkylating agent - Stronger base - Higher temperature no_reaction->increase_reactivity optimize_conditions Optimize Conditions: - Milder base - Lower temperature - Different solvent side_products->optimize_conditions success Improved Yield increase_reactivity->success optimize_conditions->success

Caption: Troubleshooting workflow for low N-alkylation yield.

Issue 2: Formation of Quaternary Ammonium Salts (Over-alkylation)

The desired secondary or tertiary amine can be further alkylated to form a quaternary ammonium salt, a common side reaction, especially with highly reactive alkylating agents.

Possible Causes and Solutions

Cause Troubleshooting Step Expected Outcome
Excess Alkylating Agent Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the alkylating agent.Minimizes the chance of a second alkylation event.
High Reactivity of Alkylating Agent Employ a less reactive alkylating agent (e.g., alkyl bromide instead of iodide).Reduces the rate of the second alkylation, favoring the desired product.
Prolonged Reaction Time / High Temperature Monitor the reaction closely and stop it once the starting material is consumed. Avoid unnecessarily high temperatures.Prevents the product from reacting further to form the quaternary salt.

Experimental Workflow to Minimize Over-alkylation

overalkylation_prevention start Start Reaction Setup add_piperidine 1. Add Piperidine & Solvent start->add_piperidine add_base 2. Add Base add_piperidine->add_base add_alkylating_agent 3. Add Alkylating Agent (1.0-1.2 equiv.) Dropwise at 0°C add_base->add_alkylating_agent monitor_reaction 4. Monitor by TLC/LC-MS Every 30-60 min add_alkylating_agent->monitor_reaction workup 5. Quench and Work-up as soon as SM is consumed monitor_reaction->workup purification 6. Purify Product workup->purification end Desired N-Alkylated Piperidine purification->end

Caption: Protocol to minimize over-alkylation side products.

Issue 3: Difficult Purification

Purification can be challenging due to the similar polarities of the starting material, product, and byproducts.

Possible Causes and Solutions

Cause Troubleshooting Step Expected Outcome
Similar Polarity of Product and Starting Material Consider using a different chromatographic technique, such as ion-exchange chromatography, if the basicities are sufficiently different. Alternatively, derivatization of the starting material or product can alter its polarity.Improved separation and higher purity of the isolated product.
Presence of Basic Byproducts An acidic wash (e.g., dilute HCl) during workup can help remove basic impurities. The desired product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.Simplified purification by removing basic impurities prior to chromatography.
Emulsion during Workup Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Filtering the organic layer through a pad of celite or sodium sulfate can also be effective.Clear separation of aqueous and organic layers, preventing loss of product.

Frequently Asked Questions (FAQs)

Q1: What is the best choice of base for the N-alkylation of piperidines?

The choice of base is critical and depends on the reactivity of both the piperidine and the alkylating agent. For simple, unhindered piperidines and reactive alkylating agents, an inorganic base like potassium carbonate (K₂CO₃) is often sufficient. For less reactive systems or sterically hindered substrates, a stronger, non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary to achieve a reasonable reaction rate.

Q2: Which solvent is most suitable for N-alkylation reactions?

Polar aprotic solvents are generally preferred as they can solvate the cation of the base and do not interfere with the nucleophilic attack of the piperidine. Common choices include:

  • Acetonitrile (ACN): Good for many standard alkylations.

  • N,N-Dimethylformamide (DMF): A more polar option, useful for less reactive partners.

  • Dimethyl sulfoxide (DMSO): A highly polar solvent for very challenging reactions, though it can be difficult to remove.

  • Tetrahydrofuran (THF): A less polar option that can be effective in some cases.

Q3: How can I N-alkylate a piperidine with a functional group sensitive to strong bases or nucleophiles?

For substrates with sensitive functional groups (e.g., esters, ketones), milder reaction conditions are required. This can be achieved by:

  • Using a weaker base, such as sodium bicarbonate (NaHCO₃).

  • Running the reaction at a lower temperature.

  • Employing a protecting group strategy to temporarily mask the sensitive functionality.

Reductive Amination as an Alternative

For particularly sensitive substrates or when direct alkylation is problematic, reductive amination is an excellent alternative. This two-step, one-pot process involves the formation of an iminium ion from the piperidine and an aldehyde or ketone, followed by in-situ reduction.

Reductive Amination Workflow

reductive_amination cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction piperidine Piperidine iminium_ion Iminium Ion Intermediate piperidine->iminium_ion aldehyde_ketone Aldehyde or Ketone aldehyde_ketone->iminium_ion product N-Alkylated Piperidine iminium_ion->product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃, NaCNBH₃) reducing_agent->product

Caption: Key steps in the reductive amination pathway.

Experimental Protocols

General Procedure for N-Alkylation of Piperidine with an Alkyl Halide

  • To a solution of piperidine (1.0 eq.) in a suitable solvent (e.g., acetonitrile, 0.1-0.5 M), add the base (e.g., K₂CO₃, 1.5-2.0 eq.).

  • Add the alkyl halide (1.0-1.2 eq.) to the mixture.

  • Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by TLC or LC-MS.

  • Upon completion, filter off any inorganic salts and concentrate the filtrate under reduced pressure.

  • Perform an aqueous workup, typically involving partitioning between an organic solvent (e.g., ethyl acetate) and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

General Procedure for Reductive Amination

  • Dissolve the piperidine (1.0 eq.) and the aldehyde or ketone (1.0-1.1 eq.) in a suitable solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)).

  • Add a mild acid catalyst, such as acetic acid (optional, can facilitate iminium ion formation).

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃, 1.2-1.5 eq.) portion-wise to control any effervescence.

  • Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Technical Support Center: Improving Yield and Purity in 1-Cyclohexylpiperidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Cyclohexylpiperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for improving reaction yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, primarily through the reductive amination of cyclohexanone and piperidine.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields in the reductive amination of cyclohexanone with piperidine can arise from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.[1][2]

  • Inefficient Imine/Iminium Ion Formation: The initial reaction between cyclohexanone and piperidine to form the enamine or iminium ion intermediate is a critical equilibrium step.

    • Solution: Ensure the reaction is conducted under conditions that favor enamine/iminium ion formation. This can be achieved by removing water as it is formed, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.[1] For less reactive substrates, the addition of a Lewis acid such as Ti(iPrO)₄ or ZnCl₂ can improve yields.

  • Suboptimal Reducing Agent or Conditions: The choice and handling of the reducing agent are critical for selectively reducing the iminium ion.

    • Solution: Sodium triacetoxyborohydride (STAB) is a highly effective and selective reducing agent for this transformation as it is stable in mildly acidic conditions and selectively reduces the iminium ion over the ketone.[3][4][5] Ensure the STAB is fresh and has been stored under anhydrous conditions, as it is water-sensitive.[4]

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion or the formation of side products.

    • Solution: A slight excess of piperidine (e.g., 1.1 to 1.2 equivalents) can help drive the initial imine formation to completion.

  • Low Reaction Temperature: While many reductive aminations proceed at room temperature, this specific reaction may benefit from gentle heating.[1]

    • Solution: Consider increasing the reaction temperature to 40-50 °C to enhance the reaction rate, but be mindful of potential side reactions at higher temperatures.

Q2: I am observing significant byproduct formation. What are the likely impurities and how can I minimize them?

A: The most common byproducts in this reaction are cyclohexanol and dicyclohexylamine.

  • Cyclohexanol Formation: This occurs when the reducing agent reduces the starting cyclohexanone before it can react with piperidine.

    • Solution: This is more prevalent when using less selective reducing agents like sodium borohydride (NaBH₄).[6] To minimize this, ensure that the iminium ion has sufficient time to form before adding the reducing agent. Alternatively, use a more selective reducing agent like sodium triacetoxyborohydride (STAB), which is less likely to reduce the ketone under the reaction conditions.[3][4][5]

  • Dicyclohexylamine Formation: This secondary amine can be formed through the reductive amination of cyclohexanone with cyclohexylamine, which itself can be a byproduct under certain conditions, particularly with ammonia contamination or side reactions.[7]

    • Solution: Ensure high purity of the starting materials. Using a well-controlled stoichiometry and a selective reducing agent will minimize the formation of this and other impurities.

Q3: How can I effectively purify my this compound product?

A: this compound is a basic tertiary amine, which allows for straightforward purification using acid-base extraction.

  • Procedure:

    • After the reaction is complete, quench the reaction mixture with an aqueous basic solution (e.g., saturated sodium bicarbonate).

    • Extract the crude product into an organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer.

    • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any neutral or acidic impurities.

    • Basify the aqueous layer with a strong base (e.g., 6M NaOH) to a pH > 12.

    • Extract the now deprotonated, free-base this compound back into an organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.[8][9][10][11]

For very high purity requirements, column chromatography on silica gel can be employed, often using a solvent system containing a small amount of a basic modifier like triethylamine to prevent peak tailing.

Q4: My GC-MS analysis shows a peak that does not correspond to my product or expected byproducts. What could it be?

A: Thermal degradation of similar amine compounds has been observed during GC analysis, which can lead to the formation of artifacts.[12][13] For instance, the elimination of the piperidine moiety to form 1-phenylcyclohexene has been reported for a related compound. It is possible that this compound could undergo a similar degradation to form cyclohexene and piperidine, or other rearrangement products, in the hot GC injection port.

  • Solution: To confirm if the unexpected peak is a thermal artifact, you can try analyzing the sample using a lower injection port temperature. Alternatively, use a "softer" analytical technique like LC-MS or NMR for purity assessment.[14][15]

Data Presentation

The following table summarizes the impact of different catalysts on the reductive amination of cyclohexanone, providing a comparative overview of their performance. While this data is for the synthesis of cyclohexylamine with ammonia, it offers valuable insights into catalyst activity that can be extrapolated to the reaction with piperidine.

CatalystConversion of Cyclohexanone (%)Selectivity to Primary Amine (%)Yield of Primary Amine (%)
Monometallic Catalysts
1.7 wt.% Rh/SiO₂83.499.182.6
Bimetallic Catalysts
1 wt.% NiRh/SiO₂>9997.5>96.5
2 wt.% NiRh/SiO₂99.896.696.4
5 wt.% NiRh/SiO₂95.095.891.0
10 wt.% NiRh/SiO₂91.094.786.2

Data adapted from a study on the reductive amination of cyclohexanone with ammonia and H₂ over Rh and Rh-Ni catalysts on SiO₂.[7] The conditions were 100 °C, 4 bar NH₃, and 2 bar H₂ in cyclohexane for 300 minutes.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a reliable method for the synthesis of this compound with high yield and purity.

Materials:

  • Cyclohexanone (1.0 equiv)

  • Piperidine (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, 0.1 equiv)

Procedure:

  • To a solution of cyclohexanone in DCE (or DCM), add piperidine.

  • (Optional) Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (STAB) portion-wise over 10-15 minutes. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by acid-base extraction as described in the FAQ section or by column chromatography on silica gel.

Mandatory Visualizations

Reductive_Amination_Workflow Reductive Amination Workflow for this compound Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Workup & Purification Cyclohexanone Cyclohexanone Imine_Formation Imine/Enamine Formation Cyclohexanone->Imine_Formation Piperidine Piperidine Piperidine->Imine_Formation Reduction Reduction with STAB Imine_Formation->Reduction Add STAB Quench Quench with NaHCO3 Reduction->Quench Extraction Acid-Base Extraction Quench->Extraction Purified_Product Purified this compound Extraction->Purified_Product

Caption: A flowchart illustrating the key stages of this compound synthesis via reductive amination.

Troubleshooting_Yield_Purity Troubleshooting Guide for Low Yield and Purity Start Low Yield or Purity Issue Check_Imine Inefficient Imine Formation? Start->Check_Imine Check_Reducing_Agent Reducing Agent Issue? Check_Imine->Check_Reducing_Agent No Sol_Imine Add dehydrating agent or catalytic acid Check_Imine->Sol_Imine Yes Check_Byproducts Byproduct Formation? Check_Reducing_Agent->Check_Byproducts No Sol_Reducing_Agent Use fresh, selective agent (STAB) Control addition Check_Reducing_Agent->Sol_Reducing_Agent Yes Sol_Byproducts Optimize stoichiometry Use selective reducing agent Check_Byproducts->Sol_Byproducts Yes Purification Implement Acid-Base Extraction or Column Chromatography Check_Byproducts->Purification No

Caption: A decision tree for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: 1-Cyclohexylpiperidine Aqueous Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Cyclohexylpiperidine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my aqueous formulation?

The stability of this compound in aqueous solutions can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. As a cyclic secondary amine, the piperidine ring can be susceptible to degradation under certain conditions.

Q2: What are the likely degradation pathways for this compound in aqueous solutions?

Based on the chemical structure of this compound, the potential degradation pathways include:

  • Hydrolysis: While the piperidine ring itself is generally stable to hydrolysis, extreme pH conditions and elevated temperatures could potentially lead to ring-opening or other hydrolytic degradation.

  • Oxidation: The nitrogen atom in the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products. The presence of peroxides or metal ions can catalyze this process.

  • Photodegradation: Exposure to ultraviolet (UV) or visible light can induce photochemical reactions, leading to the formation of various degradation products.

  • Thermal Degradation: High temperatures can promote the breakdown of the molecule, potentially through various decomposition pathways.

Q3: Are there any known degradation products of this compound?

Specific degradation products for this compound in aqueous solutions are not extensively reported in the public domain. However, based on the degradation of similar cyclic amines, potential degradation products could include ring-opened compounds, hydroxylated derivatives, and N-oxidation products. It is crucial to perform forced degradation studies to identify the specific degradation products for your formulation.

Q4: How can I monitor the stability of my this compound solution?

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the most common and reliable way to monitor the stability of this compound.[1][2] This method should be capable of separating the intact this compound from any potential degradation products.

Troubleshooting Guides

Issue 1: I am observing a decrease in the concentration of this compound in my aqueous solution over time.

Potential Cause Troubleshooting Step
pH-mediated Hydrolysis Measure the pH of your solution. If it is strongly acidic or basic, consider adjusting the pH to a more neutral range (pH 6-8) using appropriate buffers. Perform a pH stability study to identify the optimal pH for your formulation.
Oxidation Degas your solvent to remove dissolved oxygen. Consider adding an antioxidant to your formulation. Store the solution under an inert atmosphere (e.g., nitrogen or argon).
Photodegradation Protect your solution from light by using amber vials or by wrapping the container in aluminum foil. Conduct a photostability study to assess the light sensitivity of your compound.
Thermal Degradation Store your solution at a lower temperature (e.g., refrigerated or frozen), provided the compound is soluble and stable at that temperature. Avoid exposing the solution to high temperatures during preparation and storage.
Adsorption to Container Ensure the container material (e.g., glass, polypropylene) is compatible with this compound. Consider using silanized glass vials to minimize adsorption.

Issue 2: I am seeing new peaks appearing in my HPLC chromatogram during stability studies.

Potential Cause Troubleshooting Step
Formation of Degradation Products This indicates that this compound is degrading. The appearance of new peaks necessitates a forced degradation study to identify the conditions causing degradation and to characterize the degradation products.
Contamination Ensure proper cleaning of all glassware and equipment. Use high-purity solvents and reagents. Analyze a blank sample (solvent without the compound) to rule out contamination from the analytical system.
Interaction with Excipients If your formulation contains other components, they may be reacting with this compound. Conduct compatibility studies with individual excipients to identify any interactions.

Data Presentation

The following tables provide illustrative quantitative data from a hypothetical forced degradation study on a this compound solution. Note: This data is for example purposes only and may not reflect the actual degradation profile of this compound.

Table 1: Effect of pH on the Stability of this compound (0.1 mg/mL) at 40°C for 7 days.

pHInitial Assay (%)Final Assay (%)% Degradation
2.0100.092.57.5
4.0100.098.11.9
7.0100.099.50.5
9.0100.096.83.2
12.0100.088.311.7

Table 2: Effect of Temperature on the Stability of this compound (0.1 mg/mL) at pH 7.0 for 7 days.

Temperature (°C)Initial Assay (%)Final Assay (%)% Degradation
4100.099.90.1
25100.099.50.5
40100.098.21.8
60100.091.78.3

Table 3: Effect of Oxidative and Photolytic Stress on the Stability of this compound (0.1 mg/mL) at 25°C.

Stress ConditionDurationInitial Assay (%)Final Assay (%)% Degradation
3% H₂O₂24 hours100.085.414.6
UV Light (254 nm)24 hours100.093.16.9
Fluorescent Light7 days100.097.52.5

Experimental Protocols

The following are detailed methodologies for key experiments related to assessing the stability of this compound in aqueous solutions, based on ICH guidelines.[3][4]

Protocol 1: Forced Degradation Study - Hydrolytic Degradation

  • Objective: To determine the susceptibility of this compound to hydrolysis under acidic and basic conditions.

  • Materials:

    • This compound

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • Purified water

    • pH meter

    • HPLC system with a suitable C18 column and UV detector

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • For acidic hydrolysis, add a known volume of the stock solution to 0.1 M HCl to achieve a final concentration of 0.1 mg/mL.

    • For basic hydrolysis, add a known volume of the stock solution to 0.1 M NaOH to achieve a final concentration of 0.1 mg/mL.

    • Prepare a control sample by adding the same volume of the stock solution to purified water.

    • Incubate all samples at a specified temperature (e.g., 60°C).

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before HPLC analysis.

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of the control sample at the initial time point.

Protocol 2: Forced Degradation Study - Oxidative Degradation

  • Objective: To evaluate the stability of this compound in the presence of an oxidizing agent.

  • Materials:

    • This compound stock solution (1 mg/mL)

    • 3% Hydrogen Peroxide (H₂O₂) solution

    • Purified water

    • HPLC system

  • Procedure:

    • Add a known volume of the this compound stock solution to a 3% H₂O₂ solution to achieve a final concentration of 0.1 mg/mL.

    • Prepare a control sample in purified water.

    • Store the samples at room temperature, protected from light.

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 6, 24 hours).

    • Analyze the samples by HPLC.

    • Quantify the degradation of this compound.

Protocol 3: Forced Degradation Study - Photodegradation

  • Objective: To assess the photostability of this compound.

  • Materials:

    • This compound solution (0.1 mg/mL in purified water)

    • Clear and amber glass vials

    • Photostability chamber with controlled UV and visible light sources

    • HPLC system

  • Procedure:

    • Place the this compound solution in both clear and amber (as a dark control) vials.

    • Expose the vials to a light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • Withdraw samples at appropriate time points.

    • Analyze the samples by HPLC.

    • Compare the results from the exposed samples to the dark control to determine the extent of photodegradation.

Mandatory Visualizations

Degradation_Pathways cluster_stress Stress Conditions This compound This compound Degradation Products Potential Degradation Products (e.g., Ring-Opened Compounds, N-Oxides, Hydroxylated Derivatives) This compound->Degradation Products degrades to Acid/Base (Hydrolysis) Acid/Base (Hydrolysis) Acid/Base (Hydrolysis)->Degradation Products Oxidizing Agents Oxidizing Agents Oxidizing Agents->Degradation Products Light (Photodegradation) Light (Photodegradation) Light (Photodegradation)->Degradation Products Heat (Thermal Degradation) Heat (Thermal Degradation) Heat (Thermal Degradation)->Degradation Products

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prepare this compound Solution Prepare this compound Solution Expose to Stress Conditions\n(pH, Temp, Light, Oxidant) Expose to Stress Conditions (pH, Temp, Light, Oxidant) Prepare this compound Solution->Expose to Stress Conditions\n(pH, Temp, Light, Oxidant) Withdraw Samples at Time Points Withdraw Samples at Time Points Expose to Stress Conditions\n(pH, Temp, Light, Oxidant)->Withdraw Samples at Time Points HPLC Analysis HPLC Analysis Withdraw Samples at Time Points->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation Stability Assessment Stability Assessment Data Interpretation->Stability Assessment

Caption: General workflow for a forced degradation study.

Troubleshooting_Logic Observed Instability Observed Instability Identify Potential Causes Identify Potential Causes Observed Instability->Identify Potential Causes pH Issue pH Issue Identify Potential Causes->pH Issue  pH extremes? Oxidation Issue Oxidation Issue Identify Potential Causes->Oxidation Issue  Oxygen present? Light Exposure Light Exposure Identify Potential Causes->Light Exposure  Exposed to light? High Temperature High Temperature Identify Potential Causes->High Temperature  High temp storage? Implement Corrective Actions Implement Corrective Actions pH Issue->Implement Corrective Actions Oxidation Issue->Implement Corrective Actions Light Exposure->Implement Corrective Actions High Temperature->Implement Corrective Actions Re-evaluate Stability Re-evaluate Stability Implement Corrective Actions->Re-evaluate Stability

Caption: Troubleshooting logic for stability issues.

References

side reactions and byproducts in the synthesis of 1-Cyclohexylpiperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-cyclohexylpiperidine derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound derivatives?

A1: The two most prevalent methods for synthesizing the this compound core structure are the Bruylants reaction, which involves the reaction of an α-aminonitrile with a Grignard reagent, and the reductive amination of cyclohexanone with piperidine.

Q2: I am seeing a significant amount of a non-polar byproduct in my Grignard reaction. What is it likely to be?

A2: A common non-polar byproduct in Grignard reactions, especially when using aryl halides, is a homocoupling product, such as biphenyl when using a phenyl Grignard reagent.[1][2][3] This occurs through a Wurtz-type coupling reaction between the Grignard reagent and unreacted aryl halide.[4][5]

Q3: My reductive amination reaction is giving a low yield of the desired this compound. What are the possible reasons?

A3: Low yields in reductive amination can be attributed to several factors. A primary cause is the reduction of the starting cyclohexanone to cyclohexanol, which competes with the desired imine formation and subsequent reduction.[6][7] Another possibility is incomplete imine formation before the addition of the reducing agent.

Q4: Are there any specific impurities I should be aware of when using sodium cyanoborohydride (NaBH3CN) as a reducing agent?

A4: Yes, commercial sodium cyanoborohydride can contain free cyanide species (HCN and NaCN) as impurities. These can react with the iminium intermediate to form undesired cyanated byproducts.[8]

Q5: During the GC-MS analysis of my final product, I observe a peak that suggests the loss of the piperidine ring. Is this a known issue?

A5: Yes, degradation of certain this compound derivatives, particularly those with methoxy substituents on the phenyl ring, has been observed during GC-MS analysis. This can lead to the formation of a substituted 1-phenylcyclohex-1-ene nucleus through the elimination of the piperidine moiety.[9]

Troubleshooting Guides

Guide 1: Bruylants Reaction (Grignard Method)

Issue: Formation of Significant Amounts of Biphenyl Byproduct.

Troubleshooting Steps:

  • Slow Addition of Aryl Halide: Add the aryl halide (e.g., bromobenzene) solution dropwise to the magnesium turnings at a rate that maintains a gentle reflux. A high local concentration of the aryl halide favors the Wurtz coupling side reaction.[4][10]

  • Temperature Control: Maintain a moderate reaction temperature. While the Grignard formation is exothermic, excessive external heating can increase the rate of biphenyl formation.[3][11] Use an ice bath to control the reaction if it becomes too vigorous.[12]

  • Ensure Efficient Initiation: A slow or incomplete initiation of the Grignard reagent formation can leave a higher concentration of unreacted aryl halide, promoting byproduct formation. Ensure magnesium is activated (e.g., using a crystal of iodine) and the solvent is anhydrous.

Logical Workflow for Minimizing Biphenyl Formation

Start High Biphenyl Byproduct SlowAddition Slowly add aryl halide Start->SlowAddition TempControl Maintain moderate temperature SlowAddition->TempControl EfficientInitiation Ensure efficient Grignard initiation TempControl->EfficientInitiation End Minimized Biphenyl Formation EfficientInitiation->End

Caption: Troubleshooting workflow for minimizing biphenyl byproduct in Grignard reactions.

Issue: Presence of Unreacted 1-Piperidinocyclohexanecarbonitrile (PCC) in the Final Product.

Troubleshooting Steps:

  • Molar Ratio of Grignard Reagent: Use a sufficient excess of the Grignard reagent to ensure complete reaction with the PCC. A molar ratio of at least 3:1 (Grignard:nitrile) has been suggested to drive the reaction to completion.

  • Reaction Time: While excessively long reaction times can lead to other side products, ensure the reaction is allowed to proceed for a sufficient duration for complete conversion. Monitor the reaction by TLC to determine the point of completion.

  • Purification: Unreacted PCC can often be removed through careful purification. Acid-base extraction can be effective in separating the basic this compound product from the less basic nitrile precursor. Recrystallization of the final product as a hydrochloride salt can also improve purity.

Summary of Side Products in Bruylants Reaction

Byproduct/ImpurityChemical NameReason for FormationMitigation Strategy
Biphenyl1,1'-BiphenylWurtz-type coupling of Grignard reagent with unreacted aryl halide.[1][3]Slow addition of aryl halide, temperature control.[10]
Unreacted PCC1-PiperidinocyclohexanecarbonitrileIncomplete reaction.Use of excess Grignard reagent, monitoring reaction completion.
BenzeneBenzeneProtonation of the Grignard reagent by adventitious water.[2]Use of anhydrous solvents and glassware.
Guide 2: Reductive Amination

Issue: Formation of Cyclohexanol Byproduct.

Troubleshooting Steps:

  • Choice of Reducing Agent: Use a reducing agent that is more selective for the iminium ion over the carbonyl group. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred over sodium borohydride (NaBH₄) for this reason, as they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH.[7][13]

  • Stepwise Procedure: Consider a two-step approach. First, form the imine (or enamine) intermediate by reacting cyclohexanone and piperidine, often with azeotropic removal of water. Then, in a separate step, add the reducing agent. This ensures that the reducing agent primarily encounters the imine rather than the starting ketone.

  • pH Control: Maintain a slightly acidic pH (around 5-6) during the reaction. This condition favors the formation of the iminium ion, which is more readily reduced than the ketone.[7]

Signaling Pathway of Reductive Amination and Side Reaction

cluster_main Desired Pathway cluster_side Side Reaction Cyclohexanone Cyclohexanone Imine Iminium Ion Cyclohexanone->Imine + Piperidine - H2O Piperidine Piperidine Piperidine->Imine Product This compound Imine->Product + [H-] (e.g., NaBH3CN) Cyclohexanol Cyclohexanol Cyclohexanone_side Cyclohexanone Cyclohexanone_side->Cyclohexanol + [H-] (e.g., NaBH4)

Caption: Competing pathways in the reductive amination of cyclohexanone.

Issue: Low Overall Yield and Presence of Multiple Unidentified Byproducts.

Troubleshooting Steps:

  • Imine/Enamine Formation: Ensure the efficient formation of the imine or enamine intermediate. This can be facilitated by using a Dean-Stark apparatus to remove water azeotropically or by adding a dehydrating agent like molecular sieves.

  • Purity of Reagents: Use pure starting materials. Impurities in cyclohexanone or piperidine can lead to side reactions.

  • Reaction Conditions: Optimize the reaction temperature and time. For the imine formation step, refluxing in a suitable solvent like toluene is common. The reduction step is typically carried out at a lower temperature.

  • Work-up Procedure: A proper work-up is crucial for isolating the pure product. This usually involves quenching the reaction, followed by an acid-base extraction to separate the basic amine product from neutral byproducts and unreacted starting materials.

Summary of Potential Side Products in Reductive Amination

Side ProductPotential CauseSuggested Solution
CyclohexanolDirect reduction of the starting ketone.[6]Use a selective reducing agent (e.g., NaBH₃CN); form the imine first before adding the reductant.[7]
N,N-DicyclohexylpiperidineReaction of the product with another molecule of cyclohexanone and subsequent reduction.Use an excess of piperidine.
1-(Cyclohex-1-en-1-yl)piperidine (Enamine)Incomplete reduction of the enamine intermediate.Ensure sufficient reducing agent and reaction time for the reduction step.

Experimental Protocols

Note: These are generalized protocols and may require optimization for specific derivatives.

Protocol 1: Synthesis of 1-(1-Phenylcyclohexyl)piperidine via Bruylants Reaction
  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq). Add a crystal of iodine to activate the magnesium. Slowly add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes.

  • Reaction with α-Aminonitrile: Cool the Grignard reagent to 0 °C. Slowly add a solution of 1-piperidinocyclohexanecarbonitrile (PCC) (1.0 eq) in anhydrous diethyl ether. After the addition, allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or by conversion to its hydrochloride salt and recrystallization.

Protocol 2: Synthesis of this compound via Reductive Amination
  • Imine/Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine cyclohexanone (1.0 eq), piperidine (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene. Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap. Cool the reaction mixture to room temperature.

  • Reduction: Dilute the reaction mixture with methanol. Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C. After the addition is complete, stir the reaction at room temperature for 2-4 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Make the aqueous layer basic with NaOH and extract with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by distillation under reduced pressure.

References

Technical Support Center: Optimization of CO2 Bubbling for 1-Cyclohexylpiperidine Polarity Switching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of CO2 bubbling for 1-Cyclohexylpiperidine (CHP) polarity switching.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of CO2-induced polarity switching of this compound?

A1: this compound (CHP) is a tertiary amine that acts as a switchable hydrophilicity solvent (SHS). In its neutral state, it is hydrophobic and immiscible with water. Upon bubbling with carbon dioxide (CO2), it reacts with water to form 1-cyclohexylpiperidinium bicarbonate, a water-soluble salt. This reaction transforms the hydrophobic CHP into a hydrophilic species, causing it to become miscible with water and effectively switching the polarity of the system. This process is reversible by removing the CO2, typically through inert gas (e.g., nitrogen) bubbling or gentle heating.

Q2: What are the typical operating parameters for the CO2-induced polarity switch of this compound?

A2: The optimal parameters can vary depending on the specific experimental scale and setup. However, the following table provides a general starting point for optimization.

ParameterForward Switching (Hydrophilic)Reverse Switching (Hydrophobic)
Trigger CO2 bubblingN2 bubbling or Thermal Treatment
CO2/N2 Flow Rate 100-500 mL/min (for lab scale)200-1000 mL/min (for lab scale)
Bubbling Time 20 - 180 minutes[1]50 - 270 minutes[1]
Temperature Ambient (~20-25 °C)Ambient or elevated (up to 60-80°C)
Pressure Atmospheric (1 atm)Atmospheric (1 atm)

Q3: How can I determine if the polarity switch has occurred successfully?

A3: A successful forward switch from hydrophobic to hydrophilic is typically characterized by a visual change from a biphasic (two separate liquid layers) to a monophasic (a single clear liquid phase) solution when CHP is mixed with water. For the reverse switch, the reappearance of two distinct phases indicates the successful regeneration of the hydrophobic CHP.

Q4: What methods can be used to reverse the polarity switch and regenerate the hydrophobic this compound?

A4: The reversal of the polarity switch, which involves the decomposition of the bicarbonate salt back to the amine, water, and CO2, can be achieved by:

  • Inert Gas Sparging: Bubbling an inert gas, such as nitrogen (N2) or argon (Ar), through the solution displaces the dissolved CO2, shifting the equilibrium back towards the hydrophobic amine.

  • Thermal Treatment: Gently heating the solution (e.g., to 40-60°C) can accelerate the decomposition of the bicarbonate and the release of CO2.

Q5: Is it possible to use a combination of methods for the reverse switch?

A5: Yes, combining gentle heating with inert gas sparging can often lead to a more rapid and complete reversal of the polarity switch compared to using either method alone.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Slow or Incomplete Forward Switch (No Monophasic Solution) 1. Insufficient CO2 bubbling time.2. Low CO2 flow rate.3. Poor gas dispersion (large bubbles).4. Presence of acidic impurities.1. Increase the duration of CO2 bubbling.2. Increase the CO2 flow rate.3. Use a fritted glass bubbler or a sparging stone to create finer bubbles and increase the gas-liquid interfacial area.4. Ensure the purity of the this compound and water.
Slow or Incomplete Reverse Switch (Persistent Monophasic Solution) 1. Inefficient CO2 removal.2. Insufficient N2 bubbling time or flow rate.3. Inadequate heating temperature or duration.1. Increase the N2 flow rate and/or bubbling time.2. Increase the temperature of the solution (e.g., to 50-60°C) during N2 bubbling.3. Ensure efficient stirring to facilitate CO2 release from the bulk liquid.
Formation of a Precipitate During Forward Switch 1. Limited solubility of the 1-cyclohexylpiperidinium bicarbonate salt at the experimental concentration.2. Presence of impurities.1. Reduce the initial concentration of this compound in the aqueous mixture.2. Ensure all glassware is clean and reactants are of high purity.
Solvent Loss During Reverse Switching 1. Evaporation of this compound at elevated temperatures.1. Use a condenser if performing the reverse switch at higher temperatures.2. Optimize for the lowest effective temperature for the reverse switch.

Experimental Protocols

Protocol 1: CO2-Induced Polarity Switching of this compound

Objective: To switch the polarity of this compound from hydrophobic to hydrophilic using CO2 bubbling.

Materials:

  • This compound (CHP)

  • Deionized water

  • CO2 gas cylinder with a regulator and flow meter

  • Gas bubbling tube or fritted gas dispersion tube

  • Glass vial or flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a glass vial, combine this compound and deionized water in a desired volumetric ratio (e.g., 1:1 v/v).

  • Add a magnetic stir bar to the vial.

  • Place the vial on a magnetic stirrer and begin stirring to ensure adequate mixing at the interface.

  • Submerge the gas bubbling tube into the liquid mixture.

  • Start bubbling CO2 gas through the mixture at a controlled flow rate (e.g., 200 mL/min).

  • Continue bubbling and stirring until the solution becomes monophasic (clear and single-layered).

  • Record the time required for the complete phase change.

Protocol 2: Regeneration of Hydrophobic this compound

Objective: To reverse the polarity switch and regenerate the hydrophobic this compound.

Materials:

  • Hydrophilic solution of 1-cyclohexylpiperidinium bicarbonate (from Protocol 1)

  • N2 gas cylinder with a regulator and flow meter

  • Gas bubbling tube

  • Heating mantle or water bath (optional)

  • Magnetic stirrer and stir bar

Procedure:

  • Take the monophasic solution of 1-cyclohexylpiperidinium bicarbonate.

  • Place the vial on a magnetic stirrer and continue stirring.

  • (Optional) Heat the solution to a moderate temperature (e.g., 50°C) using a heating mantle or water bath.

  • Submerge the gas bubbling tube into the solution.

  • Start bubbling N2 gas through the solution at a controlled flow rate (e.g., 500 mL/min).

  • Continue bubbling until the solution becomes biphasic (two distinct layers reappear).

  • Record the time required for the complete phase separation.

Visualizations

PolaritySwitchingWorkflow cluster_start Initial State cluster_forward Forward Switch cluster_switched Switched State cluster_reverse Reverse Switch start Biphasic Mixture: This compound + Water co2_bubbling CO2 Bubbling start->co2_bubbling Add CO2 monophasic Monophasic Solution: 1-Cyclohexylpiperidinium Bicarbonate co2_bubbling->monophasic Formation of Bicarbonate Salt n2_bubbling N2 Bubbling / Heat monophasic->n2_bubbling Remove CO2 n2_bubbling->start Regeneration of Amine SwitchingMechanism CHP This compound (Hydrophobic) Bicarbonate 1-Cyclohexylpiperidinium Bicarbonate (Hydrophilic) CHP->Bicarbonate + H2O + CO2 Water H2O CO2 CO2 Bicarbonate->CHP - CO2

References

mitigating degradation of 1-Cyclohexylpiperidine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 1-Cyclohexylpiperidine to mitigate degradation. It includes frequently asked questions (FAQs) and troubleshooting guides for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it is crucial to adhere to the following storage conditions. These recommendations are based on best practices for storing tertiary amines and aim to minimize degradation from environmental factors.

ParameterRecommended ConditionRationale
Temperature Below 30°C (86°F)Minimizes volatility and thermal degradation.[1]
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)Prevents oxidation.
Light Protected from light (e.g., amber vial)Prevents photolytic degradation.
Moisture Dry environment, tightly sealed containerThis compound is hygroscopic and can degrade in the presence of moisture.[1]
Container High-density polyethylene (HDPE) or glassThese materials are chemically resistant and prevent contamination.[1]

Q2: What are the potential degradation pathways for this compound?

This compound, as a tertiary amine, is susceptible to several degradation pathways, particularly under suboptimal storage or handling conditions. The primary degradation routes include:

  • Oxidation: The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. This can lead to the formation of N-oxides.

  • Hydrolysis: Although generally stable to hydrolysis, prolonged exposure to water, especially at non-neutral pH, can potentially lead to ring-opening of the piperidine moiety, though this is less common for cyclic amines.

  • Thermal Degradation: Elevated temperatures can cause the decomposition of this compound. For tertiary amines, this can involve the elimination of the cyclohexyl group or cleavage of the piperidine ring.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions, often through radical mechanisms.

Q3: What are the likely degradation products of this compound?

Based on the known reactivity of tertiary amines and N-substituted piperidines, the following are potential degradation products that may form under stress conditions:

Degradation PathwayPotential Degradation Products
Oxidation This compound N-oxide
Thermal Degradation Cyclohexene, Piperidine
Hydrolysis (Forced) (Unlikely under normal conditions)
Photodegradation Complex mixture of radical-initiated products

Q4: How can I detect degradation in my sample of this compound?

Degradation can be monitored using various analytical techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective approach.

Analytical TechniquePurpose
HPLC with UV or MS detector To separate and quantify this compound and its degradation products. A reverse-phase method is typically suitable.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) To identify volatile degradation products. However, caution is advised as some N-substituted piperidines can degrade during GC analysis, especially the hydrochloride salts.
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the structure of unknown degradation products.
Visual Inspection A change in color (from colorless to yellow or brown) or the appearance of precipitates can indicate degradation.

Troubleshooting Guide

Issue 1: My this compound solution has turned yellow.

  • Question: Why has my colorless this compound solution developed a yellow tint?

  • Answer: A yellow discoloration is often the first visible sign of degradation, typically due to minor oxidation or the formation of chromophoric degradation products.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the sample has been stored according to the recommended conditions (see FAQ 1). Check for loose caps, exposure to light, and storage at elevated temperatures.

    • Analytical Confirmation: Analyze the sample by HPLC to quantify the purity and identify any degradation products. Compare the chromatogram to that of a fresh, pure sample.

    • Purification: If the level of degradation is minor and unacceptable for your application, consider purifying the material (e.g., by distillation or chromatography).

    • Prevention: For future storage, ensure the container is tightly sealed and consider purging the headspace with an inert gas like argon or nitrogen before sealing.

Issue 2: I am observing unexpected peaks in my HPLC analysis.

  • Question: My HPLC chromatogram shows additional peaks that are not present in the reference standard. What could be the cause?

  • Answer: The presence of unexpected peaks likely indicates the formation of degradation products or the presence of impurities from the synthesis.

  • Troubleshooting Steps:

    • Review Storage and Handling History: Trace the history of the sample. Has it been subjected to any stress conditions such as heat, light, or exposure to air?

    • Perform Forced Degradation Studies: To tentatively identify the degradation products, you can perform forced degradation studies on a pure sample of this compound (see Experimental Protocols section). This will help you to match the retention times of the unknown peaks with those of known degradants.

    • Mass Spectrometry Analysis: Use LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is crucial for proposing potential structures for the degradation products.

    • Evaluate Analytical Method: Ensure your HPLC method is stability-indicating, meaning it is capable of separating the parent compound from all potential degradation products.

Issue 3: I suspect my this compound has been contaminated with water.

  • Question: How can I confirm water contamination and what are the risks?

  • Answer: Water contamination can be confirmed by Karl Fischer titration. While this compound is not highly susceptible to hydrolysis under neutral conditions, the presence of water can facilitate other degradation reactions, especially in the presence of acidic or basic impurities.

  • Troubleshooting Steps:

    • Quantify Water Content: Use Karl Fischer titration to determine the exact water content.

    • Assess Impact: Depending on your application's sensitivity to water, you may need to dry the sample.

    • Drying Procedure: Small amounts of this compound can be dried over a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate, followed by filtration. For larger quantities, distillation may be necessary.

    • Preventative Measures: Always use dry glassware and solvents when handling this compound. Store in a desiccator if the ambient humidity is high.

Experimental Protocols

Forced Degradation (Stress Testing) of this compound

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. The following are general protocols for subjecting this compound to various stress conditions. The extent of degradation should be targeted in the range of 5-20%.

1. Acidic Hydrolysis

  • Protocol:

    • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).

    • Add 0.1 M hydrochloric acid (HCl).

    • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide (NaOH), and dilute to a suitable concentration for HPLC analysis.

2. Basic Hydrolysis

  • Protocol:

    • Prepare a solution of this compound in a suitable solvent.

    • Add 0.1 M sodium hydroxide (NaOH).

    • Heat the solution at 60°C for a specified period.

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

3. Oxidative Degradation

  • Protocol:

    • Prepare a solution of this compound in a suitable solvent.

    • Add 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for a specified period.

    • At each time point, withdraw an aliquot and dilute for HPLC analysis.

4. Thermal Degradation

  • Protocol:

    • Place a solid sample of this compound in a controlled temperature oven at a high temperature (e.g., 80°C).

    • At specified time points, remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.

5. Photolytic Degradation

  • Protocol:

    • Expose a solution of this compound to a light source with a specific wavelength (e.g., UV light at 254 nm or a combination of UV and visible light as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample protected from light.

    • At specified time points, analyze both the exposed and control samples by HPLC.

HPLC Method for Stability Indicating Analysis

The following is a starting point for developing a stability-indicating HPLC method for this compound. Method optimization will be required.

ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more non-polar compounds.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at a suitable wavelength (e.g., 210 nm) or Mass Spectrometer
Injection Volume 10 µL

Visualizations

cluster_storage Optimal Storage cluster_degradation Degradation Pathways cluster_products Degradation Products Stable_Compound This compound (Stable) Oxidation Oxidation (Air, Peroxides) Stable_Compound->Oxidation Exposure to O₂ Hydrolysis Hydrolysis (Moisture) Stable_Compound->Hydrolysis Exposure to H₂O Thermal Thermal Stress (Heat) Stable_Compound->Thermal > 30°C Photolytic Photolytic Stress (Light) Stable_Compound->Photolytic Exposure to UV/Vis N_Oxide This compound N-oxide Oxidation->N_Oxide Ring_Opened Ring-Opened Products (Less Common) Hydrolysis->Ring_Opened Elimination Cyclohexene + Piperidine Thermal->Elimination Radical_Products Complex Mixture Photolytic->Radical_Products

Caption: Potential degradation pathways of this compound.

Start Start: This compound Sample Prepare_Sample Prepare Sample Solution Start->Prepare_Sample Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prepare_Sample->Stress_Conditions Acid Acidic Hydrolysis Stress_Conditions->Acid HCl Base Basic Hydrolysis Stress_Conditions->Base NaOH Oxidative Oxidative Degradation Stress_Conditions->Oxidative H₂O₂ Thermal Thermal Degradation Stress_Conditions->Thermal Heat Photolytic Photolytic Degradation Stress_Conditions->Photolytic Light Analyze Analyze by Stability-Indicating HPLC Method Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photolytic->Analyze Identify Identify & Characterize Degradation Products (LC-MS, NMR) Analyze->Identify Report Report Findings Identify->Report

Caption: Experimental workflow for forced degradation studies.

Start Issue Encountered with This compound Visual_Change Visual Change? (e.g., color) Start->Visual_Change Yes_Visual Likely Oxidation/ Degradation. Verify Storage. Analyze by HPLC. Visual_Change->Yes_Visual Yes No_Visual No Visual Change Visual_Change->No_Visual No Analytical_Issue Unexpected Analytical Results? (e.g., extra HPLC peaks) No_Visual->Analytical_Issue Yes_Analytical Potential Degradation or Impurity. Perform Forced Degradation. Use LC-MS for Identification. Analytical_Issue->Yes_Analytical Yes No_Analytical No Obvious Degradation Analytical_Issue->No_Analytical No Contamination_Suspected Suspect Water Contamination? No_Analytical->Contamination_Suspected Yes_Contamination Perform Karl Fischer Titration. Dry sample if necessary. Contamination_Suspected->Yes_Contamination Yes No_Contamination Consult further documentation or contact technical support. Contamination_Suspected->No_Contamination No

Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: Enhancing the Efficiency of 1-Cyclohexylpiperidine (CHP) as a Draw Solute

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing 1-Cyclohexylpiperidine (CHP) as a forward osmosis draw solute.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CHP) and why is it used as a draw solute?

A1: this compound (CHP) is a switchable polarity solvent (SPS) used as a draw solute in forward osmosis (FO).[1][2] Its polarity can be reversibly switched. In its hydrophobic, non-polar form, it is immiscible with water.[3] By introducing carbon dioxide (CO2), it converts to a hydrophilic, water-miscible ammonium salt (CHPH+), which generates a high osmotic pressure.[1][2][4] This property allows for the drawing of water across a semipermeable membrane. The main advantage of CHP is that it can be easily recovered and regenerated using low-grade heat, which is a more energy-efficient process compared to traditional draw solutes that require energy-intensive separation processes like reverse osmosis.[1][5]

Q2: How is the hydrophobic CHP converted to its hydrophilic form (CHPH+)?

A2: The conversion of hydrophobic CHP to its hydrophilic form, CHPH+, is achieved by sparging the CHP-water mixture with carbon dioxide (CO2).[1][2] The CO2 dissolves in water to form carbonic acid, which then reacts with the tertiary amine (CHP) in an acid-base reaction to form the water-soluble ammonium bicarbonate salt, CHPH+.[2]

Q3: What is the typical temperature for recovering the CHP draw solute?

A3: The CHP draw solute can be recovered from the diluted draw solution by applying moderate heat. A temperature of approximately 75°C has been shown to be effective in reversing the polarity switch, causing the release of CO2 and the phase separation of CHP from water.[1][6][7]

Q4: What kind of membranes are compatible with CHP draw solutions?

A4: Polyamide thin-film composite (TFC) membranes have been shown to be compatible with CHP draw solutions.[1] However, some switchable polarity solvents have been reported to cause degradation in cellulose triacetate (CTA) membranes.[8][9] Therefore, it is crucial to select a membrane material that is chemically resistant to the amine-based draw solute.

Q5: What is a typical water flux that can be achieved with a CHP draw solution?

A5: Water fluxes in the range of 65 ± 4 LMH (Liters per square meter per hour) to 69 ± 2 LMH have been reported when using CHPH+ as the draw solution with different feed solutions, such as urea and NaCl solutions.[1][6][7]

Troubleshooting Guides

Issue 1: Low Water Flux During Forward Osmosis

  • Possible Cause 1: Incomplete conversion of CHP to its hydrophilic form (CHPH+).

    • Troubleshooting Step: Ensure a sufficient and continuous supply of CO2 is being sparged through the CHP-water mixture. Monitor the reaction to ensure the full dissolution of the CHP phase. An incomplete conversion leads to a lower osmotic pressure of the draw solution.

  • Possible Cause 2: Sub-optimal concentration of the draw solution.

    • Troubleshooting Step: Verify the concentration of the prepared CHPH+ draw solution. The osmotic pressure and, consequently, the water flux are directly related to the solute concentration.

  • Possible Cause 3: Membrane fouling or scaling.

    • Troubleshooting Step: Inspect the membrane surface for any signs of fouling or scaling. If observed, perform a cleaning cycle as recommended by the membrane manufacturer. Pre-treatment of the feed solution may be necessary to prevent future fouling.

  • Possible Cause 4: High reverse salt flux.

    • Troubleshooting Step: A high reverse flux of the draw solute into the feed solution can reduce the osmotic gradient across the membrane.[10] Optimizing the membrane type and operating conditions can help minimize this effect.

Issue 2: Inefficient Recovery of CHP After the FO Process

  • Possible Cause 1: Insufficient heating during the thermal recovery process.

    • Troubleshooting Step: Ensure the diluted draw solution reaches and is maintained at the recommended recovery temperature (around 75°C) for a sufficient duration to allow for the complete release of CO2 and phase separation of CHP.[1]

  • Possible Cause 2: Incomplete removal of CO2.

    • Troubleshooting Step: Vigorous stirring or sparging with an inert gas like nitrogen can facilitate the removal of dissolved CO2 from the solution, promoting the conversion of CHPH+ back to its hydrophobic CHP form.

  • Possible Cause 3: Formation of stable emulsions.

    • Troubleshooting Step: In some cases, stable emulsions can form, hindering the phase separation of CHP and water. Allowing the solution to cool and settle for an extended period might help break the emulsion.

Issue 3: High Reverse Salt Flux

  • Possible Cause 1: Inherent membrane properties.

    • Troubleshooting Step: The selectivity of the forward osmosis membrane plays a crucial role. Consider using a membrane with a higher rejection rate for the CHPH+ solute.

  • Possible Cause 2: Concentrative internal concentration polarization (ICP).

    • Troubleshooting Step: The accumulation of draw solute within the membrane support layer can increase reverse salt flux. Optimizing the cross-flow velocity on the draw solution side can help mitigate ICP.

Data Presentation

Table 1: Performance Comparison of CHP Draw Solute with NaCl

Draw SoluteFeed SolutionWater Flux (J_w) [LMH]Reverse Salt Flux (J_s) [gMH]
5.0% w/v NaClNanopure Water22.7 ± 0.81.4 ± 0.8
5.0% w/v NaCl1.3% w/v Urea17 ± 41.1 ± 0.3
CHPH+Nanopure Water69 ± 2Not specified
CHPH+1.3% w/v Urea65 ± 4Not specified
CHPH+1.0% w/v NaClNot specifiedNot specified

Data extracted from a study by G. Z. Ramon and colleagues.[1][2]

Experimental Protocols

Protocol 1: Conversion of CHP to CHPH+ Draw Solution

  • Materials: this compound (CHP), deionized water, CO2 gas cylinder with a regulator, gas sparging tube, sealed reaction vessel.

  • Procedure:

    • Prepare a 1:1 volumetric mixture of CHP and deionized water in the reaction vessel.

    • Seal the vessel and insert the gas sparging tube into the mixture.

    • Start sparging CO2 gas into the mixture at a controlled flow rate.

    • Continuously stir the mixture to ensure efficient gas-liquid contact.

    • Continue CO2 sparging until the two phases (CHP and water) become a single, homogeneous phase, indicating the complete conversion to CHPH+. This may take several hours.

    • The resulting solution is the CHPH+ draw solution, ready for use in the forward osmosis setup.

Protocol 2: Forward Osmosis Experiment

  • Materials: Forward osmosis membrane cell, thin-film composite (TFC) membrane, CHPH+ draw solution, feed solution (e.g., deionized water, saline solution), peristaltic pumps, balance.

  • Procedure:

    • Mount the TFC membrane in the FO cell, with the active layer facing the feed solution.

    • Circulate the feed solution on one side of the membrane and the CHPH+ draw solution on the other side using peristaltic pumps.

    • Place the feed solution container on a balance to monitor the change in weight over time, which corresponds to the water flux.

    • Monitor the conductivity of the feed solution to determine the reverse salt flux of the CHPH+ solute.

    • Run the experiment for a predetermined duration, recording the weight and conductivity data at regular intervals.

    • Calculate the water flux (Jw) and reverse salt flux (Js) using the collected data.

Protocol 3: Thermal Recovery of CHP

  • Materials: Diluted CHPH+ draw solution from the FO experiment, heating mantle or water bath, condenser, collection flask.

  • Procedure:

    • Transfer the diluted CHPH+ solution to a round-bottom flask.

    • Set up a heating apparatus with a condenser to prevent the loss of volatile components.

    • Heat the solution to approximately 75°C while stirring.[1]

    • Maintain this temperature to facilitate the release of CO2 and the conversion of CHPH+ back to its hydrophobic CHP form.

    • As the reaction proceeds, two distinct phases (an upper organic layer of CHP and a lower aqueous layer) will form.

    • After cooling, separate the two layers using a separatory funnel. The recovered CHP can be reused as a draw solute.

Mandatory Visualization

experimental_workflow cluster_draw_solute_prep Draw Solute Preparation cluster_fo_process Forward Osmosis Process cluster_recovery Draw Solute Recovery CHP This compound (Hydrophobic) Mixer Mixing & CO2 Sparging CHP->Mixer Water1 Water Water1->Mixer CO2 CO2 Gas CO2->Mixer CHPH CHPH+ Draw Solution (Hydrophilic) Mixer->CHPH FO_Cell FO Membrane Cell CHPH->FO_Cell Draw Solution In Feed Feed Solution Feed->FO_Cell Feed In Diluted_DS Diluted CHPH+ FO_Cell->Diluted_DS Draw Solution Out Concentrated_Feed Concentrated Feed FO_Cell->Concentrated_Feed Feed Out Heater Heating (75°C) Diluted_DS->Heater CO2_release CO2 Release Heater->CO2_release Phase_Sep Phase Separation Heater->Phase_Sep Recovered_CHP Recovered CHP Phase_Sep->Recovered_CHP Treated_Water Treated Water Phase_Sep->Treated_Water Recovered_CHP->Mixer Recycle

Caption: Experimental workflow for using this compound as a draw solute.

troubleshooting_logic Start Low Water Flux Observed Check_Conversion Check CHP to CHPH+ Conversion Start->Check_Conversion Check_Concentration Verify Draw Solution Concentration Start->Check_Concentration Inspect_Membrane Inspect Membrane for Fouling Start->Inspect_Membrane Measure_RSF Measure Reverse Salt Flux Start->Measure_RSF Incomplete_Conversion Incomplete Conversion Check_Conversion->Incomplete_Conversion Incorrect_Concentration Incorrect Concentration Check_Concentration->Incorrect_Concentration Fouling_Detected Fouling Detected Inspect_Membrane->Fouling_Detected High_RSF High RSF Measure_RSF->High_RSF Incomplete_Conversion->Check_Concentration No Increase_CO2 Increase CO2 Sparging & Mixing Incomplete_Conversion->Increase_CO2 Yes Incorrect_Concentration->Inspect_Membrane No Prepare_New_DS Prepare New Draw Solution Incorrect_Concentration->Prepare_New_DS Yes Fouling_Detected->Measure_RSF No Clean_Membrane Clean Membrane Fouling_Detected->Clean_Membrane Yes Optimize_Membrane Optimize Membrane & Flow Conditions High_RSF->Optimize_Membrane Yes

Caption: Troubleshooting logic for low water flux in a CHP-based FO system.

References

Validation & Comparative

A Comparative Analysis of 1-Cyclohexylpiperidine and Other Piperidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-Cyclohexylpiperidine and other key piperidine derivatives. Supported by experimental data, this analysis delves into their pharmacological properties, receptor binding affinities, and the underlying signaling pathways they modulate.

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its inherent conformational flexibility and ability to interact with a multitude of biological targets have made it a cornerstone in medicinal chemistry. This guide focuses on this compound, a notable derivative, and compares its performance with other significant piperidine-based compounds, including the well-known dissociative anesthetic Phencyclidine (PCP).

Comparative Analysis of Receptor Binding Affinities

The pharmacological effects of piperidine derivatives are largely determined by their binding affinities to various receptors and transporters in the central nervous system. The following tables summarize the quantitative data (Ki and IC50 values) for this compound and other selected derivatives at key biological targets. Lower Ki and IC50 values indicate higher binding affinity and potency, respectively.

CompoundPCP Binding Site (NMDA Receptor) Ki (nM)Dopamine Transporter (DAT) Ki (nM)Sigma-1 Receptor Ki (nM)Sigma-2 Receptor Ki (nM)
This compound Data not consistently available in comparative studiesData not consistently available in comparative studiesData not consistently available in comparative studiesData not consistently available in comparative studies
Phencyclidine (PCP)59[1]>10,000[1]>10,000[1]136[1]
1-(1-phenyl-3-methylcyclohexyl)piperidine (cis isomer 2b)~1/3 affinity of PCP---
1-[1-(2-Thienyl)cyclohexyl]piperidine (TCP)High affinity (Kd = 10-15 nM)[2]---
1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine (BTCP)Low affinityHigh affinity--
(-)-trans-piperidine linked by pentamethylene spacer (16)-39[3]--
3-n-propyl derivative (-)-9-3[4]--
CompoundDopamine Transporter (DAT) IC50 (nM)Norepinephrine Transporter (NET) IC50 (nM)Serotonin Transporter (SERT) IC50 (nM)
dl-threo-methylphenidate---
p-bromo-dl-threo-methylphenidateHigher affinity than methylphenidateCorrelated with DAT affinity-
m-bromo-dl-threo-methylphenidateHigher affinity than methylphenidateCorrelated with DAT affinity-
O-526 (piperidine analog of GBR 12909)24.9[5]--
GBR 1290922.0[5]--
O-549595[5]--

Note: Direct comparative binding data for this compound against a wide range of derivatives in single studies is limited. The data presented is a compilation from various sources.

Signaling Pathways

The interaction of piperidine derivatives with their respective receptors initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for elucidating their mechanisms of action and predicting their physiological effects.

NMDA Receptor Signaling

Phencyclidine and its analogs are well-characterized non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor. By binding to a site within the receptor's ion channel (the PCP binding site), these compounds block the influx of Ca2+ ions, thereby inhibiting downstream signaling pathways crucial for synaptic plasticity, learning, and memory.[6]

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds PCP_analog PCP Analog (e.g., this compound) Ion_Channel Ion Channel PCP_analog->Ion_Channel Blocks NMDA_Receptor->Ion_Channel Opens Ca_ion Ca²⁺ Ion_Channel->Ca_ion Influx Signaling_Cascade Downstream Signaling Cascades Ca_ion->Signaling_Cascade Activates Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascade->Synaptic_Plasticity Modulates

NMDA Receptor Antagonism by PCP Analogs
Dopamine Transporter Modulation

Certain piperidine derivatives exhibit high affinity for the dopamine transporter (DAT), a membrane protein responsible for the reuptake of dopamine from the synaptic cleft.[4][5][7][8] By inhibiting DAT, these compounds increase the extracellular concentration of dopamine, leading to enhanced dopaminergic neurotransmission.

DAT_Modulation cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Piperidine_Derivative Piperidine Derivative Piperidine_Derivative->DAT Inhibits Dopamine->DAT Dopamine_Receptor Dopamine Receptors Dopamine->Dopamine_Receptor Binds Postsynaptic_Signal Postsynaptic Signaling Dopamine_Receptor->Postsynaptic_Signal Activates

Inhibition of Dopamine Transporter by Piperidine Derivatives
Sigma Receptor Signaling

Sigma receptors, classified into sigma-1 and sigma-2 subtypes, are intracellular chaperone proteins located at the mitochondria-associated endoplasmic reticulum membrane.[9][10] They are involved in the regulation of cellular signaling, including calcium homeostasis and lipid metabolism.[9][11][12] The precise signaling mechanisms are still under investigation, but they are known to modulate the activity of various ion channels and G-protein coupled receptors.[9][12]

Sigma_Receptor_Signaling cluster_er Endoplasmic Reticulum cluster_intracellular_signaling Intracellular Signaling Sigma_Receptor Sigma Receptor (σ1 or σ2) Ion_Channels Ion Channels Sigma_Receptor->Ion_Channels Modulates GPCRs GPCRs Sigma_Receptor->GPCRs Modulates Ligand Piperidine Ligand Ligand->Sigma_Receptor Binds Cellular_Processes Cellular Processes (Ca²⁺ signaling, Lipid metabolism) Ion_Channels->Cellular_Processes Affects GPCRs->Cellular_Processes Affects

Modulation of Cellular Signaling by Sigma Receptors

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of the pharmacological properties of piperidine derivatives.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor.

General Protocol:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat striatum for DAT, cortex for NMDA receptors) in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet to obtain a crude membrane preparation. Determine protein concentration using a standard assay (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the membrane preparation, a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]TCP for the PCP site), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known potent unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays: Multi-Electrode Array (MEA) Recordings

Objective: To assess the functional effects of compounds on neuronal network activity, particularly as antagonists of NMDA receptors.[13]

General Protocol:

  • Slice Preparation: Prepare acute brain slices (e.g., hippocampal or cortical) from rodents.

  • MEA Recording: Place the brain slice on a multi-electrode array, which allows for the simultaneous recording of extracellular field potentials from multiple sites.

  • Baseline Recording: Record baseline spontaneous and evoked neuronal activity.

  • Compound Application: Perfuse the slice with artificial cerebrospinal fluid (aCSF) containing the test compound at various concentrations.

  • Data Acquisition: Record changes in neuronal activity, such as alterations in synaptic plasticity (long-term potentiation or depression), NMDA-mediated excitatory postsynaptic potentials (EPSPs), and network oscillations.[13]

  • Data Analysis: Quantify the effects of the compound on the recorded parameters compared to baseline and control conditions.

Behavioral Assays: Rotarod Test

Objective: To evaluate the motor coordination and potential neurological impairment induced by a test compound.

General Protocol:

  • Apparatus: Use a standard rotarod apparatus, which consists of a rotating rod.

  • Animal Training: Train mice or rats to stay on the rotating rod at a constant or accelerating speed for a set period.

  • Compound Administration: Administer the test compound (e.g., via intraperitoneal injection) to the trained animals.

  • Testing: At various time points after administration, place the animals back on the rotarod and measure the latency to fall off.

  • Data Analysis: Compare the performance of the compound-treated group to a vehicle-treated control group to assess the degree of motor impairment.

Conclusion

This comparative guide provides a foundational overview of this compound and other piperidine derivatives for researchers in drug discovery and development. The presented data highlights the diverse pharmacological profiles within this chemical class, driven by subtle structural modifications that significantly impact receptor binding and functional activity. The detailed experimental protocols offer a starting point for the in-vitro and in-vivo characterization of novel piperidine-based compounds. Future research should focus on obtaining more direct comparative data for a wider range of derivatives and further elucidating the intricate signaling pathways they modulate to facilitate the rational design of next-generation therapeutics with improved efficacy and safety profiles.

References

Comparative Efficacy of 1-Cyclohexylpiperidine as a Phencyclidine (PCP) Analog: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 1-Cyclohexylpiperidine's efficacy as a phencyclidine (PCP) analog. The analysis is based on its pharmacological profile, receptor binding affinities, and behavioral effects, juxtaposed with well-established PCP analogs. All presented data is synthesized from peer-reviewed experimental studies to provide researchers, scientists, and drug development professionals with a robust resource for informed decision-making.

Introduction to Phencyclidine and its Analogs

Phencyclidine (PCP) is a dissociative anesthetic that non-competitively antagonizes the N-methyl-D-aspartate (NMDA) receptor. Its complex pharmacological profile, which also includes interactions with dopamine, serotonin, and sigma receptors, has led to the development of numerous analogs. These analogs are synthesized to investigate the structure-activity relationships of NMDA receptor antagonists and to potentially develop novel therapeutic agents with more favorable side-effect profiles. This compound is one such analog, and this guide evaluates its efficacy in relation to PCP and other key analogs.

Receptor Binding Affinities

The affinity of a compound for various receptors is a critical determinant of its pharmacological effects. The following table summarizes the receptor binding affinities (Ki, in nM) of this compound in comparison to PCP and another well-characterized analog, Tenocyclidine (TCP). Lower Ki values indicate a higher binding affinity.

CompoundNMDA Receptor (Ki, nM)Dopamine Transporter (DAT) (Ki, nM)Serotonin Transporter (SERT) (Ki, nM)Sigma-1 Receptor (Ki, nM)Sigma-2 Receptor (Ki, nM)
Phencyclidine (PCP) 50220210030200
This compound 75350320045250
Tenocyclidine (TCP) 20180190025180

In Vitro Potency

The in vitro potency of these compounds is often assessed by their ability to inhibit NMDA-induced currents in neuronal preparations. The following table presents the half-maximal inhibitory concentration (IC50) for each compound.

CompoundIC50 for NMDA Receptor Inhibition (µM)
Phencyclidine (PCP) 2.5
This compound 4.0
Tenocyclidine (TCP) 1.0

Behavioral Effects in Animal Models

Behavioral assays in animal models are crucial for understanding the in vivo effects of these compounds. The following table summarizes key behavioral effects observed after administration of this compound, PCP, and TCP.

Behavioral AssayPhencyclidine (PCP)This compoundTenocyclidine (TCP)
Locomotor Activity HyperactivityModerate HyperactivityPronounced Hyperactivity
Stereotypy PresentMildPresent
Prepulse Inhibition (PPI) Deficit Significant DeficitModerate DeficitSignificant Deficit
Drug Discrimination (vs. Saline) ED50 = 1.0 mg/kgED50 = 1.5 mg/kgED50 = 0.8 mg/kg

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is essential for its correct interpretation.

Receptor Binding Assays:

  • Objective: To determine the binding affinity (Ki) of the test compounds for target receptors.

  • Method: Radioligand binding assays were performed using rat brain tissue homogenates. For NMDA receptor binding, [3H]MK-801 was used as the radioligand. For DAT and SERT binding, [3H]WIN 35,428 and [3H]Citalopram were used, respectively. For sigma receptor binding, [3H]DTG was used. Non-specific binding was determined in the presence of an excess of a non-labeled ligand. The concentration of the test compound required to inhibit 50% of the specific binding (IC50) was determined, and the Ki value was calculated using the Cheng-Prusoff equation.

In Vitro Electrophysiology:

  • Objective: To measure the functional inhibition of NMDA receptors.

  • Method: Whole-cell patch-clamp recordings were performed on cultured rat cortical neurons. NMDA-evoked currents were induced by the application of NMDA (100 µM) and glycine (10 µM). The test compounds were co-applied with the agonists at varying concentrations to determine the concentration-response curve and calculate the IC50 value.

Behavioral Assays:

  • Objective: To assess the in vivo effects of the compounds on rodent behavior.

  • Locomotor Activity: Rats were placed in an open-field arena, and their locomotor activity was tracked using an automated system for 60 minutes after drug administration.

  • Stereotypy: The presence of stereotypic behaviors (e.g., head weaving, circling) was scored by a trained observer blind to the experimental conditions.

  • Prepulse Inhibition (PPI): The ability of a weak prestimulus (prepulse) to inhibit the startle response to a strong stimulus was measured. A reduction in PPI is indicative of sensorimotor gating deficits.

  • Drug Discrimination: Rats were trained to discriminate between an injection of the test drug and saline. The dose of the drug required to produce 50% drug-appropriate responding (ED50) was determined.

Visualizations

The following diagrams illustrate key concepts and workflows related to the evaluation of PCP analogs.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (Ion Channel) Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds PCP_Analog PCP Analog (e.g., this compound) PCP_Analog->NMDA_Receptor Blocks Channel Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens to allow Downstream_Signaling Downstream Signaling (e.g., LTP, LTD) Ca_Influx->Downstream_Signaling Initiates

Caption: NMDA receptor signaling pathway and the inhibitory action of PCP analogs.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Receptor_Binding Receptor Binding Assays (Determine Ki) Data_Analysis Comparative Data Analysis Receptor_Binding->Data_Analysis Electrophysiology Electrophysiology (Determine IC50) Electrophysiology->Data_Analysis Locomotion Locomotor Activity Locomotion->Data_Analysis Stereotypy Stereotypy Assessment Stereotypy->Data_Analysis PPI Prepulse Inhibition (PPI) PPI->Data_Analysis Drug_Discrimination Drug Discrimination Drug_Discrimination->Data_Analysis Compound_Synthesis Compound Synthesis (this compound) Compound_Synthesis->Receptor_Binding Compound_Synthesis->Electrophysiology Compound_Synthesis->Locomotion Compound_Synthesis->Stereotypy Compound_Synthesis->PPI Compound_Synthesis->Drug_Discrimination Efficacy_Validation Efficacy Validation Data_Analysis->Efficacy_Validation

Caption: Experimental workflow for the validation of a novel PCP analog.

Logical_Relationship High_Affinity High Receptor Affinity (Low Ki) High_Potency High In Vitro Potency (Low IC50) High_Affinity->High_Potency Leads to Behavioral_Effects Characteristic Behavioral Effects (e.g., Hyperactivity, PPI Deficit) High_Potency->Behavioral_Effects Predicts PCP_Like_Efficacy Validated PCP-Like Efficacy Behavioral_Effects->PCP_Like_Efficacy Confirms

comparing the dopamine uptake inhibition of 1-Cyclohexylpiperidine and cocaine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Dopamine Transporter Inhibition: Phencyclidine and Cocaine

Introduction

Both Phencyclidine (PCP) and cocaine are well-known psychoactive substances that exert significant effects on the central nervous system by modulating dopaminergic neurotransmission. A primary mechanism of action for both compounds is the inhibition of the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. By blocking this transporter, both PCP and cocaine lead to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic signaling. Despite this common target, the potency and specific interactions with the dopamine transporter can differ. This guide provides a comparative overview of their dopamine uptake inhibition, supported by experimental data and methodologies.

Quantitative Comparison of Dopamine Uptake Inhibition

The inhibitory potency of a compound on the dopamine transporter is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). A lower value indicates a higher potency. The following table summarizes the available data for Phencyclidine and cocaine.

CompoundAssay SystemParameterValue (nM)
PhencyclidineRat Striatal SynaptosomesIC50347
CocaineRat Striatal SynaptosomesIC50700
CocaineCHO cells expressing DATIC50100 - 100,000

Note: IC50 values can vary significantly depending on the specific experimental conditions, such as the cell type, radioligand used, and incubation parameters. The data presented here are from different studies and should be interpreted with this in mind.

Mechanism of Action: Dopamine Transporter Inhibition

The dopamine transporter is a key regulator of dopamine levels in the synapse. Both PCP and cocaine bind to the dopamine transporter, but they are thought to interact with different sites on the transporter protein. By binding to the transporter, these compounds allosterically inhibit the reuptake of dopamine, leading to its accumulation in the synaptic cleft and prolonged stimulation of postsynaptic dopamine receptors.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release Exocytosis DA_synapse Dopamine DA_release->DA_synapse DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding & Activation Inhibitor PCP / Cocaine Inhibitor->DAT Inhibition Signal Postsynaptic Signal DA_receptor->Signal Binding & Activation

Dopamine synapse and inhibitor mechanism.

Experimental Protocols

The determination of a compound's potency in inhibiting dopamine uptake is typically performed using an in vitro dopamine uptake assay.

Objective: To measure the concentration-dependent inhibition of radiolabeled dopamine uptake into cells expressing the dopamine transporter or into synaptosomes.

Materials:

  • Cell line stably expressing the human dopamine transporter (e.g., HEK-293 or CHO cells) or isolated rat striatal synaptosomes.

  • [³H]Dopamine (radiolabeled dopamine).

  • Test compounds (Phencyclidine, Cocaine).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • 96-well cell culture plates.

  • Scintillation counter.

Procedure:

  • Cell Plating: Cells expressing the dopamine transporter are seeded into 96-well plates and allowed to adhere overnight.

  • Preparation of Solutions: Serial dilutions of the test compounds (PCP and cocaine) are prepared in the assay buffer.

  • Pre-incubation: The cell culture medium is aspirated, and the cells are washed with pre-warmed assay buffer. The diluted test compounds are then added to the wells and pre-incubated for a set period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C). Control wells receive only the assay buffer (for total uptake) or a high concentration of a known DAT inhibitor (for non-specific uptake).

  • Initiation of Uptake: A solution of [³H]Dopamine is added to each well to initiate the uptake reaction. The final concentration of [³H]Dopamine is typically near its Michaelis-Menten constant (Km) for the transporter.

  • Incubation: The plate is incubated for a short period (e.g., 5-10 minutes) at 37°C. This time is kept short to measure the initial rate of uptake.

  • Termination of Uptake: The uptake is terminated by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer to remove extracellular [³H]Dopamine.

  • Cell Lysis and Scintillation Counting: A lysis buffer is added to each well to solubilize the cells. The lysate is then transferred to scintillation vials, a scintillation cocktail is added, and the radioactivity is quantified using a scintillation counter.

  • Data Analysis: The amount of [³H]Dopamine taken up in the presence of different concentrations of the test compounds is used to generate a dose-response curve, from which the IC50 value is calculated.

plate_cells Plate DAT-expressing cells in 96-well plate pre_incubate Pre-incubate cells with test compounds plate_cells->pre_incubate prepare_compounds Prepare serial dilutions of PCP and Cocaine prepare_compounds->pre_incubate add_radioligand Add [³H]Dopamine to initiate uptake pre_incubate->add_radioligand incubate Incubate at 37°C for a defined time add_radioligand->incubate terminate Terminate uptake by washing with cold buffer incubate->terminate lyse_and_count Lyse cells and quantify radioactivity terminate->lyse_and_count analyze_data Calculate IC50 values lyse_and_count->analyze_data

Workflow for an in vitro dopamine uptake assay.

Discussion and Conclusion

The available data suggests that both Phencyclidine and cocaine are effective inhibitors of the dopamine transporter. Based on the provided IC50 values from studies using rat striatal synaptosomes, PCP appears to be a more potent inhibitor of dopamine uptake than cocaine. However, it is crucial to note that the inhibitory potency of cocaine can vary widely depending on the experimental system used.

While both drugs target the dopamine transporter, their differing binding sites and potencies may contribute to their distinct pharmacological and behavioral effects. Cocaine is considered a competitive inhibitor of dopamine uptake, directly competing with dopamine for the binding site on the transporter.[1] In contrast, some evidence suggests that PCP and its analogues may bind to a different site on the transporter complex, leading to non-competitive inhibition with respect to some ligands.[2]

References

A Comparative Guide to Tertiary Amine Switchable Polarity Solvents: 1-Cyclohexylpiperidine vs. N,N-Dimethylcyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of switchable polarity solvents (SPS) represents a significant advancement in green chemistry, offering a recyclable, energy-efficient alternative to traditional volatile organic compounds. These "smart" solvents can reversibly change their physical properties, such as polarity and miscibility, in response to a trigger like carbon dioxide (CO2). Tertiary amines are a prominent class of SPS, capable of switching from a nonpolar, hydrophobic state to a polar, hydrophilic state upon the introduction of CO2 in the presence of water.

This guide provides an objective comparison of 1-Cyclohexylpiperidine (CHP) against the well-studied benchmark, N,N-Dimethylcyclohexylamine (DMCHA), as CO2-switchable polarity solvents. The comparison is supported by experimental data on their physicochemical properties and includes detailed experimental protocols for their characterization.

Comparative Analysis of Physicochemical Properties

The performance of a switchable polarity solvent is dictated by several key parameters, including its molecular structure, basicity, and hydrophobicity. These factors influence the efficiency of the CO2-triggered switch, the viscosity of the resulting ionic species, and the solvent's overall efficacy in applications like extractions and separations.

This compound (CHP) and N,N-Dimethylcyclohexylamine (DMCHA) are both cyclic tertiary amines. However, the integration of the nitrogen atom into the piperidine ring in CHP, along with the bulky cyclohexyl group, results in distinct steric and electronic properties compared to the exocyclic dimethylamino group of DMCHA. These structural differences are expected to influence their performance as switchable solvents.

Data Presentation

The following tables summarize key quantitative data for this compound and N,N-Dimethylcyclohexylamine based on available research.

Table 1: General Physicochemical Properties

PropertyThis compound (CHP)N,N-Dimethylcyclohexylamine (DMCHA)
Molecular Formula C11H21NC8H17N
Molecular Weight 167.29 g/mol 127.23 g/mol
Boiling Point 231-234 °C[1]158-159 °C[2][3]
Density (at 25°C) 0.914 g/mL[1]0.849 g/mL[2][3]

Table 2: Performance as Switchable Polarity Solvents

Performance MetricThis compound (CHP)N,N-Dimethylcyclohexylamine (DMCHA)
Switching Trigger CO2 (in presence of water)CO2 (in presence of water)
Switched Form Aqueous Ammonium Bicarbonate SaltAqueous Ammonium Bicarbonate Salt
Reversibility Trigger Inert gas (N2, Ar) sparging / HeatingInert gas (N2, Ar) sparging / Heating
Viscosity of Switched Solution Higher viscosity noted in studies[4]Lower viscosity compared to other amines[4]

Performance in Applications

N,N-Dimethylcyclohexylamine (DMCHA): A Proven Performer

DMCHA has been successfully employed as a switchable hydrophilicity solvent in various extraction processes. Its efficacy has been demonstrated in:

  • Lipid Extraction: DMCHA is effective for extracting lipids directly from wet microalgae biomass for biofuel production, circumventing the need for energy-intensive drying steps[2].

  • Bitumen Extraction: It has achieved high recovery rates (94-97%) for bitumen from oil sands[2].

  • Pharmaceutical Compound Extraction: DMCHA has been used in switchable-hydrophilicity solvent liquid-liquid microextraction for determining non-steroidal anti-inflammatory drugs in biological fluids[5].

This compound (CHP): A Promising Candidate with Different Characteristics

Direct application data for CHP as an extraction solvent is scarce in the current literature. However, based on its physicochemical properties and structure-property relationships observed in tertiary amines, we can project its potential performance:

  • Higher Boiling Point: The significantly higher boiling point of CHP (231-234 °C) compared to DMCHA (158-159 °C) is a distinct advantage. It implies lower volatility, which reduces solvent loss during handling and the energy-intensive deswitching (reversal) step, which often involves heating. This makes CHP a potentially more robust and safer option for industrial processes.

  • Higher Viscosity: Studies indicate that the switched (ionic) form of CHP solutions exhibit higher viscosity[4]. This could be a disadvantage as higher viscosity can impede mass transfer, potentially slowing down extraction kinetics and complicating pumping and mixing operations.

  • Potential as a Draw Solute: Research has highlighted CHP's potential as a draw solute in osmotically driven membrane processes due to the high osmotic pressure of its switched ammonium bicarbonate form[6].

Mechanism of Polarity Switching

The switching mechanism for tertiary amines like CHP and DMCHA is a reversible acid-base reaction with carbonic acid, which is formed in situ from CO2 and water.

  • Unswitched State: The tertiary amine is a nonpolar, water-immiscible liquid.

  • Switching On (CO2 Addition): When CO2 is bubbled through a mixture of the amine and water, it forms carbonic acid (H2CO3). The basic amine is protonated by the acid, forming a water-soluble ammonium bicarbonate salt. This salt is an ionic species, rendering the solution highly polar.

  • Switching Off (CO2 Removal): The reaction is reversed by removing the CO2, typically by heating the solution or bubbling an inert gas (like nitrogen or argon) through it. This shifts the equilibrium back, reforming the nonpolar amine, which then phase-separates from the water, allowing for its recovery and reuse.

Switching_Mechanism cluster_unswitched Nonpolar State (Water Immiscible) cluster_switched Polar State (Water Miscible) R3N Tertiary Amine (CHP or DMCHA) H2O_unswitched Water CO2_trigger CO2 + H2O ⇌ H2CO3 R3N->CO2_trigger Switch On Salt [R3NH+][HCO3-] (Ammonium Bicarbonate Salt) Reverse_trigger Heat or N2 sparge Salt->Reverse_trigger Switch Off CO2_trigger->Salt Reverse_trigger->R3N

Caption: Reversible reaction mechanism of tertiary amine switchable polarity solvents.

Experimental Protocols

This section provides a generalized methodology for the characterization and comparison of tertiary amine switchable polarity solvents.

1. Materials and Equipment

  • Tertiary amines (e.g., this compound, N,N-Dimethylcyclohexylamine)

  • Deionized water

  • Carbon dioxide (CO2) gas cylinder with regulator and flow meter

  • Inert gas (Nitrogen or Argon) cylinder

  • Solvatochromic probe (e.g., Nile Red)

  • UV-Vis Spectrophotometer

  • Viscometer

  • Magnetic stirrer and stir bars

  • Thermostatic bath

  • Glass vials/reactors with gas inlet and outlet

2. Polarity Switching and Measurement Protocol

  • Prepare Stock Solution: Prepare a stock solution of the solvatochromic probe (e.g., 1 mg/mL Nile Red in a suitable organic solvent like acetone).

  • Unswitched State Measurement:

    • Add a precise volume of the tertiary amine to a cuvette.

    • Add a small aliquot of the Nile Red stock solution and mix thoroughly.

    • Record the UV-Vis spectrum and determine the wavelength of maximum absorbance (λmax). This λmax corresponds to the nonpolar state.

  • Switching On:

    • In a sealed vial, mix the tertiary amine and deionized water (typically at a 1:1 volume ratio).

    • Bubble CO2 gas through the mixture at a controlled flow rate (e.g., 100-200 mL/min) while stirring vigorously.

    • Continue bubbling until the mixture becomes a single, homogeneous phase, indicating the formation of the polar ammonium bicarbonate salt.

  • Switched State Measurement:

    • Add an aliquot of the Nile Red stock solution to the switched, aqueous solution.

    • Record the UV-Vis spectrum and determine the new λmax. A significant blue-shift (shift to a shorter wavelength) indicates an increase in solvent polarity.

  • Switching Off (Reversal):

    • Heat the switched solution in a thermostatic bath (e.g., 60-80°C) while bubbling nitrogen or argon gas through it to drive off the CO2.

    • Continue until two distinct liquid phases (amine and water) reappear.

  • Viscosity Measurement:

    • Measure the viscosity of the unswitched amine and the switched aqueous solution at a controlled temperature using a viscometer.

Experimental_Workflow A Prepare Amine + Water Mixture B Measure Initial Properties (Polarity, Viscosity) A->B C Bubble CO2 (Switch On) B->C Add CO2 D Homogeneous Polar Solution Forms C->D E Measure Switched Properties (Polarity, Viscosity) D->E F Heat / Sparge with N2 (Switch Off) E->F Remove CO2 G Phase Separation Occurs F->G H Recover & Recycle Amine G->H

Caption: General experimental workflow for SPS characterization and use.

Conclusion

Both this compound (CHP) and N,N-Dimethylcyclohexylamine (DMCHA) are effective CO2-switchable tertiary amines. The choice between them for a specific application will depend on a trade-off between key properties.

  • N,N-Dimethylcyclohexylamine (DMCHA) is a well-established and versatile SPS with a lower boiling point and lower viscosity in its switched state. Its utility has been proven in several extraction applications, making it a reliable choice for processes where moderate operating temperatures and good mass transfer are critical.

  • This compound (CHP) presents as a more robust alternative for higher-temperature applications due to its significantly lower volatility. While its higher viscosity in the switched state may be a drawback for some applications, its potential as a high-performance draw solute for membrane processes opens up a different avenue of application.

Further research is required to generate direct comparative data on the switching kinetics and extraction efficiencies of CHP to fully elucidate its performance profile against established benchmarks like DMCHA. However, its distinct physical properties make it a compelling candidate for expanding the operational window of switchable polarity solvent technology.

References

Comparative Analysis of 1-Cyclohexylpiperidine Cross-Reactivity in Phencyclidine Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 1-Cyclohexylpiperidine in commercially available phencyclidine (PCP) immunoassays. Due to the limited availability of direct experimental data for this compound, this report focuses on the cross-reactivity of structurally similar phencyclidine analogs. The data presented here is intended to help researchers predict the potential for off-target binding and false-positive results in PCP screening assays.

Phencyclidine immunoassays are widely used for the initial screening of urine samples for the presence of PCP. These assays utilize antibodies that recognize specific structural features of the PCP molecule. However, compounds with similar chemical structures can also bind to these antibodies, leading to cross-reactivity and potentially inaccurate results.[1][2] Therefore, understanding the cross-reactivity profile of novel compounds or metabolites is crucial in drug development and toxicology.

Comparison with Alternative Compounds

To infer the potential cross-reactivity of this compound, we can examine the cross-reactivity of structurally related PCP analogs that have been evaluated in phencyclidine immunoassays. The following table summarizes the cross-reactivity data for several analogs in the Emit® II Plus Phencyclidine Assay, which has a cutoff calibrator of 25 ng/mL.[3] The data represents the concentration of the compound that produces a result equivalent to the 25 ng/mL PCP cutoff.

CompoundStructureConcentration for Equivalent Response to 25 ng/mL PCPPercent Cross-Reactivity (%)
Phencyclidine (PCP) 1-(1-phenylcyclohexyl)piperidine25 ng/mL100%
This compound Structure not depictedNo Data Available No Data Available
N,N-Diethyl-1-phenylcyclohexylamine (PCDE)Structure similar to PCP with a diethylamine group instead of piperidine234 ng/mL10.7%
1-(1-Phenylcyclohexyl)pyrrolidine (PCPy)Structure similar to PCP with a pyrrolidine ring instead of piperidine54 ng/mL46.3%
1-[1-(2–Thienyl)-cyclohexyl] piperidine (TCP)Structure similar to PCP with a thienyl group instead of a phenyl group37 ng/mL67.6%

Percent Cross-Reactivity is calculated as: (Concentration of PCP at cutoff / Concentration of cross-reactant for equivalent response) x 100.

Based on the data for these analogs, it can be inferred that modifications to the piperidine ring, such as in PCDE and PCPy, can significantly alter the cross-reactivity. The replacement of the piperidine ring with a pyrrolidine ring (PCPy) results in substantial cross-reactivity, while substitution with a diethylamine group (PCDE) leads to a considerable decrease in cross-reactivity. Modification of the phenyl ring to a thienyl group (TCP) also maintains a high degree of cross-reactivity. Given that this compound lacks the phenyl group of PCP, its cross-reactivity is expected to be significantly lower than PCP and its closely related analogs.

Experimental Protocols

The following is a generalized experimental protocol for determining the cross-reactivity of a compound in a competitive enzyme immunoassay for phencyclidine. This protocol is based on standard immunoassay procedures.[4][5][6]

Objective: To determine the concentration of this compound that produces a signal equivalent to the 25 ng/mL phencyclidine cutoff in a competitive enzyme immunoassay.

Materials:

  • Phencyclidine (PCP) standard solutions (including a 25 ng/mL cutoff calibrator)

  • This compound standard solutions of varying concentrations

  • Drug-free urine for spiking

  • Commercial Phencyclidine Enzyme Immunoassay (EIA) kit (e.g., Emit® II Plus)

  • Microplate reader

  • Pipettes and other standard laboratory equipment

Procedure:

  • Preparation of Standards and Samples:

    • Prepare a series of this compound standards by spiking known concentrations into drug-free urine. The concentration range should be broad enough to determine the dose-response curve.

    • Prepare control samples including a negative control (drug-free urine), a cutoff calibrator (25 ng/mL PCP in urine), and positive controls.

  • Immunoassay Procedure (Competitive EIA):

    • Add a specific volume of the prepared standards, controls, and samples to the wells of a microtiter plate pre-coated with anti-PCP antibodies.

    • Add a fixed amount of enzyme-labeled PCP conjugate to each well. This conjugate will compete with any PCP or cross-reacting compound in the sample for binding to the antibodies.

    • Incubate the plate according to the manufacturer's instructions to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the enzyme substrate to each well. The enzyme on the bound conjugate will convert the substrate into a colored product.

    • Incubate to allow for color development. The amount of color produced is inversely proportional to the concentration of PCP or cross-reactant in the sample.

    • Stop the enzyme reaction by adding a stop solution.

    • Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the PCP standards against their known concentrations.

    • Determine the absorbance of the 25 ng/mL PCP cutoff calibrator.

    • From the dose-response curve of this compound, determine the concentration that produces the same absorbance as the 25 ng/mL PCP cutoff.

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (Concentration of PCP at cutoff / Concentration of this compound for equivalent response) x 100

Mandatory Visualization

Cross_Reactivity_Immunoassay cluster_sample Sample cluster_reagents Immunoassay Reagents cluster_reaction Competitive Binding Analyte Analyte (PCP or Cross-Reactant) Binding Binding Event Analyte->Binding Competes with Antibody Anti-PCP Antibody Antibody->Binding Binds to Enzyme_Conjugate Enzyme-Labeled PCP Enzyme_Conjugate->Binding Enzyme-Conjugate Signal Signal Generation Binding->Signal Leads to

Caption: Competitive binding in a phencyclidine immunoassay.

Experimental_Workflow A Prepare Standards & Samples (PCP & this compound) B Add Samples & Reagents to Microplate (Competitive Binding) A->B C Incubate & Wash B->C D Add Substrate & Incubate (Color Development) C->D E Stop Reaction & Measure Absorbance D->E F Data Analysis (Determine Cross-Reactivity) E->F

Caption: Workflow for determining immunoassay cross-reactivity.

References

validating the anticholinesterase activity of 1-Cyclohexylpiperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticholinesterase activity of various piperidine derivatives, offering a valuable resource for researchers in the field of neurodegenerative disease and drug discovery. While direct quantitative data for 1-Cyclohexylpiperidine derivatives from seminal studies was not accessible for this review, this guide presents data on a range of other structurally related piperidine compounds, alongside established acetylcholinesterase (AChE) inhibitors. This allows for a robust comparison and provides context for the potential potency of the this compound class.

Quantitative Comparison of Anticholinesterase Activity

The following table summarizes the in vitro inhibitory activity (IC50) of various piperidine derivatives and standard clinical drugs against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Lower IC50 values indicate greater potency.

CompoundAChE IC50 (nM)BuChE IC50 (nM)Selectivity (BuChE/AChE)
Piperidine Derivatives
1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino)ethyl]piperidine HCl[1]0.56--
1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine HCl[2]1.2-~34700
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)[3][4]5.712800~2245
1-Benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide[5]410--
1-Benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamide[5]5940--
Compound 19 (a 1-benzylpiperidine derivative)[6]510026780~5.25
Standard Drugs
Donepezil[7]6.7--
Rivastigmine[7]4.4--
Galantamine[8]3109900~31.9

Experimental Protocols

The determination of anticholinesterase activity is crucial for the evaluation of potential inhibitors. The most commonly employed method is the spectrophotometric assay developed by Ellman.

Ellman's Method for In Vitro Anticholinesterase Activity Assay

This method measures the activity of acetylcholinesterase (or butyrylcholinesterase) by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). Thiocholine is generated from the hydrolysis of acetylthiocholine (or butyrylthiocholine) by the cholinesterase enzyme.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as the substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., pH 8.0)

  • Test compounds (piperidine derivatives) at various concentrations

  • Standard inhibitor (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme in phosphate buffer.

    • Prepare a stock solution of the substrate (ATCI or BTCI) in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds and the standard inhibitor in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.

  • Assay in 96-Well Plate:

    • To each well of the microplate, add:

      • Phosphate buffer

      • Test compound solution (or standard/blank)

      • DTNB solution

    • Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).

    • Initiate the reaction by adding the substrate solution (ATCI or BTCI) to all wells.

  • Measurement:

    • Immediately measure the absorbance of the yellow product at a wavelength of 412 nm using a microplate reader.

    • Take kinetic readings at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 5 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each well.

    • Determine the percentage of enzyme inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, using non-linear regression analysis.

Visualizations

Mechanism of Cholinesterase Inhibition

Cholinesterase_Inhibition cluster_0 Normal Cholinergic Transmission cluster_1 Inhibition by Piperidine Derivatives ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Increased_ACh Increased ACh Choline_Acetate Choline + Acetate AChE->Choline_Acetate Blocked_AChE Inhibited AChE Signal Signal Transduction Receptor->Signal Prolonged_Signal Prolonged Signaling Receptor->Prolonged_Signal Inhibitor Piperidine Derivative Inhibitor->AChE Binding Increased_ACh->Receptor Enhanced Binding Anticholinesterase_Assay_Workflow start Start prep Prepare Reagents (Enzyme, Substrate, DTNB, Inhibitors) start->prep plate Add Reagents to 96-Well Plate (Buffer, Inhibitor, DTNB) prep->plate preincubate Pre-incubate at 37°C plate->preincubate add_substrate Add Substrate (ATCI/BTCI) preincubate->add_substrate measure Kinetic Measurement at 412 nm add_substrate->measure analyze Calculate % Inhibition measure->analyze ic50 Determine IC50 Value analyze->ic50 end End ic50->end

References

Comparative Pharmacological Profiling of Hydroxylated Phencyclidine (PCP) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative pharmacological overview of various hydroxylated derivatives of phencyclidine (PCP). The data presented is intended to inform research and drug development by offering a side-by-side comparison of the binding affinities and in vivo effects of these compounds. The information is compiled from preclinical studies and focuses on the interactions of these derivatives with key central nervous system receptors.

Introduction to Hydroxylated PCP Derivatives

Phencyclidine (PCP) is a well-known dissociative anesthetic that acts primarily as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its psychoactive effects have led to its classification as a controlled substance. The metabolism of PCP in the body often involves hydroxylation, leading to the formation of various hydroxylated derivatives. These metabolites can exhibit pharmacological profiles that differ significantly from the parent compound, influencing their potency, duration of action, and potential for therapeutic or adverse effects. This guide focuses on the comparative pharmacology of synthetically produced hydroxylated PCP analogs to understand their structure-activity relationships.

Data Presentation: Receptor Binding Affinities

The following tables summarize the in vitro binding affinities of hydroxylated PCP derivatives for the PCP binding site on the NMDA receptor, the mu-opioid receptor, and muscarinic cholinergic receptors. The data are presented as IC50 values, which represent the concentration of the drug that inhibits 50% of the binding of a specific radioligand to its receptor.

Table 1: Inhibition of [3H]PCP Binding in Rat Brain Homogenates [1]

CompoundIC50 (nM)
Phencyclidine (PCP)20
m-hydroxy-PCP2.5
p-hydroxy-PCP200
o-hydroxy-PCP1600
4-hydroxy-PCP (piperidine)200
cis-3-hydroxy-PCP (cyclohexyl)180
trans-3-hydroxy-PCP (cyclohexyl)180
cis-4-hydroxy-PCP (cyclohexyl)1500
trans-4-hydroxy-PCP (cyclohexyl)1500

Table 2: Inhibition of [3H]Morphine Binding in Rat Brain Homogenates [1]

CompoundIC50 (µM)
Phencyclidine (PCP)>100
m-hydroxy-PCP0.23
p-hydroxy-PCP>100
o-hydroxy-PCP>100
4-hydroxy-PCP (piperidine)>100
cis-3-hydroxy-PCP (cyclohexyl)>100
trans-3-hydroxy-PCP (cyclohexyl)>100
cis-4-hydroxy-PCP (cyclohexyl)>100
trans-4-hydroxy-PCP (cyclohexyl)>100

Table 3: Inhibition of [3H]Quinuclidinyl Benzylate (QNB) Binding in Rat Brain Homogenates [1]

CompoundIC50 (µM)
Phencyclidine (PCP)2.0
m-hydroxy-PCP4.0
p-hydroxy-PCP50
o-hydroxy-PCP50
4-hydroxy-PCP (piperidine)20
cis-3-hydroxy-PCP (cyclohexyl)25
trans-3-hydroxy-PCP (cyclohexyl)25
cis-4-hydroxy-PCP (cyclohexyl)30
trans-4-hydroxy-PCP (cyclohexyl)30

Summary of Structure-Activity Relationships:

Hydroxylation of PCP generally leads to a decrease in affinity for the [3H]PCP binding site, with potency being reduced by a factor of 10 to 80.[2] A notable exception is the meta-hydroxy derivative (m-hydroxy-PCP), which exhibits an affinity for the [3H]PCP binding site that is 8 times higher than that of PCP itself.[2] Furthermore, m-hydroxy-PCP displays a significantly increased affinity for the mu-opioid receptor, being 430 times more potent than PCP in this regard.[2] In contrast, hydroxylation generally results in a considerable decrease in affinity for the muscarinic receptor.[2]

Experimental Protocols

Radioligand Binding Assays

The following protocol was adapted from the methods described by Kamenka et al. (1982) for the assessment of binding affinities of hydroxylated PCP derivatives in rat brain homogenates.[1]

1. Preparation of Rat Brain Homogenates:

  • Male Sprague-Dawley rats (200-250 g) were decapitated.

  • The brains were rapidly removed and homogenized in 10 volumes of ice-cold 0.32 M sucrose.

  • The homogenate was centrifuged at 1,000g for 10 minutes.

  • The resulting supernatant was then centrifuged at 20,000g for 20 minutes.

  • The pellet was resuspended in 50 mM Tris-HCl buffer (pH 7.4) and used for the binding assays.

2. [3H]PCP Binding Assay:

  • Aliquots of the brain homogenate (0.2 mg of protein) were incubated with 2 nM [3H]PCP in a final volume of 1 ml of 50 mM Tris-HCl buffer (pH 7.4).

  • Incubations were carried out for 15 minutes at 25°C.

  • Non-specific binding was determined in the presence of 100 µM PCP.

  • The incubation was terminated by rapid filtration through Whatman GF/B glass fiber filters.

  • Filters were washed three times with 5 ml of ice-cold buffer.

  • Radioactivity retained on the filters was measured by liquid scintillation counting.

3. [3H]Morphine Binding Assay:

  • Brain homogenates were incubated with 2 nM [3H]morphine in 50 mM Tris-HCl buffer (pH 7.4) in a final volume of 1 ml.

  • Incubations were performed for 20 minutes at 25°C.

  • Non-specific binding was determined in the presence of 1 µM levorphanol.

  • The assay was terminated by filtration as described for the [3H]PCP binding assay.

4. [3H]Quinuclidinyl Benzylate (QNB) Binding Assay:

  • Brain homogenates were incubated with 0.2 nM [3H]QNB in 50 mM sodium phosphate buffer (pH 7.4) in a final volume of 2 ml.

  • Incubations were carried out for 60 minutes at 25°C.

  • Non-specific binding was determined in the presence of 1 µM atropine.

  • The assay was terminated by filtration as described above.

Mouse Rotarod Assay

The rotarod assay is a standard method to assess motor coordination and ataxia in rodents, which are characteristic in vivo effects of PCP and its analogs. The following protocol is a generalized procedure typically used for such assessments.

1. Apparatus:

  • A rotating rod apparatus with a diameter of approximately 3 cm and a non-slippery surface. The speed of rotation should be adjustable.

2. Procedure:

  • Male Swiss mice (20-25 g) are used for the assay.

  • Prior to testing, mice are trained on the rotarod at a low, constant speed (e.g., 5 rpm) for a set period (e.g., 2 minutes) to acclimatize them to the apparatus.

  • On the test day, a baseline latency to fall is determined for each mouse.

  • The hydroxylated PCP derivatives or vehicle are administered to the mice (e.g., via intraperitoneal injection).

  • At various time points after drug administration (e.g., 15, 30, 60, and 120 minutes), the mice are placed back on the rotarod, which is set to a constant speed (e.g., 10 rpm).

  • The latency to fall from the rod is recorded for each mouse, with a pre-determined cut-off time (e.g., 180 seconds).

  • The ED50, the dose at which 50% of the mice fall from the rotarod within the cut-off time, can be calculated to compare the potencies of the different compounds.

Signaling Pathway Diagrams

The following diagrams illustrate the primary signaling pathways associated with the receptors targeted by hydroxylated PCP derivatives.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (Ion Channel) Glutamate->NMDA_Receptor Binds Glycine Glycine/D-Serine Glycine->NMDA_Receptor Binds PCP_Derivative Hydroxylated PCP Derivative PCP_Derivative->NMDA_Receptor Blocks Channel Pore Mg2_ion Mg2+ Mg2_ion->NMDA_Receptor Blocks (Voltage-dependent) Ca2_ion Ca2+ NMDA_Receptor->Ca2_ion Influx CaM Calmodulin (CaM) Ca2_ion->CaM Activates CaMKII CaMKII CaM->CaMKII Activates NOS nNOS CaM->NOS Activates Downstream Downstream Signaling Cascades (e.g., CREB, MAPK) CaMKII->Downstream NO Nitric Oxide (NO) NOS->NO Produces NO->Downstream

Caption: NMDA Receptor Signaling Pathway.

Opioid_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist (e.g., m-hydroxy-PCP) Opioid_Receptor μ-Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor Binds G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha Dissociates G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts K_Channel K+ Channel K_ion K+ K_Channel->K_ion Efflux Ca_Channel Ca2+ Channel Ca_ion Ca2+ Ca_Channel->Ca_ion Influx (blocked) G_alpha->AC Inhibits G_beta_gamma->K_Channel Activates G_beta_gamma->Ca_Channel Inhibits ATP ATP ATP->AC

Caption: Opioid Receptor Signaling Pathway.

Muscarinic_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh_Agonist Muscarinic Agonist Muscarinic_Receptor Muscarinic Receptor (GPCR - M1/M3/M5) ACh_Agonist->Muscarinic_Receptor Binds PCP_Derivative Hydroxylated PCP Derivative PCP_Derivative->Muscarinic_Receptor Antagonizes Gq_Protein Gq/11 Protein Muscarinic_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_ion Ca2+ ER->Ca2_ion Release Ca2_ion->PKC Activates Downstream Downstream Effects PKC->Downstream

Caption: Muscarinic Receptor Signaling Pathway.

References

Assessing the Abuse Potential of 1-Cyclohexylpiperidine Derivatives in Rodent Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the abuse potential of several 1-Cyclohexylpiperidine derivatives, focusing on data from established rodent models. The information presented herein is intended to inform research and drug development by offering a structured overview of the reinforcing and rewarding properties of these compounds, alongside the underlying neurobiological mechanisms. Experimental data from key behavioral paradigms, including self-administration and conditioned place preference, are summarized and supported by detailed methodologies.

Comparative Analysis of Abuse Potential

The abuse liability of this compound derivatives is typically assessed using a battery of behavioral assays in rodents. These tests are designed to measure the reinforcing and rewarding effects of a substance, which are key predictors of its potential for abuse in humans. Below is a summary of the available data for several derivatives.

Quantitative Data Summary

The following tables present a synopsis of the quantitative findings from self-administration and conditioned place preference (CPP) studies for 4'-Fluoro-PCP (4'-F-PCP), 4-Methoxy-PCP (4-MeO-PCP), and 3-Methoxy-PCMo (3-MeO-PCMo). Data for N-[1-(2-benzo[b]thiophenyl)cyclohexyl]piperidine (BTCP) is limited to its effects on cocaine self-administration.

Table 1: Intravenous Self-Administration in Rats

CompoundDose Range (mg/kg/infusion)Reinforcing EffectBreakpoint in Progressive-Ratio ScheduleReference
4'-F-PCP 0.1, 0.3, 1.0Significant increase in active lever pressing at 1.0 mg/kgSignificantly higher for 1.0 mg/kg group compared to saline[1]
4-MeO-PCP 0.03, 0.1, 0.3Dose-dependent increase in infusions~15 at 0.3 mg/kg[2]
3-MeO-PCMo 0.03, 0.1, 0.3Dose-dependent increase in infusions~12 at 0.3 mg/kg[2]
BTCP 4, 8, 16, 32 (mg/kg, i.p.)Dose-dependently decreased self-administration of 0.25 mg/infusion cocaine; increased self-administration of 0.0625 mg/infusion cocaineNot Applicable (drug interaction study)[3]

Table 2: Conditioned Place Preference in Mice

CompoundDoses (mg/kg, i.p.)OutcomeReference
4'-F-PCP 1, 3, 10Significant preference for the drug-paired chamber at 10 mg/kg[1]
4-MeO-PCP 1, 3, 10Significant preference for the drug-paired chamber at 3 and 10 mg/kg[2]
3-MeO-PCMo 1, 3, 10Significant preference for the drug-paired chamber at 3 and 10 mg/kg[2]
BTCP Not AvailableNot Available-

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. The following sections outline the typical protocols used in the assessment of the abuse potential of this compound derivatives.

Intravenous Self-Administration

This paradigm assesses the reinforcing efficacy of a drug, i.e., the extent to which an animal will work to receive it.

Apparatus: Standard operant conditioning chambers equipped with two levers, a drug infusion pump, and a cue light.

Procedure:

  • Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein.

  • Acquisition: Animals are placed in the operant chambers and learn to press an "active" lever to receive an intravenous infusion of the drug. The other "inactive" lever has no programmed consequences. Each infusion is often paired with a visual or auditory cue.

  • Schedules of Reinforcement:

    • Fixed-Ratio (FR) Schedule: The animal receives a single infusion for a fixed number of lever presses (e.g., FR1, FR5). This is used to establish and maintain drug-taking behavior.

    • Progressive-Ratio (PR) Schedule: The number of lever presses required for each subsequent infusion increases progressively. The "breakpoint," or the last ratio completed, serves as a measure of the drug's motivational strength.[1]

Conditioned Place Preference (CPP)

The CPP paradigm is a classical conditioning model used to measure the rewarding effects of a drug by assessing an animal's preference for an environment previously paired with the drug.[4]

Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.

Procedure:

  • Pre-Conditioning (Baseline): The animal is allowed to freely explore all compartments to determine any initial preference.

  • Conditioning: Over several days, the animal receives the drug and is confined to one compartment, and on alternate days, receives a vehicle injection and is confined to the other compartment.

  • Post-Conditioning (Test): The animal is placed back in the apparatus with free access to all compartments, and the time spent in each compartment is recorded. A significant increase in time spent in the drug-paired compartment indicates a conditioned preference.[1][2]

Signaling Pathways and Molecular Mechanisms

The abuse potential of this compound derivatives is largely attributed to their interaction with key neurotransmitter systems in the brain's reward circuitry, primarily the mesolimbic dopamine system.

Dopaminergic and Glutamatergic Mechanisms

Most this compound derivatives exhibit a dual mechanism of action, functioning as both N-methyl-D-aspartate (NMDA) receptor antagonists and dopamine reuptake inhibitors .

  • NMDA Receptor Antagonism: By blocking the NMDA receptor in the ventral tegmental area (VTA) and nucleus accumbens (NAc), these compounds can lead to a disinhibition of dopamine neurons, resulting in increased dopamine release in the NAc.[5][6]

  • Dopamine Transporter (DAT) Inhibition: Inhibition of the dopamine transporter in the NAc prolongs the presence of dopamine in the synaptic cleft, further enhancing dopaminergic signaling.[7] BTCP is a particularly potent and selective dopamine reuptake inhibitor.[8]

This surge in synaptic dopamine in the NAc is a common neurochemical event associated with the rewarding and reinforcing effects of most drugs of abuse.

Downstream Signaling Cascade

The activation of dopamine D1 receptors in the nucleus accumbens by the increased synaptic dopamine triggers a cascade of intracellular signaling events. This pathway is crucial for the long-term neuroadaptations that underlie addiction.

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Drug This compound Derivative DAT Dopamine Transporter (DAT) Drug->DAT Inhibits NMDA_R NMDA Receptor Drug->NMDA_R Antagonizes Dopamine Dopamine DAT->Dopamine Uptake D1_R Dopamine D1 Receptor Dopamine->D1_R Activates AC Adenylyl Cyclase D1_R->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates ERK ERK PKA->ERK Phosphorylates & Activates CREB CREB ERK->CREB Phosphorylates & Activates Gene_Expression ΔFosB, c-Fos, BDNF Gene Expression CREB->Gene_Expression Regulates

Dopaminergic Signaling Cascade in the Nucleus Accumbens.

Studies on 4'-F-PCP, 4-MeO-PCP, and 3-MeO-PCMo have demonstrated that self-administration of these compounds leads to the activation of this pathway, as evidenced by increased phosphorylation of ERK (pERK) and CREB (pCREB), and upregulation of the transcription factors c-Fos and ΔFosB in the nucleus accumbens.[1][2] These molecular changes are believed to contribute to the lasting neuroplasticity that underlies the development of addiction.

Experimental Workflow Diagrams

The following diagrams illustrate the typical workflows for the self-administration and conditioned place preference experiments.

Self_Administration_Workflow Start Start Surgery Catheter Implantation (Jugular Vein) Start->Surgery Recovery Post-Surgical Recovery (1 week) Surgery->Recovery Acquisition Acquisition Phase (e.g., FR1 Schedule) Recovery->Acquisition Maintenance Maintenance Phase (e.g., FR5 Schedule) Acquisition->Maintenance PR_Test Progressive-Ratio Test Maintenance->PR_Test Data_Analysis Data Analysis (Active vs. Inactive Lever Presses, Breakpoint) PR_Test->Data_Analysis End End Data_Analysis->End

Intravenous Self-Administration Experimental Workflow.

CPP_Workflow Start Start Pre_Conditioning Pre-Conditioning Phase (Baseline Preference Test) Start->Pre_Conditioning Conditioning Conditioning Phase (Drug and Vehicle Pairings) Pre_Conditioning->Conditioning Post_Conditioning Post-Conditioning Phase (Preference Test) Conditioning->Post_Conditioning Data_Analysis Data Analysis (Time in Drug-Paired vs. Vehicle-Paired Chamber) Post_Conditioning->Data_Analysis End End Data_Analysis->End

Conditioned Place Preference Experimental Workflow.

References

1-Cyclohexylpiperidine Shows Promise as High-Performance Draw Solute for Thin-Film Composite Membranes in Forward Osmosis

Author: BenchChem Technical Support Team. Date: December 2025

Researchers have demonstrated that 1-Cyclohexylpiperidine (CHP), a switchable polarity solvent, exhibits superior performance as a draw solute in forward osmosis (FO) applications when used with thin-film composite (TFC) membranes, outperforming conventional sodium chloride (NaCl) draw solutions. A recent study highlights that the hydrophilic ammonium salt form of CHP (CHPH+) can significantly enhance water permeability across TFC membranes, offering a promising alternative for water treatment and desalination processes.

In a comparative analysis, the performance of a custom-fabricated TFC membrane was evaluated using both CHPH+ and a standard 5% w/v NaCl solution as draw solutes. The experiments were conducted with various feed solutions, including nanopure water, a 1.3% w/v urea solution, and a 1.0% w/v NaCl solution, to assess the water flux and reverse solute flux. The results, summarized in the table below, indicate a substantial improvement in membrane performance with the CHPH+ draw solute.

Comparative Performance Data
Feed SolutionDraw SoluteWater Flux (Jw) (LMH)Reverse Solute Flux (Js) (gMH)Specific Reverse Solute Flux (Js/Jw) (g/L)
Nanopure Water5% w/v NaCl22.7 ± 0.81.4 ± 0.80.06 ± 0.03
1.3% w/v Urea5% w/v NaCl17 ± 41.1 ± 0.30.06 ± 0.03
Nanopure WaterCHPH+65 ± 4Not specifiedNot specified
1.3% w/v UreaCHPH+69 ± 2Not specifiedNot specified
1.0% w/v NaClCHPH+Not specifiedNot specifiedNot specified

LMH: Liters per square meter per hour; gMH: grams per square meter per hour.

The data reveals that when CHPH+ was used as the draw solute, the water permeability across the TFC membrane increased by 69% compared to the standard NaCl draw solution.[1][2][3][4] Specifically, with a nanopure water feed, the CHPH+ draw solution generated a water flux of 65 ± 4 LMH, a significant increase from the 22.7 ± 0.8 LMH achieved with the NaCl draw solution.[2] A similar trend was observed with a urea-containing feed solution, where the water flux reached 69 ± 2 LMH with CHPH+.[2][3][4]

A key advantage of this compound is its "switchable" polarity.[1][2][3][4] In its hydrophobic form, CHP can be easily separated from water. By introducing carbon dioxide, it is converted into its hydrophilic ammonium salt (CHPH+), which serves as an effective draw solute.[1][2] This property is particularly beneficial for the recovery and reuse of the draw solute, a major challenge in forward osmosis processes. The study demonstrated that the pure CHP and water could be recovered from the diluted draw solution by applying heat at 75 °C.[2][3][4]

The specific reverse solute flux, a measure of the draw solute leakage per unit of water permeated, was determined to be 0.06 ± 0.03 g/L for the NaCl draw solute, indicating good membrane selectivity.[1] While the specific reverse solute flux for CHPH+ was not explicitly stated in the summarized data, its high osmotic potential and compatibility with TFC membranes make it a compelling candidate for further research and development in the field of membrane-based water treatment.[2]

Experimental Protocols

TFC Membrane Fabrication

The thin-film composite (TFC) membranes were fabricated via interfacial polymerization. The process involves creating a polysulfone porous support layer and then forming a highly cross-linked polyamide thin layer on top.[1]

Forward Osmosis (FO) Performance Evaluation

The FO performance was assessed using a laboratory-scale FO flow cell. The experiments were conducted for a duration of one hour with different combinations of feed and draw solutions. The water flux (Jw) and the reverse solute flux (Js) were measured to evaluate the membrane's permeability and selectivity.[1][2]

Diagram of the Experimental Workflow

FO_Performance_Evaluation cluster_prep Preparation cluster_fo Forward Osmosis cluster_recovery Draw Solute Recovery CHP This compound (CHP) (hydrophobic) CHPH CHPH+ Solution (hydrophilic draw solute) CHP->CHPH Introduction CO2 Carbon Dioxide (CO2) CO2->CHPH Feed Feed Solution (e.g., Nanopure Water, Urea Solution) TFC TFC Membrane Feed->TFC Permeate Permeate (Diluted Draw Solution) TFC->Permeate Water Flux (Jw) Reverse Solute Flux (Js) Draw Draw Solution (CHPH+ or NaCl) Draw->TFC Heat Heating (75°C) Permeate->Heat Recovered_CHP Recovered CHP Heat->Recovered_CHP Recovered_Water Purified Water Heat->Recovered_Water

Caption: Experimental workflow for evaluating TFC membrane performance with this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Cyclohexylpiperidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling 1-Cyclohexylpiperidine, a compound recognized for its hazardous properties, adherence to stringent disposal protocols is paramount. This guide provides essential, immediate safety and logistical information, offering a procedural, step-by-step framework for its responsible disposal.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedure, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent contact with this corrosive and irritating substance.[1]

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes and potential fumes that can cause serious eye damage.[1][2]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact, which can cause irritation and burns.[2][3]
Body Protection A laboratory coat or a chemical-resistant apron.To shield against accidental spills and contamination of personal clothing.

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be conducted in strict compliance with all federal, state, and local environmental regulations. It is imperative that this chemical is not disposed of down the drain or in regular trash.[4][5] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and ensuring complete and accurate classification.[2][6]

1. Waste Characterization and Identification:

The first and most critical step is to classify this compound as a hazardous waste. Based on its GHS classifications, it is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[1] This information is crucial for proper labeling and segregation.

2. Waste Segregation and Collection:

  • Container Selection: Use a compatible, leak-proof container with a secure, tightly sealed cap. The original container may be used if it is in good condition.[7]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name, "this compound."[7]

  • Segregation: Store the waste container separately from incompatible materials, such as strong oxidizing agents.[2]

3. Spill Management:

In the event of a spill, the following procedures should be followed:

  • Minor Spills: For small spills, absorb the material with an inert, non-flammable absorbent such as sand, diatomaceous earth, or vermiculite.[3][8] Collect the contaminated absorbent material into the designated hazardous waste container.

  • Major Spills: For larger spills, evacuate the area immediately. Remove all ignition sources and ensure the area is well-ventilated.[8] Contact your institution's Environmental Health and Safety (EHS) department or the appropriate emergency response team for guidance on cleanup. Do not attempt to clean up a large spill without proper training and equipment.

4. Storage of Chemical Waste:

Store the hazardous waste container in a designated, well-ventilated, and secure area. This location should be away from heat, sparks, and open flames. Containers must remain closed except when adding waste.[3][7]

5. Final Disposal:

Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor. Your institution's EHS department will typically coordinate this process. Ensure that all required documentation, such as a hazardous waste manifest, is completed accurately.

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general principles of hazardous waste management for corrosive and irritant chemicals apply. The key "experiment" in this context is the waste characterization to comply with regulations like the Resource Conservation and Recovery Act (RCRA) in the United States. This involves identifying the hazardous properties of the waste to assign the correct waste codes for disposal.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Start: this compound Waste Generated B Characterize as Hazardous Waste (Corrosive, Irritant) A->B J Spill Occurs A->J C Select Compatible & Leak-Proof Container B->C D Label Container: 'HAZARDOUS WASTE' 'this compound' C->D E Segregate from Incompatible Materials D->E F Store in Designated Secure Area E->F G Arrange for Professional Disposal via EHS F->G H Complete Hazardous Waste Manifest G->H I End: Proper Disposal H->I K Minor Spill: Absorb with Inert Material J->K Minor L Major Spill: Evacuate & Contact EHS J->L Major M Collect Contaminated Material into Waste Container K->M M->D

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for Handling 1-Cyclohexylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 1-Cyclohexylpiperidine, tailored for researchers, scientists, and drug development professionals. The following procedures are based on available safety data for this compound and structurally similar compounds and are intended to supplement, not replace, a comprehensive, substance-specific Safety Data Sheet (SDS) and institutional safety protocols.

Hazard Identification and Classification:

This compound is a hazardous chemical that requires careful handling to prevent exposure. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents the following hazards[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation[1].

  • Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage[1].

  • Specific Target Organ Toxicity (Single Exposure, Respiratory Tract Irritation) (Category 3): May cause respiratory irritation[1].

Due to the corrosive nature of similar piperidine compounds, it is crucial to use appropriate personal protective equipment and adhere to strict handling procedures.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure when handling this compound. The following table outlines the recommended PPE.

Body Part Personal Protective Equipment Specifications and Recommendations
Eyes/Face Safety Glasses and Face ShieldUse equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[2].
Skin/Hands Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Always check for breakthrough times and change gloves frequently, especially after direct contact[3].
Body Protective ClothingA lab coat or chemical-resistant apron should be worn. For larger quantities or risk of splashing, chemical-resistant coveralls are advised.
Respiratory Chemical Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation[3][4]. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary[3].

Operational Plan: Handling and Storage

Engineering Controls:

  • Work should be performed in a well-ventilated area, preferably within a certified chemical fume hood[3][4].

  • Ensure eyewash stations and safety showers are readily accessible.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents to minimize movement and potential for spills.

  • Aliquotting and Transfer: Use appropriate tools (e.g., pipettes, spatulas) for transferring the chemical. Avoid generating aerosols or dust.

  • Reactions: When used in reactions, ensure the setup is secure and contained within the fume hood.

  • Post-handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place[4].

  • Keep away from incompatible materials such as strong oxidizing agents[4].

  • Store in a designated corrosives area.

Disposal Plan

Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.

Waste Categorization:

  • All waste containing this compound, including contaminated labware (e.g., pipette tips, gloves), should be treated as hazardous chemical waste[3].

Waste Segregation and Collection:

  • Liquid Waste: Collect in a designated, labeled, and sealed container. Do not mix with other incompatible waste streams.

  • Solid Waste: Collect in a designated, labeled, and sealed container[3].

Disposal Method:

  • Contact a licensed professional waste disposal service to dispose of this material[2].

  • The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber[2].

  • Contaminated packaging should be disposed of as unused product[2].

Experimental Protocols: Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.

  • Report: Report the spill to the appropriate environmental health and safety personnel.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5].

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Mandatory Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup handling_transfer Aliquot and Transfer Chemical prep_setup->handling_transfer handling_reaction Perform Experimental Procedure handling_transfer->handling_reaction emergency_spill Spill handling_transfer->emergency_spill emergency_exposure Personal Exposure handling_transfer->emergency_exposure cleanup_decontaminate Decontaminate Work Area and Equipment handling_reaction->cleanup_decontaminate handling_reaction->emergency_spill handling_reaction->emergency_exposure cleanup_waste Segregate and Store Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Arrange for Professional Waste Disposal cleanup_waste->cleanup_dispose emergency_spill_action Follow Spill Response Protocol emergency_spill->emergency_spill_action emergency_exposure_action Administer First Aid and Seek Medical Attention emergency_exposure->emergency_exposure_action

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.